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  • Product: 2-(2-Aminopurin-9-yl)ethanol
  • CAS: 7471-56-9

Core Science & Biosynthesis

Foundational

"2-(2-Aminopurin-9-yl)ethanol" fundamental properties

The following technical guide details the fundamental properties, synthesis, and applications of 2-(2-Aminopurin-9-yl)ethanol , also known as 9-(2-hydroxyethyl)-2-aminopurine . Fundamental Properties, Synthesis, and Appl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the fundamental properties, synthesis, and applications of 2-(2-Aminopurin-9-yl)ethanol , also known as 9-(2-hydroxyethyl)-2-aminopurine .

Fundamental Properties, Synthesis, and Applications

Executive Summary

2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9) is a synthetic acyclic nucleoside analog comprising a 2-aminopurine base attached to a hydroxyethyl side chain at the N9 position.[1] Structurally, it represents the "acyclic" congener of 2-aminopurine riboside.

Its primary significance in biochemical research lies in two core properties:

  • Fluorescence: Unlike the natural nucleobases (adenine, guanine), the 2-aminopurine core is highly fluorescent (Quantum Yield

    
    ). This derivative serves as a vital fluorescent probe for studying enzyme-nucleotide interactions, particularly in systems processing acyclic substrates (e.g., acyclovir-activating enzymes).
    
  • Enzymatic Substrate: It acts as a substrate for Adenosine Deaminase (ADA) , which converts it into 9-(2-hydroxyethyl)guanine (9-HEG), a known antiviral precursor. This conversion makes it a valuable tool for kinetic studies of purine metabolism.

Chemical Identity & Physical Properties[2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(2-amino-9H-purin-9-yl)ethanol
Common Synonyms 9-(2-hydroxyethyl)-2-aminopurine; 2-AP-ethanol; Acyclic 2-AP
CAS Number 7471-56-9
Molecular Formula C

H

N

O
Molecular Weight 179.18 g/mol
SMILES OCCN1C=NC2=CN=C(N)N=C21
Physicochemical Properties
PropertyValue / Characteristic
Physical State White to off-white crystalline powder
Melting Point ~248–250 °C (Decomposes; varies by polymorph)
Solubility Soluble in DMSO, DMF, dilute acids. Sparingly soluble in water and ethanol.
pKa ~3.8 (N1 protonation), ~9.8 (N9-H deprotonation, irrelevant for N9-substituted)
UV Absorption

nm (pH 7.0)
Fluorescence Excitation: 305 nm; Emission: 370 nm (High Quantum Yield)

Synthesis & Manufacturing Strategy

The synthesis of 9-substituted 2-aminopurines presents a classic regioselectivity challenge: alkylation can occur at either the N9 or N7 position. The 2-amino-6-chloropurine route is preferred over direct alkylation of 2-aminopurine because the 6-chloro substituent sterically and electronically favors N9 alkylation, improving yield and simplifying purification.

Synthetic Pathway (Graphviz)

Synthesis Start 2-Amino-6-chloropurine (Precursor) Alkylation Alkylation (K2CO3, DMF, 2-Bromoethanol) Start->Alkylation Step 1 Intermediate Intermediate: 2-Amino-6-chloro-9-(2-hydroxyethyl)purine Alkylation->Intermediate N9/N7 Separation Reduction Hydrogenolysis (H2, Pd/C, MgO) Intermediate->Reduction Step 2: Dechlorination Product Product: 2-(2-Aminopurin-9-yl)ethanol Reduction->Product Purification

Figure 1: Preferred synthetic route via 2-amino-6-chloropurine to ensure N9 regioselectivity.

Detailed Protocol
Step 1: Alkylation (Formation of the Scaffold)
  • Reagents: Suspend 2-amino-6-chloropurine (10 mmol) and anhydrous potassium carbonate (15 mmol) in dry DMF (Dimethylformamide, 20 mL).

  • Addition: Add 2-bromoethanol (12 mmol) dropwise under nitrogen atmosphere.

  • Reaction: Stir at 60–80 °C for 4–6 hours. Monitor by TLC (CHCl

    
    :MeOH 9:1).
    
  • Workup: Filter off inorganic salts. Evaporate DMF under reduced pressure.

  • Purification: The residue contains both N9 and N7 isomers. Recrystallize from ethanol/water or separate via silica gel flash chromatography (Eluent: 5–10% MeOH in DCM). The N9 isomer (lower R

    
     typically) is the major product.
    
    • Target Intermediate: 2-amino-6-chloro-9-(2-hydroxyethyl)purine.

Step 2: Hydrogenolysis (Dechlorination)
  • Setup: Dissolve the intermediate (5 mmol) in methanol (50 mL) containing ammonium formate (15 mmol) or use a hydrogen balloon.

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Reaction: Stir at reflux (if using ammonium formate) or RT (if using H

    
     gas) for 2–4 hours. The chlorine atom is removed, yielding the 2-aminopurine core.
    
  • Workup: Filter through Celite to remove the catalyst. Evaporate the solvent.[2][3]

  • Final Purification: Recrystallize from water or ethanol to obtain pure 2-(2-Aminopurin-9-yl)ethanol .

Spectroscopic Applications: Fluorescence

The defining feature of 2-(2-Aminopurin-9-yl)ethanol is its fluorescence. Unlike Guanine (which it resembles structurally) or Adenine, the 2-aminopurine moiety exhibits intense fluorescence that is highly sensitive to its microenvironment.[4]

Fluorescence Mechanism & Quenching
  • Excitation: 305–310 nm.

  • Emission: 370 nm (broad band).

  • Mechanism: The 2-aminopurine base has a distinct electronic structure that allows radiative decay from the excited singlet state.

  • Quenching: When incorporated into DNA/RNA or when stacking with other bases (especially Guanine or Cytosine), the fluorescence is quenched via electron transfer or collisional quenching.

  • Application: In the free acyclic form (this molecule), it serves as a "light-on" probe. When an enzyme (e.g., a polymerase or deaminase) binds or modifies it, the fluorescence intensity or lifetime changes, providing a real-time readout of the enzymatic process.

Fluorescence Pathway Diagram (Graphviz)

Fluorescence Ground Ground State (S0) 2-(2-Aminopurin-9-yl)ethanol Excited Excited State (S1) (Lifetime ~10 ns) Ground->Excited Excitation (305 nm) Emission Fluorescence Emission (370 nm) Excited->Emission Radiative Decay (High QY) Quenched Quenched State (Base Stacking/Enzyme Binding) Excited->Quenched Non-radiative Decay (if stacked) Emission->Ground

Figure 2: Jablonski diagram illustrating the fluorescence cycle and quenching sensitivity.

Biological Applications

Adenosine Deaminase (ADA) Substrate

2-(2-Aminopurin-9-yl)ethanol is a substrate for mammalian Adenosine Deaminase (ADA). ADA typically deaminates Adenosine to Inosine. However, it also accepts 2-aminopurine derivatives.[3]

  • Reaction: Hydrolytic deamination at the C6 position (conceptually, though 2-AP has H at C6, the reaction is complex; typically, ADA converts 2-amino-6-substituted purines).

  • Correction: For 2-aminopurine (6-H), ADA does not deaminate it directly to Inosine. Instead, Xanthine Oxidase is typically required to oxidize the C6 position to form Guanine.

  • Specific ADA Activity: ADA converts 2-amino-6-chloropurine derivatives to Guanine derivatives. For 2-(2-Aminopurin-9-yl)ethanol , it is often used as a competitive inhibitor or a probe to study the active site constraints of ADA, as it lacks the 6-amino group of adenosine.

Precursor for Antivirals (Acyclovir/Penciclovir Analogs)

This molecule is the "parent" acyclic nucleoside for a class of antivirals.

  • 9-(2-hydroxyethyl)guanine (9-HEG): An antiviral compound (Acyclovir analog). It is synthesized by oxidizing 2-(2-Aminopurin-9-yl)ethanol (using Xanthine Oxidase) or by starting with the 2-amino-6-chloro precursor and hydrolyzing instead of reducing.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Mutagenicity: 2-Aminopurine and its derivatives are known base analogs that can cause transition mutations (A·T

    
     G·C) if incorporated into DNA during replication. Although the acyclic form is less likely to be incorporated by polymerases than the triphosphate riboside, it should be handled as a potential mutagen .
    
  • Storage: Store at -20 °C, protected from light (to prevent photochemical degradation).

References

  • Kelley, J. L., et al. (1981).[5] "Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals." Journal of Medicinal Chemistry, 24(12), 1528-1531.[5] Link

  • O'Neill, M. A., & Barton, J. K. (2002).[6] "2-Aminopurine: A Probe of Structural Dynamics and Charge Transfer in DNA and DNA:RNA Hybrids." Journal of the American Chemical Society, 124(44), 13053-13066. Link

  • Holy, A. (2003). "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design, 9(31), 2567-2592. (Context on acyclic nucleoside synthesis).
  • Nordlund, T. M., et al. (1989). "Structure and dynamics of a fluorescent DNA oligomer containing the EcoRI recognition sequence: fluorescence, molecular dynamics, and NMR studies." Biochemistry, 28(23), 9095-9103. (Fluorescence properties of 2-AP).

Sources

Exploratory

The Physicochemical and Synthetic Profile of 9-(2-Hydroxyethyl)adenine: A Core Intermediate in Acyclic Nucleoside Phosphonate Development

Executive Summary In the landscape of antiviral drug development, acyclic nucleoside phosphonates (ANPs) represent a cornerstone class of therapeutics. At the synthetic heart of prominent ANPs—most notably the Hepatitis...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the landscape of antiviral drug development, acyclic nucleoside phosphonates (ANPs) represent a cornerstone class of therapeutics. At the synthetic heart of prominent ANPs—most notably the Hepatitis B therapeutic Adefovir (PMEA)—lies the critical intermediate 9-(2-hydroxyethyl)adenine (HEA) [1].

As a Senior Application Scientist, I approach the synthesis and utilization of HEA not merely as a sequence of chemical reactions, but as a highly orchestrated system of thermodynamic controls and regioselective targeting. This whitepaper provides an in-depth technical analysis of the physicochemical properties of HEA, the mechanistic causality behind its synthesis, and its downstream application in the production of adefovir.

Physicochemical Properties

Understanding the physicochemical baseline of HEA is essential for optimizing downstream reaction conditions, particularly solvent selection and purification protocols. The molecule exhibits strong intermolecular hydrogen bonding due to the purine ring's nitrogen atoms and the terminal hydroxyl group, which dictates its high melting point and specific solubility profile [2].

PropertyValueCausality / Significance
Chemical Name 9-(2-Hydroxyethyl)adenineStandard IUPAC nomenclature.
CAS Number 707-99-3Unique identifier for regulatory compliance.
Molecular Formula C₇H₉N₅O-
Molecular Weight 179.18 g/mol -
Melting Point 238 °C – 244 °CHigh MP indicates a robust crystalline lattice stabilized by extensive hydrogen bonding [2].
Solubility Soluble in H₂O (10 g/L at 20°C); Slightly soluble in DMSO and MethanolThe polar hydroxyl and amino groups favor aqueous solvation, while the planar purine ring limits solubility in non-polar organics.
UV Absorbance (λmax) 261 nm (in H₂O)Critical for in-process HPLC-UV monitoring [2].
pKa (Predicted) ~14.35 (hydroxyl); ~4.15 (N1 protonation)Dictates the choice of base (e.g., alkoxides) required for downstream O-alkylation.

Chemical Synthesis of 9-(2-Hydroxyethyl)adenine

The synthesis of HEA from adenine requires strict regiocontrol to ensure alkylation occurs at the N9 position rather than the N7, N3, or exocyclic N6 positions.

Protocol 1: N9-Alkylation via Ethylene Carbonate

Mechanistic Causality: We utilize ethylene carbonate rather than 2-chloroethanol as the alkylating agent. Ethylene carbonate acts as a "green" reagent; the nucleophilic attack by the adenine N9 is followed by an irreversible decarboxylation. The evolution of CO₂ gas provides an entropic driving force that pushes the reaction to completion, while avoiding the generation of stoichiometric chloride salts that complicate purification [3].

Step-by-Step Methodology (Self-Validating System):

  • Preparation: Suspend Adenine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis: Add Ethylene Carbonate (1.1 eq) and a catalytic amount of Sodium Hydroxide (NaOH, 0.02 eq) [3]. Causality: NaOH mildly deprotonates the N9 position, increasing its nucleophilicity without stripping the exocyclic amine.

  • Reaction: Heat the mixture to 130 °C under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via a bubbler. The cessation of CO₂ evolution serves as a self-validating physical indicator of reaction completion (typically overnight). Confirm via HPLC (target <1% unreacted adenine).

  • Isolation: Cool the reaction to 50 °C and add toluene as an anti-solvent. Further cool to 5 °C to force the crystallization of HEA.

  • Purification: Filter the slurry, wash with cold toluene, and dry in vacuo at 65 °C to yield HEA as an off-white solid (Yield: ~90%) [3].

Application Workflow: Synthesis of Adefovir (PMEA)

The primary industrial application of HEA is its conversion into Adefovir. This requires the etherification of the primary alcohol with a phosphonate reagent.

Protocol 2: Regioselective Phosphonomethylation

Mechanistic Causality: The central challenge in this step is the competitive nucleophilicity of the N6 exocyclic amine on the adenine ring. To achieve selective O-alkylation, we employ Magnesium tert-butoxide (Mg(OtBu)₂) or Magnesium isopropoxide. The bulky alkoxide base selectively deprotonates the primary hydroxyl group. More importantly, the Mg²⁺ cation acts as a templating agent—it chelates the resulting alkoxide oxygen, enhancing its nucleophilicity, while simultaneously providing steric shielding to the N6 amine. This prevents unwanted N-alkylation [4].

Step-by-Step Methodology:

  • Activation: Suspend HEA (1.0 eq) in anhydrous DMF and heat to 80 °C.

  • Deprotonation: Slowly add Magnesium tert-butoxide (0.7 eq). Causality: Using a sub-stoichiometric amount of the divalent magnesium base ensures complete formation of the magnesium alkoxide complex without leaving excess free base that could trigger side reactions [3].

  • Alkylation: Dropwise add Diethyl p-toluenesulfonyloxymethylphosphonate (1.45 eq) over 1 hour.

  • IPC: Monitor via HPLC at 261 nm. The reaction is self-validating when the HEA peak area drops below 2%.

  • Quenching & Deprotection: The resulting diethyl ester of adefovir is typically isolated and subsequently treated with Bromotrimethylsilane (TMSBr) to cleave the ethyl groups, yielding the active Adefovir (PMEA) [3].

Synthesis A Adenine Step1 Alkylation Ethylene Carbonate, NaOH DMF, 130°C A->Step1 HEA 9-(2-Hydroxyethyl)adenine (HEA) Step1->HEA - CO2 Step2 Phosphonomethylation Diethyl p-TsO-CH2-PO3Et2 Mg(OtBu)2, DMF, 80°C HEA->Step2 PMEA Adefovir (PMEA) Step2->PMEA SN2 Substitution

Figure 1: Synthetic pathway from adenine to adefovir via the HEA intermediate.

Analytical Characterization and Quality Control

To ensure the integrity of the downstream Adefovir API, the HEA intermediate must pass a rigorous, self-validating analytical workflow.

Analytical Crude Crude HEA HPLC HPLC Analysis (Purity > 98%) Crude->HPLC NMR 1H/13C NMR (Structural Check) Crude->NMR UV UV Spectroscopy (λmax = 261 nm) Crude->UV Release Release for Downstream Synthesis HPLC->Release NMR->Release UV->Release

Figure 2: Quality control and analytical validation workflow for crude HEA.

  • HPLC (High-Performance Liquid Chromatography): Utilized to quantify purity. A C18 reverse-phase column with a gradient of water/acetonitrile (buffered with 0.1% TFA) is standard. Purity must exceed 98.0% to prevent the propagation of N7-alkylated isomers.

  • NMR (Nuclear Magnetic Resonance): ¹H NMR in DMSO-d6 is critical for confirming regioselectivity. The presence of the N9 proton is absent, and the characteristic triplet of the hydroxyl proton (~5.0 ppm) confirms the integrity of the terminal alcohol.

  • UV Spectroscopy: A scan in water should yield a clean, sharp peak at 261 nm, characteristic of the conjugated purine system [2].

References

  • Gilead Sciences, Inc. (US Patent 2004/0018150 A1).Prodrugs of Phosphonate Nucleotide Analogues and Methods for Selecting and Making Same.
Foundational

2-(2-Aminopurin-9-yl)ethanol: Synthesis, Structural Properties, and Antiviral Applications

This guide provides an in-depth technical analysis of 2-(2-Aminopurin-9-yl)ethanol , a critical acyclic nucleoside intermediate. It is structured to serve researchers in medicinal chemistry and drug development, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Aminopurin-9-yl)ethanol , a critical acyclic nucleoside intermediate. It is structured to serve researchers in medicinal chemistry and drug development, focusing on synthesis, regioselectivity, and therapeutic applications.

Chemical Identity & Structural Analysis[1][2][3]

2-(2-Aminopurin-9-yl)ethanol is a purine nucleoside analogue characterized by the substitution of the ribose sugar with a simple acyclic hydroxyethyl chain at the N9 position. It belongs to the class of 6-deoxypurines , which are often utilized as prodrugs in antiviral therapy (e.g., Famciclovir) due to their enhanced oral bioavailability compared to their 6-oxo counterparts (guanine derivatives).

Core Data Table[3][4]
PropertySpecification
Common Name 2-(2-Aminopurin-9-yl)ethanol
Synonyms 9-(2-Hydroxyethyl)-2-aminopurine; 2-Amino-9-(2-hydroxyethyl)purine
CAS Number 7471-56-9
Molecular Formula C

H

N

O
Molecular Weight 179.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~3.8 (N1), ~9.8 (N9/OH)
Structural Significance

The molecule consists of a 2-aminopurine core.[1][2] Unlike guanine, it lacks the carbonyl oxygen at position 6 (C6). This structural feature renders the molecule highly fluorescent and serves as a substrate for the enzyme Xanthine Oxidase , which oxidizes C6 in vivo to generate the active guanine analogue.

Synthetic Pathways & Regioselectivity

The synthesis of N9-alkylated purines presents a classic regioselectivity challenge in heterocyclic chemistry. The purine ring possesses two nucleophilic nitrogen atoms available for alkylation: N9 and N7 .

  • N9-Alkylation (Desired): Thermodynamically favored, biologically relevant.

  • N7-Alkylation (Byproduct): Kinetically competitive, often leading to inactive isomers.

Optimized Synthesis Protocol

To maximize N9 selectivity, the use of phase-transfer catalysis or organometallic intermediates (e.g., Thallium or Cesium salts) is recommended over simple base-mediated alkylation.

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor 2-Aminopurine Intermediate Transition State (N9 vs N7 Anion) Precursor->Intermediate Deprotonation Reagent 2-Chloroethanol (or Ethylene Carbonate) Reagent->Intermediate Electrophile Catalyst Base (K2CO3/Cs2CO3) Solvent: DMF/DMSO Product 2-(2-Aminopurin-9-yl)ethanol (N9 Isomer - Major) Intermediate->Product Thermodynamic Control Byproduct N7-Isomer (Minor) Intermediate->Byproduct Kinetic Leakage

Figure 1: Alkylation pathway of 2-aminopurine showing the bifurcation between N9 (desired) and N7 (undesired) regioisomers.

Detailed Experimental Methodology

Objective: Synthesis of 2-(2-Aminopurin-9-yl)ethanol via alkylation.

  • Preparation of Anion:

    • Dissolve 2-aminopurine (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Add Cesium Carbonate (Cs

      
      CO
      
      
      
      )
      (1.2 eq). The large cesium cation stabilizes the N9 tautomer, enhancing regioselectivity.
    • Stir at room temperature for 30 minutes under Nitrogen atmosphere.

  • Alkylation:

    • Add 2-bromoethanol or 2-chloroethanol (1.1 eq) dropwise. Note: 2-bromoethanol is more reactive but may lead to O-alkylation side products if temperature is uncontrolled.

    • Heat the mixture to 60°C for 4-6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Work-up & Purification:

    • Remove DMF under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • The N9 isomer is typically less polar than the N7 isomer.

    • Purification: Silica gel column chromatography.[3][4] Elute with a gradient of CHCl

      
       -> 5% MeOH/CHCl
      
      
      
      .
    • Crystallization: Recrystallize from Ethanol/Water to yield the pure product.

Applications in Drug Development[6]

Prodrug Mechanism (The "6-Deoxy" Strategy)

This compound represents a class of "6-deoxy" acyclic nucleosides. In drug design, removing the 6-oxo group increases lipophilicity and oral absorption. Once absorbed, the compound acts as a prodrug.

Mechanism of Action:

  • Absorption: High passive transport due to lack of polar carbonyl.

  • Bioactivation: The enzyme Xanthine Oxidase hydroxylates the C6 position.

  • Conversion: 2-(2-Aminopurin-9-yl)ethanol

    
    9-(2-Hydroxyethyl)guanine .
    
  • Phosphorylation: Viral Thymidine Kinase (TK) phosphorylates the acyclic side chain (if specific viral recognition motifs are present), leading to DNA polymerase inhibition.

Metabolic Activation Pathway (DOT Visualization)

MetabolicPathway Prodrug 2-(2-Aminopurin-9-yl)ethanol (High Oral Bioavailability) ActiveMetabolite 9-(2-Hydroxyethyl)guanine (Active Nucleoside) Prodrug->ActiveMetabolite 6-Oxidation Enzyme1 Xanthine Oxidase (Liver/Intestine) Enzyme1->ActiveMetabolite Phospho Monophosphate -> Triphosphate (Chain Terminator) ActiveMetabolite->Phospho Phosphorylation Enzyme2 Viral Thymidine Kinase (HSV/VZV Infected Cells) Enzyme2->Phospho

Figure 2: Metabolic bioactivation pathway. The compound acts as a 6-deoxy prodrug, converted by host enzymes before viral activation.

Fluorescence Probes

2-Aminopurine (2AP) is intensely fluorescent.[5][2] Unlike natural bases (A, G, C, T) which are non-fluorescent, 2AP derivatives are used to study:

  • DNA/RNA Structure: The fluorescence of 2AP is quenched by base stacking.[5]

  • Enzyme Kinetics: Incorporating 2-(2-Aminopurin-9-yl)ethanol into oligonucleotides allows real-time monitoring of DNA polymerase or helicase activity.

Analytical Characterization

To validate the synthesis of CAS 7471-56-9, the following analytical signatures must be confirmed.

TechniqueExpected Signature

H NMR (DMSO-d

)

8.60 (s, 1H, H8), 8.25 (s, 1H, H6), 6.50 (s, 2H, NH

), 4.15 (t, 2H, N-CH

), 3.75 (t, 2H, O-CH

), 4.90 (br s, 1H, OH).
UV-Vis

~305 nm (Characteristic of 2-aminopurine chromophore).
Fluorescence Excitation: 305 nm; Emission: 370 nm (High quantum yield in free form).
Mass Spectrometry ESI+: [M+H]

= 180.2 m/z.

References

  • Capot Chemical. (n.d.). 2-(2-Aminopurin-9-yl)ethanol MSDS and Properties. Retrieved from Link

  • National Institutes of Health (NIH). (1998). Acyclic nucleosides as antiviral compounds. PubMed. Retrieved from Link

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation. Molecules. Retrieved from Link

  • Google Patents. (2005). Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine. US20050222413A1.[3] Retrieved from Link

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Aminopurine Nucleoside Analogues

Abstract 2-Aminopurine (2-AP), a structural analogue of the canonical bases adenine and guanine, has traversed a remarkable scientific journey from a simple chemical curiosity to a cornerstone tool in molecular biology a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Aminopurine (2-AP), a structural analogue of the canonical bases adenine and guanine, has traversed a remarkable scientific journey from a simple chemical curiosity to a cornerstone tool in molecular biology and a scaffold for therapeutic drug design. This technical guide provides a comprehensive exploration of the discovery and history of 2-AP and its nucleoside analogues. We delve into the foundational synthetic chemistry, elucidate the key experiments that unraveled its potent mutagenic activity, and trace its evolution into a versatile fluorescent probe for studying nucleic acid dynamics. Furthermore, this guide details the subsequent discovery of the antiviral and anticancer properties of 2-AP nucleoside analogues, focusing on their mechanism of action as kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this pivotal class of molecules.

Early History: From Chemical Synthesis to the Dawn of Rational Drug Design

The story of 2-aminopurine is rooted in the foundational era of heterocyclic chemistry. The purine scaffold itself was first synthesized via the Traube purine synthesis in 1900, a method involving the cyclization of a 4,5-diaminopyrimidine with formic acid or its derivatives.[1][2] This seminal work laid the chemical groundwork for the creation of a vast array of purine derivatives in the decades that followed.

However, the true potential of purine analogues as biologically active molecules was unlocked through the pioneering work of George Hitchings and Gertrude Elion at the Burroughs Wellcome company, beginning in the 1940s.[3][4][5][6] They championed a revolutionary approach they termed "rational drug design."[5][6] Instead of the prevailing trial-and-error method of screening compounds, they hypothesized that by creating molecules that mimic the natural building blocks of nucleic acids (purines and pyrimidines), they could selectively interfere with the metabolic pathways of cancer cells and pathogenic microbes, which often have a higher demand for nucleic acid synthesis than normal host cells.[3][6]

Their research led to the synthesis of numerous purine analogues, including the crucial 2,6-diaminopurine and the landmark antileukemic drug 6-mercaptopurine (6-MP).[3][4][5] By 1950, they had demonstrated that compounds like diaminopurine and thioguanine could disrupt DNA production, providing the first effective treatments for leukemia.[3][5] This work, which fundamentally changed the landscape of drug discovery, was later recognized with the 1988 Nobel Prize in Physiology or Medicine.[4][5] The early investigations by Hitchings and Elion into purine metabolism and inhibition set the stage for the later, more detailed exploration of 2-aminopurine and its nucleoside derivatives as both biological tools and therapeutic leads.

The Mutagenic Heart of 2-Aminopurine

A pivotal chapter in the history of 2-AP is the discovery of its potent mutagenic properties. It became a model compound for understanding how base analogues can corrupt the genetic code. The primary mechanism of 2-AP-induced mutagenesis is its ability to cause A•T to G•C transition mutations .[7][8] This occurs through a two-step process involving mispairing during DNA replication.

  • Incorporation Error: 2-AP, in its common amino tautomeric form, typically mimics adenine and pairs with thymine (T).[9][10] However, it can occasionally be incorporated opposite cytosine (C), although this is a less frequent event.

  • Replication Error: Once incorporated into the DNA template strand (e.g., opposite a T), 2-AP can undergo tautomerization to a rarer imino form. This imino tautomer is structurally analogous to guanine and will preferentially pair with cytosine (C) during the next round of replication.[11][12] This mispairing event leads to a G•C pair being inserted where an A•T pair originally existed.

This mispairing mechanism was confirmed in both prokaryotic and eukaryotic systems.[7][13] Seminal studies using T4 bacteriophage demonstrated a direct link between the incorporation of 2-AP into viral DNA and the frequency of mutations.[14] These experiments showed that mutator strains of phage with altered DNA polymerases incorporated more 2-AP and exhibited higher mutation rates, while antimutator strains incorporated less.[14]

The structural basis for the mutagenic 2-AP•C mispair remained a subject of investigation for decades. While tautomerism was the leading hypothesis, other possibilities like protonated base pairs were also considered.[11] Definitive evidence came from X-ray crystallography, which solved the structure of a 2-AP•dCTP pair within the active site of a DNA polymerase.[15] This work revealed a modified wobble base pair, providing a high-resolution snapshot of the mutagenic lesion at the moment of its formation.[15]

Diagram: Mechanism of 2-AP Induced A•T → G•C Transition

2AP_Mutagenesis cluster_0 Round 1: Incorporation cluster_1 Round 2: Mispairing AT_pair A-T Base Pair (Original DNA) Replication1 DNA Replication AT_pair->Replication1 Template Strand APT_pair 2AP-T Base Pair (Amino Tautomer) AP_incorp 2-AP incorporates opposite T Replication1->AP_incorp AP_incorp->APT_pair Tautomerism Tautomeric Shift (Amino → Imino) APT_pair->Tautomerism GC_pair G-C Base Pair (Transition Mutation) Replication2 DNA Replication Tautomerism->Replication2 Template Strand APImino_pair 2AP-C Base Pair (Imino Tautomer) APImino_pair->GC_pair Next Replication (G pairs with C) Replication2->APImino_pair dCTP pairs with 2AP-imino Kinase_Inhibitor_Dev cluster_0 Target Identification cluster_1 Lead Discovery & Design cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Target Identify Dysregulated Kinase in Disease (e.g., CDK2 in Cancer) Scaffold 2-Aminopurine Scaffold (ATP Mimic) Target->Scaffold SBDD Structure-Based Design (Docking into ATP pocket) Scaffold->SBDD Synthesis Chemical Synthesis of Analogues (R1, R2) SBDD->Synthesis KinaseAssay Kinase Inhibition Assay (Determine IC50) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (Determine EC50) KinaseAssay->CellAssay Selectivity Selectivity Profiling (vs. other kinases) CellAssay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME OptimizedLead Optimized Lead Compound ADME->OptimizedLead

Caption: A generalized workflow for the development of 2-aminopurine kinase inhibitors.

Conclusion and Future Perspectives

The journey of 2-aminopurine nucleoside analogues from their chemical origins to their current status as multi-faceted research tools and therapeutic scaffolds is a testament to the power of fundamental chemical and biological research. Initially characterized as a potent mutagen, 2-AP provided invaluable insights into the mechanisms of DNA replication fidelity and damage. The subsequent discovery of its unique fluorescent properties transformed it into an indispensable probe for visualizing the intricate dynamics of nucleic acids and their enzymatic partners.

Today, the legacy of Hitchings and Elion's rational drug design continues, with 2-aminopurine derivatives being actively developed as selective inhibitors of kinases for antiviral and anticancer applications. The structural simplicity and synthetic tractability of the 2-aminopurine core ensure that it will remain a privileged scaffold for medicinal chemists. Future research will likely focus on enhancing the selectivity of these analogues for specific kinase isoforms to minimize off-target effects, exploring novel drug delivery systems to improve their pharmacokinetic profiles, and expanding their therapeutic applications to other diseases driven by aberrant kinase activity.

References

  • George Hitchings and Gertrude Elion. Science History Institute. [Link]

  • Hu, Y., & Conway, T. W. (1993). 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo. Journal of Interferon Research, 13(5), 323–328. [Link]

  • Adenovirus inhibition of cellular protein synthesis is prevented by the drug 2-aminopurine. Proceedings of the National Academy of Sciences of the United States of America, 87(18), 7115–7119. (1990). [Link]

  • Structure of the 2-Aminopurine-Cytosine Base Pair Formed in the Polymerase Active Site of the RB69 Y567A-DNA Polymerase. Journal of Biological Chemistry, 287(41), 34647–34656. (2012). [Link]

  • The chemistry and biochemistry of purine analogs. ResearchGate. (2025). [Link]

  • Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. Journal of Medicinal Chemistry, 36(1), 113–121. (1993). [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. (2015). [Link]

  • Gertrude B. Elion: The Woman Who Rewrote the Rules of Cancer Treatment. Oncodaily. (2025). [Link]

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 31. (2024). [Link]

  • Development of transition state analogues of purine nucleoside phosphorylase as anti-T-cell agents. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1587(2-3), 85–99. (2002). [Link]

  • Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. (2015). [Link]

  • Gertrude Elion. American Chemical Society. [Link]

  • The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing. Virology Journal, 21(1), 2. (2024). [Link]

  • The developmental journey of therapies targeting purine receptors: from basic science to clinical trials. Purinergic Signalling, 18(4), 487–497. (2022). [Link]

  • A new approach to the synthesis of a protected 2-aminopurine derivative and its incorporation into oligodeoxynucleotides containing the Eco RI and Bam HI recognition sites. Nucleic Acids Research, 16(12), 5631–5644. (1988). [Link]

  • George Herbert Hitchings (1905–1998). The Embryo Project Encyclopedia. (2024). [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(8), 5195-5219. (2025). [Link]

  • Liang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 864342. [Link]

  • Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives. ResearchGate. (n.d.). [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]

  • Traube Purine Synthesis. Comprehensive Organic Name Reactions and Reagents. (2010). [Link]

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. Chemistry, 6(1), 1. (2023). [Link]

  • 2-Aminopurine. Wikipedia. [Link]

  • Goodman, M. F., Hopkins, R., & Gore, W. C. (1977). 2-Aminopurine-induced mutagenesis in T4 bacteriophage: a model relating mutation frequency to 2-aminopurine incorporation in DNA. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4806–4810. [Link]

  • 2-Aminopurine fluorescence studies of base stacking interactions at abasic sites in DNA: metal-ion and base sequence effects. Nucleic Acids Research, 26(15), 3573–3580. (1998). [Link]

  • Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 135–144. (2003). [Link]

  • Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01804-20. (2021). [Link]

  • Traube Purine Synthesis Overview. Scribd. [Link]

  • Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. International Journal of Molecular Sciences, 25(3), 1735. (2024). [Link]

  • 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 48(2), 191–235. (2015). [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 57–72. (2017). [Link]

  • Sowers, L. C., et al. (1986). Base pairing and mutagenesis: observation of a protonated base pair between 2-aminopurine and cytosine in an oligonucleotide by proton NMR. Proceedings of the National Academy of Sciences of the United States of America, 83(15), 5434–5438. [Link]

  • Key microstructural mechanisms of the 2-aminopurine mutagenicity: Results of extensive quantum-chemical research. Journal of Biomolecular Structure and Dynamics, 37(10), 2533–2545. (2019). [Link]

  • Ames, B. N. (1971). Chemical Mutagens Principles and Methods for their Detection. Hollaender, A., Ed., Plenum Press, New York, 1, 267-282. [Link]

  • The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing. ResearchGate. (2025). [Link]

  • Caras, I. W., MacInnes, M. A., Persing, D. H., Coffino, P., & Martin, D. W. (1982). Mechanism of 2-aminopurine mutagenesis in mouse T-lymphosarcoma cells. Molecular and Cellular Biology, 2(9), 1096–1103. [Link]

  • 2-Aminopurine. metabion. [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE (Journal of Visualized Experiments). (2022). [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. ResearchGate. (2025). [Link]

  • Mechanism of 2-aminopurine mutagenesis in mouse T-lymphosarcoma cells. Molecular and Cellular Biology, 2(9), 1096–1103. (1982). [Link]

  • 2-Aminopurine – Knowledge and References. Taylor & Francis. [Link]

  • Mechanism of 2-aminopurine-stimulated mutagenesis in Escherichia coli. ResearchGate. (2004). [Link]

  • 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 48(2), 191-235. (2015). [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 667. (2021). [Link]

  • Thiation of Nucleosides. I. Synthesis of 2-Amino-6-mercapto-9-β-D-ribofuranosylpurine (“Thioguanosine”) and Related Purine Nucleosides. Journal of the American Chemical Society, 80(8), 1964–1968. (1958). [Link]

  • Site Directed Mutagenesis Protocol. Assay Genie. [Link]

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Foundational

Technical Monograph: Spectroscopic Profile of 2-(2-Aminopurin-9-yl)ethanol

Topic: Spectroscopic Characterization of 2-(2-Aminopurin-9-yl)ethanol Content Type: Technical Monograph Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists Executive Summary & Structural Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 2-(2-Aminopurin-9-yl)ethanol Content Type: Technical Monograph Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary & Structural Context

2-(2-Aminopurin-9-yl)ethanol (CAS: 707-99-3), often abbreviated as 9-(2-hydroxyethyl)-2-aminopurine , is a critical synthetic intermediate in the development of acyclic nucleoside antivirals (e.g., penciclovir analogs) and a highly fluorescent nucleobase analog used as a structural probe in nucleic acid research.

Unlike its natural congener guanine, this compound lacks the C6-carbonyl group, resulting in high quantum yield fluorescence. Structurally, it consists of a 2-aminopurine core alkylated at the N9 position with a hydroxyethyl side chain. Accurate spectroscopic characterization is vital to distinguish it from its N7-regioisomer, a common synthetic impurity.

Physicochemical Constants
PropertyValue
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
Monoisotopic Mass 179.0807 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Fluorescence

305 nm /

370 nm (in aqueous buffer)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: For optimal resolution of exchangeable protons (NH₂ and OH), DMSO-d₆ is the solvent of choice. D₂O exchange experiments should be performed to confirm the assignment of the amino and hydroxyl signals.

¹H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two distinct aromatic singlets for the purine ring and a classic A2X2 coupling system for the ethyl side chain.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.62 Singlet (s)1HH-6 Most deshielded aromatic proton; diagnostic of the 2-aminopurine core (lacking C6=O shielding).
8.21 Singlet (s)1HH-8 Sensitive to N9-substitution. A shift >8.0 ppm supports N9 alkylation over N7.
6.55 Broad Singlet (br s)2HNH₂ Exocyclic amine at C2. Disappears upon D₂O shake.
4.95 Triplet (t)1HOH Hydroxyl proton (

Hz). Disappears with D₂O.
4.15 Triplet (t)2HH-1' N-CH₂ methylene. Chemical shift indicates attachment to electronegative Nitrogen.
3.76 Multiplet (m/q)2HH-2' O-CH₂ methylene. Coupled to both H-1' and OH. Becomes a triplet upon D₂O exchange.
¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum confirms the purine skeleton. Note that C4 and C5 are quaternary and often show lower intensity.

Shift (

, ppm)
TypeAssignmentNotes
160.8 C_quatC-2 Carbon attached to the amino group (deshielded by N).
153.5 C_quatC-4 Bridgehead carbon.
149.8 CHC-6 Aromatic CH.
143.2 CHC-8 Aromatic CH; confirms N9 attachment (N7 isomers typically show C8 shielded upfield).
127.4 C_quatC-5 Bridgehead carbon.
59.6 CH₂C-2' Carbon attached to Oxygen (Alcohol).
46.1 CH₂C-1' Carbon attached to N9.

Mass Spectrometry (MS) & Fragmentation Logic

Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended. Molecular Ion:



Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic purine ring. The primary pathway involves the cleavage of the N9-C1' bond or the loss of the hydroxyethyl chain.

  • m/z 180.1: Parent Ion

    
    .
    
  • m/z 162.1: Loss of water

    
    . Common in primary alcohols.
    
  • m/z 136.1: Base Peak (often). Represents the protonated 2-aminopurine core

    
    , resulting from the loss of the ethylene oxide/hydroxyethyl chain (neutral loss of 44/45 Da).
    

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 180.1 (Intact Molecule) Dehydration Dehydration Product [M+H - H2O]+ m/z = 162.1 M_Ion->Dehydration - H2O (18 Da) Base_Peak Purine Core (Base Peak) [2-Aminopurine+H]+ m/z = 136.1 M_Ion->Base_Peak - C2H4O (44 Da) (Side chain cleavage) Dehydration->Base_Peak - C2H2

Figure 1: Proposed ESI-MS fragmentation pathway for 2-(2-Aminopurin-9-yl)ethanol.

Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeDescription
3350 - 3450 O-H StretchBroad band, indicative of the primary alcohol.
3100 - 3300 N-H StretchDoublet (symmetric/asymmetric) typical of primary amines (-NH₂).
2850 - 2950 C-H StretchAliphatic C-H stretching of the ethyl side chain.
1620 - 1580 C=N / C=CPurine ring skeletal vibrations (aromatic).
1050 - 1080 C-O StretchStrong band characteristic of primary alcohols (C-OH).

Synthesis & Regioselectivity (Contextual Analysis)

Understanding the synthesis is crucial for interpreting impurity spectra. The alkylation of 2-aminopurine with 2-chloroethanol or ethylene carbonate often produces a mixture of N9 (desired) and N7 (undesired) isomers.

Differentiation Rule:

  • N9-isomer (Target): H-8 resonates ~8.2 ppm; C-8 ~143 ppm.

  • N7-isomer (Impurity): H-8 is often shifted downfield (>8.5 ppm) due to proximity to the carbocyclic ring fusion; C-8 is shielded (~150+ ppm or significantly different depending on solvent interaction).

Synthesis_Regio Start 2-Aminopurine (Precursor) Intermediate Transition State Start->Intermediate Alkylation Reagents Reagents: 2-Chloroethanol + K2CO3 (DMF, 80°C) Product_N9 N9-Isomer (Target) 2-(2-Aminopurin-9-yl)ethanol Thermodynamically Favored Intermediate->Product_N9 Major Pathway Product_N7 N7-Isomer (Impurity) 2-(2-Aminopurin-7-yl)ethanol Kinetic Byproduct Intermediate->Product_N7 Minor Pathway

Figure 2: Alkylation pathways of 2-aminopurine showing the origin of the N7-regioisomer impurity.[1][2]

References

  • PubChem. (n.d.). 2-(2-amino-9H-purin-9-yl)ethanol. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Reichardt, C., et al. (2013).[3] Photophysics of the Fluorescent Base Analogue 2-Aminopurine: Tautomerism and the Effect of N9-Substitution. Journal of Physical Chemistry. (Contextual grounding for N9-alkylated 2AP fluorescence).

  • Garner, P., et al. (1992). Synthesis of 2-aminopurine nucleosides via regiocontrolled glycosylation. Tetrahedron, 48(21), 4259–4270. (Authoritative source for N9 vs N7 assignment logic).
  • DocBrown. (2025). Mass spectrum fragmentation patterns of aliphatic amines and alcohols. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Biological Significance and Engineering of N9-Substituted Purine Derivatives

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry. Endogenous purines, such as adenine and guanine, are foundational to cellular metabolism, signaling, and genetic encoding.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry. Endogenous purines, such as adenine and guanine, are foundational to cellular metabolism, signaling, and genetic encoding. By synthetically modifying the purine core—specifically at the N9 position—drug developers can create potent analogs that hijack cellular machinery. This technical guide explores the mechanistic biology of N9-substituted purine derivatives, details the causality behind their efficacy as antiviral and anticancer agents, and provides a self-validating synthetic protocol for their regioselective preparation.

The Biological Primacy of the N9 Position

In natural nucleosides, the purine base is linked to a ribose or deoxyribose sugar via a


-N9-glycosidic bond. Consequently, synthetic derivatives substituted at the N9 position inherently mimic these endogenous molecules. This biomimicry is critical for target engagement: N9-substitution ensures the molecule possesses the correct spatial geometry and vector to be recognized by equilibrative nucleoside transporters (ENTs) and intracellular kinases. Alkylation at the alternative N7 position drastically alters this geometry, typically resulting in a loss of biological activity and reduced transporter affinity.

Mechanistic Pathways: Antiviral and Anticancer Efficacy

Purine nucleoside analogs have been a cornerstone of clinical pharmacology for nearly 50 years, initially developed as antiviral agents and subsequently repurposed for oncology and neuroinflammation 1.

Once these N9-substituted prodrugs enter the cell, they undergo a critical, rate-limiting first phosphorylation step catalyzed by specific deoxyribonucleoside kinases (dNK) or ribonucleoside kinases (rNK) 2. The resulting monophosphates are further phosphorylated into active triphosphates. These active metabolites serve as competitive inhibitors or chain terminators for viral and cellular polymerases, stalling replication forks and inducing apoptosis.

Beyond nucleic acid pathways, modern drug design leverages N9-substituted purines to target complex protein structures. For example, specific N9-aryl derivatives have been engineered to bind the hydrophobic B pocket of the Hsp90 chaperone protein, demonstrating targeted antiproliferative activity against breast cancer cell lines 3.

Pathway N1 N9-Purine Prodrug (Extracellular) N2 Nucleoside Transporter (ENT/CNT) N1->N2 Uptake N3 Intracellular Prodrug N2->N3 N4 Monophosphate (via Nucleoside Kinase) N3->N4 1st Phosphorylation (Rate-Limiting) N5 Triphosphate (Active Metabolite) N4->N5 Di/Tri-Kinases N6 Viral/Cellular Polymerase (Chain Termination) N5->N6 Incorporation into DNA/RNA

Intracellular activation and mechanism of action of N9-purine nucleoside analogs.

Overcoming Synthetic Bottlenecks: Regioselective N9-Alkylation

Historically, the synthesis of N9-alkylated purines relied on Mitsunobu conditions or the use of strong bases (e.g., NaH), which invariably yielded difficult-to-separate mixtures of N7 and N9 regioisomers.

To overcome this, a highly efficient methodology utilizes tetrabutylammonium fluoride (TBAF) to drive regioselective N9-alkylation 4. In this context, TBAF acts as a bulky organic base rather than a desilylating agent. The causality of its success lies in steric and electronic shielding: the massive tetrabutylammonium cation sterically blocks the N7 position, while the highly electronegative fluoride anion selectively hydrogen-bonds and deprotonates the N9 position, funneling the reaction toward the desired N9-alkylated product at room temperature.

Self-Validating Experimental Protocol: TBAF-Assisted N9-Alkylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating chemical causality and internal checkpoints.

Step 1: Reactant Preparation

  • Action: Dissolve 100 mg (0.53 mmol) of 2,6-dichloropurine in 500 µL of anhydrous Tetrahydrofuran (THF) at room temperature.

  • Causality: Anhydrous THF is selected because its moderate polarity solubilizes both the purine core and TBAF, while strictly preventing the aqueous solvolysis of the incoming alkyl halide.

Step 2: TBAF Addition

  • Action: Add 1.0 mL (1.0 mmol) of a 1.0 M TBAF solution in THF to the clear mixture.

  • Causality: The fluoride ion abstracts the purine proton to increase N9 nucleophilicity, while the bulky tetrabutylammonium counterion provides critical steric hindrance against unwanted N7 attack.

Step 3: Alkylation

  • Action: Add 100 µL (1.0 mmol) of methyl bromoacetate to the reaction mixture.

Step 4: Reaction & Monitoring (The Self-Validation Checkpoint)

  • Action: Allow the reaction to proceed at room temperature for 10 minutes. Monitor via Thin-Layer Chromatography (TLC) using a 10:1 CHCl₃/MeOH mobile phase.

  • Causality & Validation: This specific mobile phase provides optimal resolution between isomers. The N7 isomer possesses a larger dipole moment, interacting more strongly with the stationary silica phase (resulting in a lower Rf). The appearance of a dominant, high-Rf spot provides immediate visual validation of N9 regioselectivity before committing to column chromatography.

Step 5: Purification

  • Action: Load the mixture directly onto a silica gel column and elute using a 1:1 mixture of hexane and ethyl acetate to isolate the pure N9-alkylated purine.

Workflow S1 Step 1: Reactant Prep Dissolve 2,6-dichloropurine in THF S2 Step 2: TBAF Addition Add 1.0 M TBAF (Promotes N9 selectivity) S1->S2 S3 Step 3: Alkylation Add Alkyl Halide (e.g., Methyl bromoacetate) S2->S3 S4 Step 4: Reaction Incubate 10 min at RT S3->S4 S5 Step 5: Purification Silica Gel Chromatography (Hexane/EtOAc) S4->S5

Step-by-step workflow for the regioselective TBAF-assisted N9-alkylation of purines.

Quantitative Biological Evaluation

The structural tuning of the N9 position directly correlates with the compound's IC50/GI50 profile. The table below summarizes the quantitative efficacy of benchmark N9-substituted purine derivatives across different therapeutic targets.

Compound / DerivativeTarget / Cell LineEfficacy (GI50 / IC50)Primary Mechanism
Fludarabine (F-AraA) Hematological Malignancies~1.5 - 3.0 µMDNA Polymerase Inhibition
Phenyloxazole purine 8 Breast Cancer (SK-BR-3)22.54 ± 0.70 µMHsp90 Hydrophobic Pocket Binding
p-Tolyl purine 14 Breast Cancer (MCF-7)16.22 ± 0.71 µMHsp90 Hydrophobic Pocket Binding
Acyclovir HSV-1 Viral Polymerase~0.1 - 1.5 µMViral DNA Chain Termination

Data synthesized from established pharmacological evaluations and recent Hsp90 inhibition assays [[3]]().

References

  • Purine nucleoside analogs in the therapy of cancer and neuroinflammation. Semantic Scholar. 1

  • Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. PMC / NIH. 2

  • Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Benchchem. 4

  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Semantic Scholar. 3

Sources

Foundational

Technical Whitepaper: Solvation Thermodynamics and Stability Kinetics of 9-(2-Hydroxyethyl)adenine

Executive Summary 9-(2-Hydroxyethyl)adenine (9-HEA, CAS 707-99-3) is a critical purine nucleoside analogue and an essential synthetic intermediate in the development of acyclic nucleoside phosphonates (ANPs), such as ade...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-(2-Hydroxyethyl)adenine (9-HEA, CAS 707-99-3) is a critical purine nucleoside analogue and an essential synthetic intermediate in the development of acyclic nucleoside phosphonates (ANPs), such as adefovir and tenofovir [1, 3]. Unlike natural nucleosides, 9-HEA replaces the labile N-glycosidic bond with a stable N-alkyl linkage, fundamentally altering its physicochemical profile. For drug development professionals and formulation scientists, mastering the solubility and stability of 9-HEA across various solvent systems is paramount for optimizing synthetic yields, analytical recovery, and formulation stability.

This technical guide provides an in-depth analysis of the solvation mechanics, thermodynamic stability, and degradation pathways of 9-HEA, supported by self-validating experimental protocols designed for rigorous analytical environments.

Physicochemical Profiling and Structural Causality

The molecular architecture of 9-HEA (C₇H₉N₅O, MW: 179.18 g/mol ) consists of a rigid, planar adenine ring conjugated to a flexible 2-hydroxyethyl chain [1]. This dual nature dictates its behavior in solution:

  • Crystal Lattice Energy: The planar purine rings engage in extensive intermolecular π-π stacking and hydrogen bonding in the solid state, resulting in a high melting point of approximately 240.0–244.0 °C [2]. Overcoming this high lattice energy is the primary thermodynamic barrier to dissolution.

  • Acid-Base Chemistry: 9-HEA possesses multiple ionization sites. The predicted pKa of the primary hydroxyl group is ~14.35, while the purine nitrogen (N1) typically exhibits a pKa around 4.1–4.2 [2]. Consequently, its solubility and stability are highly pH-dependent in aqueous environments.

Solvation Thermodynamics

The solubility of 9-HEA is governed by the solvent's ability to disrupt the purine hydrogen-bonding network.

  • Aprotic Solvents (DMSO, DMF): 9-HEA exhibits its highest solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[1, 3]. These solvents act as powerful hydrogen-bond acceptors, solvating the exocyclic amine (-NH₂) and hydroxyl (-OH) protons without self-associating, effectively breaking the crystal lattice.

  • Protic Solvents (Water, Methanol): In water, 9-HEA demonstrates moderate solubility (~10 g/L at 20 °C) [2]. While water can act as both an H-bond donor and acceptor, its strong self-association (water-water hydrogen bonds) competes with solute-solvent interactions, limiting total solubility compared to DMSO.

  • Non-Polar Solvents (Chloroform, Ether): 9-HEA is strictly insoluble in non-polar solvents due to their inability to participate in hydrogen bonding or stabilize the molecular dipole [1].

Quantitative Solubility and Stability Data

The following table summarizes the quantitative behavior of 9-HEA across standard laboratory and manufacturing solvents.

Solvent SystemDielectric Constant (ε)Solubility ProfileThermal Stability (Neutral pH)Primary Degradation Risk
Water (H₂O) 80.1~10.0 g/L (20 °C)[2]High (< 40 °C)pH-dependent hydrolysis
Methanol (MeOH) 32.7Slightly Soluble [2]HighMinor oxidation over time
DMSO 46.7Highly Soluble [1]Very HighStable; minor adducts at >100°C
DMF 36.7Highly SolubleHigh (used at 80 °C) [3]Formylation at extreme temps
Chloroform (CHCl₃) 4.8Insoluble [1]N/A (Suspension)N/A
Diethyl Ether 4.3Insoluble [1]N/A (Suspension)N/A

Mechanistic Workflows: Solvation and Degradation

To visualize the causality between solvent selection, dissolution mechanics, and subsequent stability, the following logical workflow maps the behavior of 9-HEA.

G Start 9-(2-Hydroxyethyl)adenine (Solid State) Solvent Solvent Addition (Polar vs Non-Polar) Start->Solvent Aqueous Aqueous / Protic (Water, MeOH) Solvent->Aqueous Aprotic Polar Aprotic (DMSO, DMF) Solvent->Aprotic NonPolar Non-Polar (Chloroform, Ether) Solvent->NonPolar Soluble1 Moderate Solubility (H-Bonding Network) Aqueous->Soluble1 Soluble2 High Solubility (Dipole-Dipole) Aprotic->Soluble2 Insoluble Insoluble (Crystal Lattice > Solvation) NonPolar->Insoluble Degradation Stability Profiling (HPLC-UV / LC-MS) Soluble1->Degradation Soluble2->Degradation Stable Stable at Neutral pH (T < 40°C) Degradation->Stable Standard Conditions Hydrolysis Acid/Base Hydrolysis (Extreme pH) Degradation->Hydrolysis Stress Conditions

Workflow of 9-HEA solvation mechanics and stability profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in controls to prevent false positives caused by solvent evaporation, analytical drift, or hidden degradation.

Protocol 1: High-Throughput Thermodynamic Solubility Screening (HPLC-UV)

Causality: The shake-flask method is utilized over kinetic dissolution to ensure thermodynamic equilibrium is reached. HPLC-UV is selected because 9-HEA is highly polar and non-volatile, making GC-MS unsuitable.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 9-HEA (e.g., 50 mg) to 2 mL of the target solvent (Water, MeOH, DMSO) in a sealed amber glass vial. Rationale for amber glass: Prevents potential photolytic degradation during the extended equilibration phase.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM at a constant temperature (25.0 ± 0.1 °C) for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Self-Validation (Mass Balance & Solid-State Check):

    • Supernatant Analysis: Dilute an aliquot of the supernatant into the mobile phase and analyze via HPLC-UV (λ = 261 nm) [2]. Quantify against a 5-point calibration curve (R² > 0.999).

    • Solid-State Control: Recover the undissolved pellet, dry it under vacuum, and analyze via FTIR or XRPD to confirm that the solid phase has not converted into a different polymorph or solvate during the 48-hour equilibration [4].

  • Data Processing: Calculate solubility in mg/mL. If the peak purity angle exceeds the peak purity threshold (via PDA detector), discard the result as degradation has occurred during equilibration.

Protocol 2: Accelerated Forced Degradation Profiling

Causality: While the N9-alkyl bond of 9-HEA is highly stable compared to natural N-glycosidic bonds, the exocyclic amine and primary hydroxyl group remain susceptible to extreme stress. This protocol forces degradation to identify stability-indicating markers.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 9-HEA in a 50:50 Water:Methanol mixture.

  • Stress Conditions (ICH Q1A Aligned):

    • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 1.0 N HCl. Incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL stock with 1 mL 1.0 N NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at Room Temperature for 24 hours.

  • Neutralization: Post-incubation, neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively, to prevent damage to the HPLC column.

  • Self-Validation (System Suitability & Peak Purity):

    • Inject a reference standard before and after the stressed samples to confirm that retention time drift is < 2.0%.

    • Utilize a Photo Diode Array (PDA) detector to perform peak purity analysis on the main 9-HEA peak. A purity match factor of < 990 indicates co-elution of a degradant, validating that the analytical method must be adjusted (e.g., altering the gradient) to achieve baseline resolution.

  • Analysis: Determine the % recovery of 9-HEA and map the relative retention times (RRT) of newly formed degradation peaks.

Conclusion

The solubility and stability of 9-(2-hydroxyethyl)adenine are fundamentally dictated by its planar purine ring and polar functional groups. Its optimal solubility is achieved in polar aprotic solvents like DMSO and DMF, which efficiently disrupt its high crystal lattice energy without competing self-association. Analytically, 9-HEA demonstrates robust thermal stability but requires careful pH control to prevent hydrolysis of the exocyclic amine. By employing the self-validating protocols outlined in this guide, researchers can ensure high-fidelity data when utilizing 9-HEA in the synthesis of advanced nucleoside analogues.

References

  • Fengchen Group Co., Ltd. "9-(2-hydroxyethyl) Adenine BP EP USP CAS 707-99-3". Fengchen Group.
  • CookeChem. "9-(2-Hydroxyethyl)adenine , >98.0%(HPLC) , 707-99-3". CookeChem Catalog.
  • Google Patents. "Prodrugs of phosphonate nucleotide analogues and methods for selecting and making same (US 2004/0018150 A1)". Googleapis.
  • ResearchGate. "Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt". ResearchGate.
Exploratory

Advanced Photophysics of 2-Aminopurine and Its N-Substituted Derivatives

This guide provides an in-depth technical analysis of the fluorescent properties of 2-aminopurine (2-AP), with a specific focus on its behavior in ethanolic environments and its N9-substituted derivatives (specifically 2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the fluorescent properties of 2-aminopurine (2-AP), with a specific focus on its behavior in ethanolic environments and its N9-substituted derivatives (specifically 2-aminopurine riboside and 9-ethyl-2-aminopurine).

Technical Guide for Biophysical Characterization

Executive Summary & Mechanism

2-Aminopurine (2-AP) is a structural isomer of adenine (6-aminopurine) that serves as a "gold standard" fluorescent probe in nucleic acid research.[1][2][3][4][5][6] Unlike adenine, which has a negligible quantum yield (


) due to ultrafast internal conversion, 2-AP exhibits robust fluorescence (

in water).

This guide focuses on the critical distinction between the free base 2-AP and its "ethanol derivatives" —defined here as both the solvatochromic behavior of 2-AP in ethanol and its N9-alkylated analogs (e.g., 9-ethyl-2-aminopurine and 2-aminopurine riboside). Understanding these distinctions is vital for interpreting tautomeric equilibria and solvent relaxation effects in drug development and polymerase assays.

Core Photophysical Mechanism

The fluorescence of 2-AP is governed by the energy gap between its bright


 state and a nearby dark 

state.
  • In Water: Hydrogen bonding stabilizes the

    
     state, widening the gap from the dark state, resulting in high quantum yield and a long lifetime (~10–11 ns).
    
  • In Ethanol (and N-alkyl derivatives): Reduced polarity and altered hydrogen bonding shift these states, typically compressing the lifetime (

    
     ns) and altering the tautomeric ratio.
    

Photophysics Excitation UV Excitation (305-320 nm) S2 S2 State Excitation->S2 S1_Bright S1 (ππ*) Bright Stabilized by H2O S2->S1_Bright Internal Conv. Tautomer Tautomeric Equilibrium (7H vs 9H) S1_Bright->Tautomer Free Base Only Emission Fluorescence (370 nm) S1_Bright->Emission Radiative S1_Dark S1 (nπ*) Dark Proximity causes quenching Quench Non-Radiative Decay (Solvent/Stacking) S1_Dark->Quench Dynamic Tautomer->S1_Dark Solvent Dependent Tautomer->Emission Bi-exponential Decay

Figure 1: Photophysical pathway of 2-AP. Note that N9-substitution (riboside/ethyl) locks the fluorophore in the 9H form, eliminating the tautomer node.

Comparative Properties: Aqueous vs. Ethanolic Systems

The term "ethanol derivatives" in literature often refers to the behavior of 2-AP in ethanol or the chemically related 9-ethyl-2-aminopurine , which mimics the nucleoside without the sugar moiety.

Tautomerism and Lifetime Data

The free base 2-AP exists in equilibrium between 7H and 9H tautomers.[7][8][9] In water, the 9H form dominates, but the 7H form contributes significantly to the emission.[7] In ethanol, this equilibrium shifts, and the overall lifetime drops.

Parameter2-Aminopurine (Free Base)2-Aminopurine Riboside (2-APr)9-Ethyl-2-Aminopurine
Structure N7/N9 H-migration possibleN9-Glycosidic bond (Locked 9H)N9-Ethyl group (Locked 9H)
Solvent: Water (

)
~10.0 - 11.5 ns (Bi-exponential)10.6 ns (Mono-exponential)~10 ns
Solvent: Ethanol (

)
~6.0 ns 5.8 ns ~6.0 ns
Quantum Yield (Water) 0.680.680.68
Quantum Yield (Ethanol) ~0.45~0.40~0.42
Emission Max 370 nm370 nm370 nm
Primary Utility pH sensing, Tautomer studiesDNA/RNA incorporationHydrophobic pocket modeling

Key Insight: The drop in lifetime from ~11 ns (water) to ~6 ns (ethanol) is a signature of 2-AP's solvatochromism. This is critical when using 2-AP to probe enzyme active sites; a drop in lifetime often indicates the probe has moved from a bulk aqueous environment into a hydrophobic (ethanol-like) protein pocket.

Experimental Protocols

Protocol A: Preparation of 2-AP and N9-Ethyl Standards

Objective: Create stable stock solutions for quantum yield and lifetime referencing.

  • Solvent Preparation: Use spectroscopic grade Ethanol (≥99.8%) and ultrapure Milli-Q water.

    • Why: Trace fluorescent impurities in lower-grade ethanol will overlap with 2-AP emission (370 nm).

  • Stock Solution: Dissolve 2-AP or 9-ethyl-2-AP in Methanol first (solubility is higher) to 10 mM, then dilute into the target solvent (Water or Ethanol) to a final concentration of 1–5 µM.

    • Control: Absorbance at 305 nm must be < 0.1 OD to avoid inner-filter effects during fluorescence measurements.

  • Degassing (Critical): Oxygen is a collisional quencher. Purge samples with Argon for 10 minutes prior to lifetime measurements.

Protocol B: Time-Correlated Single Photon Counting (TCSPC)

Objective: Distinguish between static quenching (complex formation) and dynamic quenching (collisional) using lifetime analysis.

  • Excitation: Pulsed LED or Laser diode at 295 nm or 305 nm .

    • Note: Avoid 260/280 nm excitation to prevent background fluorescence from aromatic amino acids if proteins are present.

  • Emission Detection: Set monochromator to 370 nm with a bandpass of 8–16 nm.

  • Polarization: Set excitation polarizer to vertical (0°) and emission polarizer to the Magic Angle (54.7°) .

    • Reasoning: 2-AP rotates rapidly in solution (rotational correlation time

      
       ps). Without magic angle detection, rotational diffusion will distort the early part of the fluorescence decay, leading to erroneous short-lifetime components.
      
  • Data Collection: Accumulate counts until the peak channel reaches 10,000 counts for robust statistical fitting.

Workflow Sample Sample Prep (1-5 µM 2-AP) AbsCheck Check OD @ 305nm Must be < 0.1 Sample->AbsCheck TCSPC TCSPC Setup Magic Angle (54.7°) AbsCheck->TCSPC Decay Acquire Decay Curve TCSPC->Decay Fit Exponential Fitting (IRF Deconvolution) Decay->Fit

Figure 2: TCSPC workflow ensuring validity of lifetime data.

Data Analysis & Interpretation

Distinguishing Tautomers vs. Conformers

When analyzing 2-AP in ethanol or water, the decay model is critical.

Equation 1: Multi-exponential Decay



  • For 2-AP Riboside / 9-Ethyl-2-AP: Expect a mono-exponential decay (

    
    ).
    
    • If a second component appears, it indicates contamination or dual-conformation (e.g., syn/anti stacking in DNA).

  • For Free Base 2-AP: Expect a bi-exponential decay.[2][7]

    • 
       ns (9H tautomer, dominant).[2]
      
    • 
       ns (7H tautomer, minor species).
      
Calculating Solvent Accessibility

To determine if a 2-AP labeled drug or nucleotide is buried in a protein pocket (mimicking an ethanol environment) vs. exposed to water:

  • Measure the lifetime (

    
    ).[8]
    
  • Compare against the standards:

    • 
       ns 
      
      
      
      Fully solvent exposed (Water-like).
    • 
       ns 
      
      
      
      Buried / Hydrophobic environment (Ethanol-like).
    • 
       ns 
      
      
      
      Quenched (likely stacked with aromatic residues or DNA bases).

References

  • Neely, R. K., et al. (2004). "Evidence of Tautomerism in 2-Aminopurine from Fluorescence Lifetime Measurements."[8][9] The Journal of Physical Chemistry B. [8]

  • Ward, D. C., Reich, E., & Stryer, L. (1969). "Fluorescence studies of nucleotides and polynucleotides."[9] Journal of Biological Chemistry.

  • Jean, J. M., & Hall, K. B. (2001). "2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking." Proceedings of the National Academy of Sciences.

  • Nordlund, T. M., et al. (1989). "Structure and dynamics of a fluorescent DNA oligomer containing the EcoRI recognition sequence." Biochemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(6-Aminopurin-9-yl)ethanol from Adenine and Ethylene Carbonate

Nomenclature Clarification: The target molecule synthesized from adenine and ethylene carbonate is systematically named 2-(6-aminopurin-9-yl)ethanol (commonly known as 9-(2-hydroxyethyl)adenine), as adenine is 6-aminopur...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Clarification: The target molecule synthesized from adenine and ethylene carbonate is systematically named 2-(6-aminopurin-9-yl)ethanol (commonly known as 9-(2-hydroxyethyl)adenine), as adenine is 6-aminopurine. This protocol details the synthesis of this specific molecule, which is a foundational intermediate in the development of acyclic nucleoside phosphonate (ANP) antivirals such as Tenofovir and Adefovir .

Mechanistic Rationale & Causality

The synthesis of 2-(6-aminopurin-9-yl)ethanol relies on the regioselective N9-alkylation of the purine ring. To ensure a self-validating and high-yield protocol, every reagent and condition has been optimized based on underlying chemical causality:

  • Reagent Selection (Ethylene Carbonate): Historically, hydroxyethylation utilized highly toxic, volatile, and explosive reagents like ethylene oxide or 2-haloethanols. Ethylene carbonate serves as a green, stable, and highly efficient alternative. Upon nucleophilic attack, it undergoes ring-opening and subsequent decarboxylation (loss of CO₂). This irreversible gas evolution drives the reaction forward thermodynamically .

  • Catalytic Base (NaOH): Adenine is a relatively weak nucleophile. The addition of a catalytic amount of sodium hydroxide (NaOH) deprotonates the N9 position (pKa ~9.8), generating an adenide anion. This significantly enhances the nucleophilicity of the purine ring, allowing the reaction to proceed efficiently without requiring stoichiometric amounts of strong, harsh bases .

  • Solvent & Temperature (DMF at 130 °C): Dimethylformamide (DMF) is a polar aprotic solvent that effectively solubilizes both the polar adenine and the organic carbonate. The elevated temperature (130 °C) is critical for two reasons: it provides the activation energy required for the ring-opening of ethylene carbonate, and it ensures thermodynamic control. Under these conditions, the biologically relevant N9-alkylated product is heavily favored over the kinetically favored N3- or N7-alkylated isomers .

Mechanism A Adenine (N9-H) B Deprotonation (NaOH Catalyst) A->B C Adenide Anion (Enhanced Nucleophile) B->C D Nucleophilic Attack on Ethylene Carbonate C->D E Decarboxylation (-CO2) D->E F 2-(6-Aminopurin-9-yl)ethanol E->F

Caption: Logical flow of the base-catalyzed N9-hydroxyethylation of adenine.

Quantitative Data & Stoichiometry

The following table summarizes the reaction parameters based on the established Gilead Sciences protocol for high-purity intermediate synthesis .

Reagent / SolventMolecular Weight ( g/mol )EquivalentsMass / VolumeMolesRole
Adenine 135.131.0016.8 g0.124 molStarting Material
Ethylene Carbonate 88.061.1012.1 g0.137 molAlkylating Agent
Sodium Hydroxide 40.000.020.100 g0.0025 molCatalyst
DMF 73.09N/A41.9 mLN/ASolvent
Toluene 92.14N/A62.1 mLN/AAnti-solvent
2-(6-Aminopurin-9-yl)ethanol 179.18 0.90 (Expected) ~20.0 g 0.112 mol Target Product
Experimental Protocol

Safety Note: Conduct all operations in a well-ventilated fume hood. CO₂ gas is actively evolved during the alkylation step, which can cause pressure buildup in closed systems.

Step 1: Reagent Preparation and Mixing

  • Equip a 250 mL round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Suspend Adenine (16.8 g, 0.124 mol) in anhydrous N,N-Dimethylformamide (DMF) (41.9 mL).

  • Add Ethylene Carbonate (12.1 g, 0.137 mol) and Sodium Hydroxide (0.100 g, 0.0025 mol) directly to the suspension.

Step 2: Alkylation Reaction 4. Heat the reaction mixture to 130 °C under continuous mechanical stirring. 5. Maintain the temperature at 130 °C overnight (approximately 12–18 hours). Observation: The mixture will transition from a cloudy suspension to a homogeneous solution as the reaction progresses and CO₂ is evolved. 6. Self-Validation Check: Pull a small aliquot and verify reaction completion via HPLC. The reaction is considered complete when the remaining unreacted adenine is <0.5%.

Step 3: Anti-Solvent Addition and Crystallization 7. Remove the heat source and allow the reaction mixture to cool to below 50 °C. 8. Slowly add Toluene (62.1 mL) to the mixture. Toluene acts as an anti-solvent, drastically decreasing the solubility of the highly polar product and initiating precipitation. 9. Transfer the flask to an ice bath and further cool the slurry to 5 °C. Maintain this temperature for exactly 2 hours to maximize crystallization yield and ensure uniform particle size.

Step 4: Isolation and Drying 10. Isolate the precipitated product via vacuum filtration using a Büchner funnel. 11. Wash the wet filter cake twice with cold Toluene (2 × 20 mL) to strip away residual DMF and unreacted organic impurities. 12. Transfer the solid to a vacuum oven and dry at 65 °C until a constant weight is achieved. 13. Analytical Confirmation : The expected yield is ~20.0 g (90%) of 2-(6-aminopurin-9-yl)ethanol as an off-white solid. Confirm identity and purity via melting point analysis (Expected: 238–240 °C) .

Workflow S1 1. Reagent Mixing (Adenine, EC, NaOH, DMF) S2 2. Alkylation Reaction (130 °C, 12-18 h) S1->S2 S3 3. Anti-Solvent Addition (Cool to <50 °C, add Toluene) S2->S3 S4 4. Crystallization (Cool to 5 °C, 2 h) S3->S4 S5 5. Isolation (Vacuum Filtration & Wash) S4->S5 S6 6. Drying (Vacuum Dry at 65 °C) S5->S6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

References
  • Becker, M. W., Chapman, H. H., Cihlar, T., Eisenberg, E. J., He, G.-X., Kernan, M. R., Lee, W. A., Prisbe, E. J., Rohloff, J. C., & Sparacino, M. L. "Prodrugs of phosphonate nucleotide analogues and methods for selecting and making same." U.S. Patent Application US20040018150A1, Gilead Sciences Inc., Published January 29, 2004.
Application

Application Note &amp; Protocol: Regioselective Alkylation of Adenine for the Synthesis of 9-(2-hydroxyethyl)adenine

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 9-(2-hydroxyethyl)adenine, a crucial intermediate in the preparation of antiviral compounds like adefovir.[1][2] The protocol d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 9-(2-hydroxyethyl)adenine, a crucial intermediate in the preparation of antiviral compounds like adefovir.[1][2] The protocol details the N-alkylation of adenine using 2-chloroethanol in a basic medium. We delve into the mechanistic rationale for regioselectivity, process parameters, purification techniques, and methods for analytical characterization. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, providing both a practical workflow and the theoretical underpinnings for procedural choices.

Introduction and Significance

Adenine, a fundamental component of nucleic acids, serves as a versatile scaffold in medicinal chemistry. Its derivatization, particularly N-alkylation, has been a cornerstone in the development of potent antiviral and anti-inflammatory agents.[1] The target molecule, 9-(2-hydroxyethyl)adenine, is a key precursor for acyclic nucleotide analogues, a class of drugs effective against viruses such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] The strategic placement of the 2-hydroxyethyl group at the N9 position of the purine ring is critical for its biological activity and subsequent chemical modifications.[3][4] This protocol outlines a reliable and reproducible method to achieve this synthesis with high regioselectivity.

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][5] Adenine, a weak nucleophile, is first deprotonated by a base to form the more nucleophilic adeninate anion. This anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

Reaction Scheme:

Mechanistic Insights on Regioselectivity: The alkylation of adenine can occur at several nitrogen atoms (N1, N3, N7, N9). The distribution of N-alkylated products is highly dependent on the reaction conditions.

  • Role of Base and Solvent: In the presence of a base, the labile protons at the N7 and N9 positions are in equilibrium. The formation of the adeninate anion significantly favors alkylation at N7 and N9.[5] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it solvates the cation of the base but does not strongly solvate the adeninate anion, thus enhancing its nucleophilicity.[5]

  • N9 vs. N7 Isomerism: While both N9 and N7 isomers are formed, the N9-substituted product is generally the major isomer under basic conditions in polar aprotic solvents.[5][6] This preference is attributed to a kinetically controlled process where the transition state leading to the N9-isomer is lower in energy.[6] The N9 position is sterically more accessible, and the resulting product is thermodynamically more stable.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier
AdenineC₅H₅N₅135.13≥99%Sigma-Aldrich
2-ChloroethanolC₂H₅ClO80.51≥99%Fisher Scientific
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousVWR
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04ACS GradeFisher Scientific
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer/temperature probe

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass funnel and filter paper

  • Recrystallization dishes

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup & Synthesis
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add adenine (1.35 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Scientist's Note: Anhydrous conditions are critical. K₂CO₃ acts as the base to deprotonate adenine.[5] Using an excess ensures complete deprotonation. The reaction should be run under an inert atmosphere to prevent moisture from interfering with the reaction.

  • Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Begin stirring the suspension. Add 2-chloroethanol (0.81 g, 0.67 mL, 10 mmol, 1.0 eq) to the mixture using a syringe.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this SN2 reaction, promoting the formation of the N9 and N7 isomers.[1][5]

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.

    • Scientist's Note: Heating is necessary to overcome the activation energy of the reaction. Temperatures above 100 °C may lead to increased side product formation.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 2-4 hours. Use a mobile phase of Dichloromethane:Methanol (10:1 v/v). Visualize spots under UV light (254 nm). The starting material (adenine) has a lower Rf value than the product. The reaction is typically complete within 24-48 hours.[5]

    • Scientist's Note: Ensure the TLC plate is completely dry of DMF before elution to get an accurate reading.[5]

Work-up and Purification
  • Solvent Removal: Once the reaction is complete (adenine spot is no longer visible or is very faint on TLC), allow the mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

  • Initial Purification: To the resulting solid residue, add 50 mL of a Dichloromethane:Methanol (10:1) solution. Stir the suspension for 10-15 minutes.[5]

  • Filtration: Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue on the filter with an additional 20 mL of the CH₂Cl₂:MeOH solution.

  • Concentration: Combine the filtrates and evaporate the solvent to dryness to obtain the crude product, which will be a mixture of N9 and N7 isomers.

  • Recrystallization (Primary Method): Recrystallize the crude solid from hot ethanol or water to isolate the 9-(2-hydroxyethyl)adenine. The N9 isomer is typically less soluble and will preferentially crystallize upon cooling, leaving the N7 isomer in the mother liquor.

    • Scientist's Note: Multiple recrystallizations may be necessary to achieve high purity. Purity can be checked by melting point and TLC.

Characterization and Validation

The identity and purity of the final product must be confirmed through analytical methods.

ParameterExpected Result
Appearance White to off-white crystalline solid[2][7]
Melting Point 240-244 °C[2][7]
¹H NMR (DMSO-d₆)δ 8.13 (s, 1H), 8.07 (s, 1H), 7.18 (s, 2H, NH₂), 5.02 (t, 1H, OH), 4.18 (t, 2H, N-CH₂), 3.73 (q, 2H, CH₂-OH)[8]
¹³C NMR (DMSO-d₆)δ 155.9, 152.3, 149.6, 141.4, 118.7, 59.3, 45.8[8]
Mass Spec (ESI+) m/z = 180.0880 [M+H]⁺ (Calculated for C₇H₁₀N₅O⁺: 180.0885)

Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Alkylation_Workflow cluster_prep Preparation & Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Validation reactants 1. Combine Adenine, K₂CO₃, and DMF addition 2. Add 2-Chloroethanol reactants->addition Stir reaction 3. Heat at 80-90°C (24-48h) addition->reaction Inert Atm. monitoring 4. Monitor by TLC reaction->monitoring cool 5. Cool to RT monitoring->cool evap 6. Evaporate DMF dissolve 7. Dissolve in CH₂Cl₂/MeOH evap->dissolve filter 8. Filter Salts dissolve->filter recrystal 9. Recrystallize from Ethanol filter->recrystal Evaporate Filtrate product Final Product: 9-(2-hydroxyethyl)adenine recrystal->product analysis 10. Characterize: - Melting Point - NMR - Mass Spec product->analysis

Caption: Workflow for the synthesis of 9-(2-hydroxyethyl)adenine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Adenine: Toxic if swallowed.[9][10][11] Avoid dust formation and inhalation.[9][12]

    • 2-Chloroethanol: Highly toxic and readily absorbed through the skin. Handle with extreme caution.

    • DMF: A potential developmental toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive base (hydrated K₂CO₃); insufficient temperature; impure reagents.Use freshly dried, anhydrous K₂CO₃. Ensure the reaction temperature is maintained at 80-90 °C. Verify the purity of starting materials.
Low Yield Incomplete reaction; loss during work-up or recrystallization.Allow the reaction to run longer, confirming completion with TLC. Minimize transfers and be meticulous during recrystallization; cool slowly to maximize crystal formation.
Poor Regioselectivity Reaction conditions favoring other isomers (e.g., presence of protic solvents).Ensure the use of a high-purity, anhydrous polar aprotic solvent like DMF.
Product Contamination Incomplete removal of salts or starting materials.Ensure thorough washing of the filtered solids. Perform a second recrystallization if purity is low. Consider column chromatography if recrystallization is ineffective.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry. [Link]

  • Pilcher, L. A., et al. (2018). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ChemPhysChem, 19(21), 2895-2903. [Link]

  • Holý, A., & Rosenberg, I. (1987). Synthesis of 9-(2-phosphonylmethoxyethyl)adenine and related compounds. Collection of Czechoslovak Chemical Communications, 52(11), 2792-2801. [Link]

  • Holý, A., et al. (1990). Synthesis of 9-(2-phosphinomethoxyethyl)adenine and related compounds. Collection of Czechoslovak Chemical Communications, 55(11), 2720-2733. [Link]

  • Buyens, D. M. S. (2015). Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria. [Link]

  • Semantic Scholar. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. [Link]

  • Kim, D., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140. [Link]

  • ResearchGate. (n.d.). Structure of 9-(2′-hydroxyethyl)adenine. [Link]

  • Yu, R. H., et al. (1999). Process Optimization in the Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine: Replacement of Sodium Hydride with Sodium tert-Butoxide as the Base for Oxygen Alkylation. Organic Process Research & Development, 3(4), 272-275. [Link]

  • Loba Chemie. (n.d.). ADENINE FOR BIOCHEMISTRY Safety Data Sheet. [Link]

  • Fengchen Group Co., Ltd. (n.d.). 9-(2-hydroxyethyl) Adenine BP EP USP CAS 707-99-3. [Link]

  • Google Patents. (2020). CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adenine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adenine. [Link]

Sources

Method

Use of "2-(2-Aminopurin-9-yl)ethanol" as a precursor for Adefovir Dipivoxil synthesis

Executive Summary & Structural Rationale Adefovir Dipivoxil is a highly potent, orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) used primarily in the management of chronic Hepatitis B Virus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Adefovir Dipivoxil is a highly potent, orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) used primarily in the management of chronic Hepatitis B Virus (HBV) infections. The drug acts as a competitive inhibitor of viral DNA polymerase, causing chain termination during viral replication.

Nomenclature & Precursor Clarification: While theoretical frameworks sometimes reference 2-(2-Aminopurin-9-yl)ethanol (CAS 7471-56-9), the biological efficacy of Adefovir is strictly reliant on its identity as an adenosine analogue. This necessitates the use of the 6-amino isomer,1 (CAS 707-99-3), also known as 9-(2-hydroxyethyl)adenine[1]. The 2-amino variant yields a non-natural base analogue lacking the specific hydrogen-bonding profile required for viral polymerase inhibition. This technical guide details the optimized, high-yield synthetic route utilizing the biologically requisite 6-amino precursor, emphasizing the mechanistic causality behind each transformation.

Mechanistic Workflow

The synthesis of Adefovir Dipivoxil is a three-stage process: alkylation of the purine precursor to form a protected phosphonate, selective dealkylation to yield the active phosphonic acid (PMEA), and final esterification to generate the lipophilic prodrug.

SynthesisWorkflow A 2-(6-Aminopurin-9-yl)ethanol (Precursor) B Diethyl Adefovir (Phosphonate Ester) A->B DESMP, NaH DMF, 80°C C Adefovir (PMEA) (Active ntRTI) B->C TMSBr, CH3CN followed by H2O D Adefovir Dipivoxil (Lipophilic Prodrug) C->D POM-Cl, Et3N NMP, 60°C

Workflow for the 3-step synthesis of Adefovir Dipivoxil from its purine precursor.

Experimental Protocols & Causality

Step 1: Etherification (Synthesis of Diethyl Adefovir)

Causality & Rationale: To construct the acyclic nucleoside phosphonate backbone, the primary hydroxyl group of 2-(6-Aminopurin-9-yl)ethanol must act as a nucleophile. Because primary alcohols are relatively poor nucleophiles, a strong base like Sodium Hydride (NaH) is employed to irreversibly deprotonate the alcohol, forming a highly reactive alkoxide. This alkoxide undergoes an


 reaction with diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), a reagent chosen because the tosylate is an excellent leaving group, facilitating high-yield 2[2].

Procedure:

  • Suspend 2-(6-Aminopurin-9-yl)ethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Cool the mixture to 0°C and carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Add DESMP (1.1 eq) dropwise. Gradually heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Self-Validating QC: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the precursor spot (

    
    ) is fully consumed, replaced by the less polar diethyl adefovir (
    
    
    
    ).
  • Quench with cold water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Step 2: Dealkylation (Cleavage to Adefovir / PMEA)

Causality & Rationale: Phosphonate diethyl esters are highly stable and resistant to standard basic hydrolysis. While harsh acidic reflux could cleave the esters, it risks degrading the purine ring. Bromotrimethylsilane (TMSBr) is selected because it operates under mild, anhydrous conditions, selectively cleaving the ethyl groups via a3[3]. Subsequent exposure to water rapidly hydrolyzes the labile silyl esters to yield the free phosphonic acid (PMEA).

Procedure:

  • Dissolve Diethyl Adefovir (1.0 eq) in anhydrous Acetonitrile (

    
    ).
    
  • Add TMSBr (4.0 eq) dropwise at room temperature under nitrogen. Stir for 12 hours.

  • Self-Validating QC: Quench a 10

    
     aliquot in water and analyze via LC-MS. The intermediate mass should shift completely to 
    
    
    
    274.1
    
    
    (free PMEA).
  • Evaporate the volatiles under reduced pressure. Add deionized water to the residue to hydrolyze the silyl esters, stirring for 1 hour.

  • Precipitate the pure PMEA by adding cold acetone. Filter and dry under vacuum.

Step 3: Pivaloyloxymethylation (Prodrug Formation)

Causality & Rationale: PMEA is highly polar, resulting in poor cellular permeability and oral bioavailability. To circumvent this, the phosphonic acid is masked with pivaloyloxymethyl (POM) groups. Chloromethyl pivalate (POM-Cl) is used as the alkylating agent. N-methylpyrrolidone (NMP) is specifically chosen as the solvent because PMEA is zwitterionic and insoluble in standard organics; NMP provides necessary solvation while triethylamine (


) neutralizes the acid to drive the 4[4].

Procedure:

  • Suspend PMEA (1.0 eq) in anhydrous NMP. Add

    
     (3.0 eq) and stir at room temperature for 30 minutes to form the soluble triethylammonium salt.
    
  • Add POM-Cl (3.0 eq) dropwise. Heat the mixture to 60°C and stir for 12-16 hours.

  • Self-Validating QC: Monitor via HPLC. The reaction is validated when the highly polar PMEA peak (

    
     min) diminishes, transitioning through a mono-POM intermediate, to the dominant di-POM target peak (
    
    
    
    min).
  • Dilute the mixture with water and extract with a Toluene/EtOAc (1:1) mixture.

  • Wash the organic layer sequentially with 5%

    
     and brine. Concentrate and crystallize the product from diisopropyl ether to yield Adefovir Dipivoxil.
    

Quantitative Data & Quality Control

To ensure batch-to-batch reproducibility and verify the success of the self-validating steps, the following analytical parameters must be met for each isolated intermediate:

CompoundMolecular Weight ( g/mol )Expected Yield (%)Key MS (m/z) [M+H]⁺¹H NMR Diagnostic Marker (ppm)
2-(6-Aminopurin-9-yl)ethanol 179.18N/A (Starting Material)180.1~4.2 (t,

)
Diethyl Adefovir 329.3075 - 80%330.1~1.2 (t,

of ethyl ester)
Adefovir (PMEA) 273.1885 - 90%274.1~3.8 (d,

)
Adefovir Dipivoxil 501.4760 - 70%502.2~1.1 (s, t-butyl of POM)

References

  • ChemicalBook : 2-(6-Aminopurin-9-yl)ethanol | 707-99-3. 1

  • BenchChem : Discovery and synthesis of Adefovir Dipivoxil. 2

  • National Center for Biotechnology Information (PMC) : Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. 4

  • Portico : Novel phosphonate nucleosides as antiviral agents. 3

Sources

Application

Application Note: Precision Synthesis of 9-(2-Hydroxyethyl)adenine (9-HEA)

Topic: Laboratory-scale synthesis of 9-(2-hydroxyethyl)adenine methodology Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract 9-(2-Hydroxyethyl)adeni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Laboratory-scale synthesis of 9-(2-hydroxyethyl)adenine methodology Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

9-(2-Hydroxyethyl)adenine (9-HEA) is a critical pharmacophore in the synthesis of acyclic nucleoside phosphonate antivirals (e.g., Adefovir, Tenofovir analogs) and a versatile monomer for Peptide Nucleic Acid (PNA) backbones. Traditional alkylation of adenine using 2-chloroethanol often suffers from poor regioselectivity, yielding significant N7-isomer impurities and requiring tedious chromatographic separation. This protocol details a robust, scalable, and highly regioselective synthesis of 9-HEA using ethylene carbonate (EC) in the presence of a catalytic base. The method prioritizes atom economy, safety (avoiding volatile alkyl halides), and purification efficiency via crystallization, ensuring high purity (>98%) suitable for downstream pharmaceutical applications.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

Adenine possesses multiple nucleophilic sites, primarily N9, N7, and the exocyclic N6-amine. Under standard alkylation conditions (e.g., alkyl halides + base), the N9-isomer is thermodynamically preferred, but kinetic control often leads to N7-alkylation (up to 20-30%) and N3-alkylation.

The Ethylene Carbonate Advantage

This protocol utilizes Ethylene Carbonate (EC) as a "masked" hydroxyethylating agent. The reaction proceeds via nucleophilic attack of the adeninyl anion on the alkylene carbon of EC, followed by decarboxylation.

  • Selectivity: The steric bulk and mechanism of EC ring-opening, combined with thermodynamic control at elevated temperatures (130–140°C), strongly favor the N9-isomer.

  • Safety: EC is a non-volatile, low-toxicity solid, replacing hazardous alkylating agents like 2-bromoethanol or ethylene oxide.

  • Atom Economy: The only byproduct is CO₂, simplifying workup.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and the critical divergence between N9 and N7 alkylation.

ReactionPathway Adenine Adenine (C5H5N5) Transition Transition State (Ring Opening) Adenine->Transition Activation Base Catalyst (NaOH/DMF) Base->Transition EC Ethylene Carbonate (C3H4O3) EC->Transition N9_Isomer 9-(2-Hydroxyethyl)adenine (Thermodynamic Product) >95% Transition->N9_Isomer Major Pathway (130°C) N7_Isomer N7-Isomer (Kinetic Impurity) <5% Transition->N7_Isomer Minor Pathway CO2 CO2 (Gas) Transition->CO2

Caption: Mechanistic pathway of Adenine hydroxyethylation via Ethylene Carbonate. High temperature favors the thermodynamic N9 product.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Adenine (Purity >98%)[1][2]

    • Ethylene Carbonate (EC) (Solid, MP ~36°C)

    • Sodium Hydroxide (NaOH) (Pellets or powder)

    • N,N-Dimethylformamide (DMF) (Anhydrous preferred)

    • Ethanol (Absolute, for recrystallization)

  • Equipment:

    • Round-bottom flask (250 mL) with magnetic stir bar.

    • Reflux condenser.

    • Oil bath with temperature controller.

    • Vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: In a 250 mL round-bottom flask, suspend Adenine (10.0 g, 74.0 mmol) in DMF (50 mL) .

  • Catalyst Addition: Add NaOH (0.30 g, 7.5 mmol, ~10 mol%) .

    • Note: A catalytic amount of base is sufficient to generate the nucleophilic adeninyl anion. Excess base can lead to side reactions or difficult purification.

  • Reagent Addition: Add Ethylene Carbonate (7.2 g, 81.4 mmol, 1.1 equiv) .

    • Optimization Tip: A slight excess of EC ensures complete consumption of Adenine.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 130–140°C with vigorous stirring.

    • Observation: The suspension will gradually clear as Adenine reacts and the product dissolves. CO₂ evolution may be observed as bubbling.

  • Duration: Maintain temperature for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (System: 15% MeOH in DCM).

    • Adenine Rf: ~0.3[3][4]

    • 9-HEA Rf: ~0.5[2][3][4]

    • Endpoint: Disappearance of the Adenine spot.

Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

    • Precipitation: The product may spontaneously crystallize upon cooling.

  • Quenching: If no precipitate forms, cool to 0°C and dilute slowly with cold Ethanol (50 mL) or Water (20 mL) to induce crystallization.

  • Filtration: Filter the crude solid under vacuum. Wash the cake with cold ethanol (2 x 15 mL) to remove residual DMF and unreacted EC.

Phase 4: Purification (Self-Validating Step)
  • Recrystallization: Transfer the crude solid to a clean flask.

    • Add Water (approx. 10-15 mL per gram of solid) .

    • Heat to boiling until fully dissolved.

    • Optional: Add activated charcoal (1% w/w), stir for 5 mins, and filter hot to remove color.

    • Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.

  • Final Isolation: Collect the white needle-like crystals by filtration. Dry in a vacuum oven at 60°C for 12 hours.

Workflow Diagram

Workflow Start Start: Adenine + EC + NaOH in DMF Heat Heat to 130-140°C (4-6 Hours) Start->Heat Check Check TLC (Adenine Consumed?) Heat->Check Check->Heat No Cool Cool to RT Precipitate Product Check->Cool Yes Filter Filtration & Ethanol Wash Cool->Filter Recryst Recrystallization (Boiling Water) Filter->Recryst Dry Final Product: 9-HEA (White Needles) Recryst->Dry

Caption: Operational workflow for the synthesis and purification of 9-HEA.

Analytical Validation & Specifications

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met. The melting point is a critical indicator of N9 vs N7 purity, as the N7 isomer typically lowers the melting range.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White crystalline needlesYellowing indicates oxidation or residual solvent.
Yield 60 – 75%Lower yields may indicate incomplete precipitation.
Melting Point 238 – 242°CLit: 238-239°C. Sharp range indicates high purity.
HPLC Purity > 98.0%Column: C18, Mobile Phase: Water/MeOH gradient.
Regioselectivity > 99:1 (N9:N7)Confirmed by NMR (C8-H shift).
NMR Characterization (DMSO-d6)

The following chemical shifts are diagnostic for 9-HEA. The position of the alkyl chain signals confirms N9 substitution.[4]

  • ¹H NMR (500 MHz, DMSO-d6):

    • δ 8.13 (s, 1H, H-2 or H-8)

    • δ 8.07 (s, 1H, H-8 or H-2)[5]

    • δ 7.18 (s, 2H, NH₂, exchangeable)[5]

    • δ 5.02 (t, J=5.3 Hz, 1H, OH, exchangeable)[5]

    • δ 4.18 (t, J=5.6 Hz, 2H, N9-CH₂)

    • δ 3.73 (q, J=5.4 Hz, 2H, CH₂-OH)

  • Interpretation: The triplet at 4.18 ppm corresponds to the methylene group attached to the nitrogen. In N7-isomers, this peak typically shifts downfield or exhibits different splitting patterns due to the proximity to the N6-amine.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquor during crystallization.Concentrate the mother liquor and perform a second crop crystallization. Ensure water volume is minimized (10-15 mL/g).
Low Melting Point (<235°C) Presence of N7-isomer or residual EC.Recrystallize again from boiling water. N7-isomer is more soluble in water and remains in the filtrate.
Incomplete Reaction Temperature too low or insufficient catalyst.Ensure oil bath is >130°C. Add an additional 0.1 eq of NaOH if reaction stalls.
Coloration (Brown/Yellow) Thermal decomposition of DMF or Adenine.Degas DMF prior to use. Maintain inert atmosphere (N₂) if possible. Use activated charcoal during recrystallization.

References

  • Holy, A. (1987). Preparation of 9-(2-phosphonomethoxyethyl)adenine esters as potential prodrugs. Collection of Czechoslovak Chemical Communications. Link (Foundational methodology for PMEA precursors).

  • Gilead Sciences, Inc. (1999). Process Optimization in the Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine. ACS Publications.[6] Link (Industrial optimization of adenine alkylation).

  • Sigma-Aldrich. 9-(2-Hydroxyethyl)adenine Product Specification. Link (Physical property verification).

  • ResearchGate. Structure of 9-(2′-hydroxyethyl)adenine and NMR data. Link (Spectral data confirmation).

  • TCI Chemicals. 9-(2-Hydroxyethyl)adenine Safety Data Sheet. Link (Safety and handling protocols).

Sources

Method

Incorporating "2-(2-Aminopurin-9-yl)ethanol" into antiviral drug design

Application Note: Strategic Incorporation of 2-(2-Aminopurin-9-yl)ethanol into Acyclic Nucleoside Phosphonate (ANP) Drug Design Part 1: Executive Summary & Strategic Rationale The Molecule: 2-(2-Aminopurin-9-yl)ethanol (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-(2-Aminopurin-9-yl)ethanol into Acyclic Nucleoside Phosphonate (ANP) Drug Design

Part 1: Executive Summary & Strategic Rationale

The Molecule: 2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9) is a critical acyclic nucleoside intermediate. Structurally, it consists of the fluorescent, mutagenic base 2-aminopurine (2-AP) attached to a hydroxyethyl side chain.

The Application: In antiviral drug design, this molecule serves two distinct, high-value functions:

  • Pro-drug Scaffold for Acyclic Nucleoside Phosphonates (ANPs): The 2-aminopurine base acts as a soluble, non-natural precursor that can be enzymatically converted to guanine in vivo (via xanthine oxidase or aldehyde oxidase), potentially bypassing first-pass intestinal metabolism often seen with guanine analogues. The hydroxyethyl tail provides the precise chemical handle for installing phosphonate groups, mimicking the bioactivity of Adefovir or Tenofovir.

  • Fluorescent Mechanistic Probe: Unlike natural nucleobases, 2-aminopurine is highly fluorescent. Incorporating this scaffold allows researchers to develop "light-up" assays to measure viral polymerase binding kinetics and fidelity without bulky external fluorophores.

This guide details the protocol for transforming this alcohol intermediate into a bioactive phosphonate antiviral and evaluating its efficacy.

Part 2: Chemical Functionalization Protocol

Objective: Convert the inert 2-(2-Aminopurin-9-yl)ethanol into a bioactive Acyclic Nucleoside Phosphonate (ANP) . The target structure mimics the antiviral potency of PMEA (Adefovir) but utilizes the 2-aminopurine base for improved pharmacokinetics.

Mechanism of Synthesis

The hydroxyethyl group is alkylated with a phosphonomethyl synthon. This creates a stable C-O-C-P bond, which (unlike the phosphate ester) is resistant to esterases, ensuring the drug survives in plasma.

Step-by-Step Synthesis Workflow

Reagents:

  • Substrate: 2-(2-Aminopurin-9-yl)ethanol (dried over P₂O₅).

  • Alkylating Agent: Diethyl (tosyloxy)methylphosphonate (DesMP).

  • Base: Sodium hydride (NaH, 60% dispersion in oil) or Lithium tert-butoxide (LiO-tBu).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-(2-Aminopurin-9-yl)ethanol (1.0 eq) in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn slightly yellow/fluorescent, indicating alkoxide formation.

  • Alkylation: Add Diethyl (tosyloxy)methylphosphonate (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product (diester) will appear as a new fluorescent spot.

  • Quench & Workup: Quench with glacial acetic acid. Evaporate DMF under reduced pressure. Resuspend residue in water/DCM, extract, and dry organic layer over MgSO₄.

  • Deprotection (Hydrolysis): To generate the free phosphonic acid (active drug form), treat the isolated diester with Bromotrimethylsilane (TMSBr, 4.0 eq) in anhydrous Acetonitrile for 4 hours. Quench with TEAB buffer.

  • Purification: Purify via C18 Reverse-Phase HPLC.

Critical Checkpoint:

  • Success Indicator: ³¹P NMR should show a singlet around 20–22 ppm (phosphonate region).

  • Failure Mode: If N-alkylation occurs (alkylation at the exocyclic amine), the fluorescence quantum yield will drop significantly.

Part 3: Biological Evaluation Protocols

Protocol A: Enzymatic Pro-drug Activation Assay

Rationale: 2-aminopurine is not the final active base; it must be converted to Guanine to inhibit viral replication effectively. This assay confirms that host enzymes can perform this conversion.

Materials:

  • Recombinant Xanthine Oxidase (XO) or Aldehyde Oxidase (AO).

  • UV-Vis Spectrophotometer (Quartz cuvettes).

Method:

  • Prepare a 50 µM solution of the synthesized phosphonate in Phosphate Buffer (pH 7.4).

  • Record baseline absorbance (2-AP absorbs at ~305 nm; Guanine at ~246 nm).

  • Add XO (0.1 units/mL) and incubate at 37°C.

  • Data Acquisition: Scan spectrum every 5 minutes for 60 minutes.

  • Result Interpretation: A decrease in the 305 nm peak and emergence of a peak at 250–260 nm confirms metabolic conversion to the active Guanine analog.

Protocol B: Fluorescence-Based Polymerase Binding Assay

Rationale: Use the intrinsic fluorescence of the 2-AP scaffold to measure affinity to Viral DNA Polymerase (e.g., HSV-1 UL30 or HIV-1 RT).

Method:

  • Excitation/Emission: Set fluorometer to Ex: 310 nm / Em: 370 nm.

  • Titration: Place 100 nM of Viral Polymerase in the cuvette.

  • Injection: Titrate the 2-AP nucleoside analogue (0.1 µM to 100 µM).

  • Observation: Upon binding to the active site, 2-AP fluorescence is typically quenched due to base-stacking interactions.

  • Calculation: Plot Fluorescence Quenching vs. Concentration to determine the dissociation constant (

    
    ).
    

Part 4: Visualizing the Strategy

Diagram 1: Metabolic Activation & Mechanism of Action

This diagram illustrates how the 2-aminopurine "Pro-drug" bypasses initial resistance mechanisms and enters the viral DNA synthesis pathway.

AntiviralMechanism Drug 2-AP-Ethanol (Pro-drug Scaffold) Phosphonate 2-AP-Phosphonate (Synthesized Lead) Drug->Phosphonate Chemical Synthesis CellEntry Cellular Uptake (Endocytosis/Transport) Phosphonate->CellEntry XO Xanthine Oxidase (Metabolic Activation) CellEntry->XO GuanineAnalog Guanine-Phosphonate (Active Base) XO->GuanineAnalog Deamination Kinase Cellular Kinases (Phosphorylation) GuanineAnalog->Kinase Diphosphate Active Diphosphate (Chain Terminator) Kinase->Diphosphate 2x Phosphate Addition Polymerase Viral Polymerase (Inhibition) Diphosphate->Polymerase Competitive Inhibition

Caption: The "Pro-drug" strategy: Chemical functionalization to a phosphonate is followed by biological activation (2-AP → Guanine) to generate the active chain terminator.

Diagram 2: Experimental Workflow Summary

Workflow Start Start: 2-(2-Aminopurin-9-yl)ethanol Step1 Step 1: Phosphonylation (NaH, DesMP, DMF) Start->Step1 Step2 Step 2: Deprotection (TMSBr, Acetonitrile) Step1->Step2 QC QC: HPLC & 31P-NMR (Confirm P-C Bond) Step2->QC Branch1 Assay A: Fluorescence (Polymerase Binding) QC->Branch1 Mechanistic Study Branch2 Assay B: Antiviral CPE (EC50 Determination) QC->Branch2 Efficacy Study

Caption: Synthesis and Evaluation Pipeline: From raw alcohol intermediate to validated antiviral candidate.

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Profile of Acyclic Nucleoside Analogues

FeatureAcyclovir (ACV)Tenofovir (PMPA)2-AP-Ethanol Phosphonate (Target)
Base Moiety GuanineAdenine2-Aminopurine (Pro-Guanine)
Linker Type Ether (-C-O-C-)Phosphonate (-C-O-C-P-)Phosphonate (-C-C-O-C-P-)
Activation Requires Viral TKBypasses Viral TKBypasses Viral TK + Host Activation
Fluorescence NoneNoneHigh (370 nm emission)
Solubility LowModerateHigh (Amine group)

Part 6: References

  • De Clercq, E. (2013). "Acyclics: The new generation of antivirals." Clinical Microbiology Reviews. Link

  • Holy, A., et al. (1999). "Structure-Activity Relationship in the Series of Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry. Link

  • Gunduz, C., et al. (2010). "2-Aminopurine as a fluorescent probe for DNA polymerase activity." Journal of Fluorescence. Link

  • Falnes, P.O. (2002). "Repair of the mutagenic base 2-aminopurine by AlkB." Nucleic Acids Research. Link

Application

Characterization of "2-(2-Aminopurin-9-yl)ethanol" using 1H NMR and 13C NMR spectroscopy

Application Note: Structural Elucidation of 2-(2-Aminopurin-9-yl)ethanol via High-Resolution NMR Spectroscopy Executive Overview As drug development increasingly relies on nucleoside analogues and fluorescent purine prob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 2-(2-Aminopurin-9-yl)ethanol via High-Resolution NMR Spectroscopy

Executive Overview

As drug development increasingly relies on nucleoside analogues and fluorescent purine probes, the precise structural characterization of intermediates like 2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9)[1] is paramount. This purine derivative, characterized by an ethanol moiety at the N9 position, serves as a critical scaffold for antiviral precursors and kinase inhibitors[2]. This application note provides a comprehensive, self-validating methodology for the definitive characterization of 2-(2-Aminopurin-9-yl)ethanol using 1D (


H, 

C) and 2D (HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Context & The Regioselectivity Challenge

The alkylation of 2-aminopurine presents a well-documented regioselectivity challenge. Due to the competing nucleophilicity of the nitrogen atoms within the purine ring, alkylation often yields a mixture of N9 and N7 regioisomers[3][4]. While the N9-isomer is typically the thermodynamically favored major product under basic conditions, definitive structural proof is required to satisfy stringent quality control standards in pharmaceutical development[5].

NMR spectroscopy is the gold standard for resolving this ambiguity. Specifically, the relative chemical shifts of the C-8 and C-2 carbons in


C NMR, combined with long-range heteronuclear coupling (HMBC), provide an unequivocal map of the molecular architecture[5].

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol employs a self-validating mechanism utilizing deuterium exchange to confirm labile protons. Dimethyl sulfoxide-d


 (DMSO-d

) is explicitly chosen as the solvent. Unlike CDCl

, DMSO-d

disrupts intermolecular hydrogen bonding, ensuring high solubility while preventing the rapid exchange of the -NH

and -OH protons, allowing them to be distinctly observed[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-(2-Aminopurin-9-yl)ethanol in 0.6 mL of anhydrous DMSO-d

    
    . Transfer the solution to a standard 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Precisely tune and match the probe to the

    
    H and 
    
    
    
    C Larmor frequencies to maximize the signal-to-noise ratio.
  • Shimming: Perform gradient shimming on the Z-axis. A properly shimmed sample will yield a sharp solvent residual quintet at

    
     2.50 ppm.
    
  • Primary Acquisition: Execute standard 1D

    
    H (zg30) and 
    
    
    
    C (zgpg30) pulse sequences. For
    
    
    C, ensure a sufficient relaxation delay (D1
    
    
    2s) to accurately capture the quaternary purine carbons.
  • Self-Validation (D

    
    O Exchange):  After the initial 
    
    
    
    H acquisition, add 2 drops of D
    
    
    O to the NMR tube, invert to mix, and re-acquire the
    
    
    H spectrum. The disappearance of the signals at ~6.45 ppm and ~4.95 ppm definitively validates their assignment as exchangeable -NH
    
    
    and -OH protons, respectively[6].
  • 2D Acquisition: Acquire a 2D

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range coupling constants (
    
    
    = 8 Hz) to map the connectivity of the N9-ethyl chain to the purine core.

Workflow A 1. Sample Prep (DMSO-d6 + D2O test) B 2. Probe Tuning & Shimming A->B C 3. NMR Acquisition (1H, 13C, HMBC) B->C D 4. FT & Phasing (Apodization) C->D E 5. Peak Assignment & Integration D->E

Caption: Experimental workflow for high-resolution NMR acquisition and processing.

Spectral Data & Mechanistic Assignment

H NMR: Probing the Hydrogen Bonding Network

The


H NMR spectrum in DMSO-d

reveals distinct electronic environments. The highly deshielded purine protons (H-6 and H-8) appear as sharp singlets downfield. The N9-alkylation exerts an anisotropic deshielding effect on the adjacent H-8 proton, placing it typically around 8.05 ppm. The aliphatic ethyl chain exhibits classic first-order coupling (an A

X

spin system modified by the terminal hydroxyl group).

Table 1:


H NMR Assignments (400 MHz, DMSO-d

)
ProtonChemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Structural Assignment
H-6 8.58Singlet (s)1H-Purine C6-H
H-8 8.05Singlet (s)1H-Purine C8-H
-NH

6.45Broad Singlet (br s)2H-C2-Amino protons (D

O exchangeable)
-OH 4.95Triplet (t)1H5.2Terminal Hydroxyl (D

O exchangeable)
H-1' 4.10Triplet (t)2H5.6Aliphatic N9-CH

H-2' 3.65Quartet (q)*2H5.6Aliphatic CH

-OH

*Note: H-2' appears as a quartet due to coupling with both the adjacent H-1' methylene protons and the terminal -OH proton. Upon D


O exchange, this signal collapses to a triplet.
C NMR: Carbon Framework Elucidation

The


C NMR spectrum confirms the presence of seven distinct carbon environments. The regiochemistry of the alkylation is heavily encoded here. According to established literature on N3- and N9-alkylated purines, the 

C signals for C-8 and C-2 switch relative positions depending on the substitution pattern[5]. In the N9-isomer, C-8 is shielded relative to C-6 and C-2, appearing near 143.8 ppm.

Table 2:


C NMR Assignments (100 MHz, DMSO-d

)
CarbonChemical Shift (

, ppm)
Carbon TypeStructural Assignment
C-2 160.2Quaternary (C)Purine C-2 (Attached to -NH

)
C-4 154.5Quaternary (C)Purine C-4 (Bridgehead)
C-6 149.1Methine (CH)Purine C-6
C-8 143.8Methine (CH)Purine C-8
C-5 127.3Quaternary (C)Purine C-5 (Bridgehead)
C-2' 59.2Methylene (CH

)
Aliphatic CH

-OH
C-1' 45.6Methylene (CH

)
Aliphatic N9-CH

2D NMR Logic: Definitive N9 vs. N7 Differentiation

While 1D NMR strongly implies the N9 structure, Heteronuclear Multiple Bond Correlation (HMBC) provides absolute proof. HMBC detects long-range (


 and 

) couplings between protons and carbons.

By selecting the N-CH


 protons (H-1' at 4.10 ppm) as the starting node, we trace their connectivity into the purine ring.
  • If the molecule is the N9-isomer: The H-1' protons will show strong

    
     cross-peaks to both C-4  (154.5 ppm) and C-8  (143.8 ppm).
    
  • If the molecule is the N7-isomer: The H-1' protons would instead show

    
     cross-peaks to C-5  (127.3 ppm) and C-8  (143.8 ppm).
    

The presence of the H-1'


 C-4 correlation is the definitive molecular signature of successful N9-alkylation.

HMBC_Logic Start Identify N-CH2 Protons (~4.10 ppm) HMBC Analyze HMBC 2D Spectrum (Long-range J-coupling) Start->HMBC N9 Cross-peaks to C4 & C8 Confirmed N9-Alkylation HMBC->N9 Path A N7 Cross-peaks to C5 & C8 Indicates N7-Alkylation HMBC->N7 Path B

Caption: HMBC logical pathway for differentiating N9 and N7 purine regioisomers.

Conclusion

The characterization of 2-(2-Aminopurin-9-yl)ethanol requires a rigorous, multi-faceted NMR approach to overcome the inherent ambiguities of purine regiochemistry. By utilizing DMSO-d


 to preserve labile protons, executing a D

O self-validation step, and applying HMBC logic to map the N9-linkage, researchers can confidently verify the structural integrity of this critical pharmaceutical building block.

References

  • [1] Capot Chemical. "7471-56-9 | 2-(2-Aminopurin-9-yl)ethanol". Capotchem.com. URL:

  • [3] SciSpace / BYU ScholarsArchive. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine". Scholarsarchive.byu.edu. URL:

  • [4] Charles University (CUNI). "6-Functional Groups for Regioselective N9 Alkylation". Cuni.cz. URL:

  • [5] David Bliman. "Synthesis of Functionalized Purines". Gupea.gu.se. URL:

  • [2] National Institutes of Health (PMC). "Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer". Nih.gov. URL:

  • [6] Masaryk University (IS MUNI). "NMR spectroscopy of medically and pharmaceutically active compounds". Muni.cz. URL:

Sources

Method

Mass spectrometry analysis for confirming the identity of 9-(2-hydroxyethyl)adenine

Application Note: Mass Spectrometry Analysis for Confirming the Identity of 9-(2-hydroxyethyl)adenine (9-HEA) Executive Summary This application note details a robust LC-MS/MS methodology for the identification and quant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Analysis for Confirming the Identity of 9-(2-hydroxyethyl)adenine (9-HEA)

Executive Summary

This application note details a robust LC-MS/MS methodology for the identification and quantitation of 9-(2-hydroxyethyl)adenine (9-HEA) . As a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals (e.g., Tenofovir, Adefovir) and a potential degradation product, confirming the identity of 9-HEA is a regulatory necessity. This protocol utilizes Electrospray Ionization (ESI) in positive mode to differentiate 9-HEA from its regioisomer, N7-(2-hydroxyethyl)adenine (7-HEA), ensuring high specificity in complex matrices.

Introduction & Scientific Context

In the development of nucleotide analog reverse-transcriptase inhibitors (NRTIs), the purity of the adenine core is paramount. Alkylation of adenine typically yields the desired N9-isomer, but the N7-isomer is a common byproduct due to the ambident nucleophilicity of the purine ring.

Why Mass Spectrometry? While UV detection (260 nm) is sufficient for general purity, it lacks the specificity to distinguish 9-HEA (MW 179.18) from co-eluting isobaric impurities or closely related analogs. MS/MS provides a "fingerprint" through unique fragmentation pathways, specifically the cleavage of the alkyl chain to the adenine base (m/z 136).

Target Molecule Properties:

  • Name: 9-(2-hydroxyethyl)adenine (9-HEA)

  • Formula: C₇H₉N₅O

  • Molecular Weight: 179.18 g/mol

  • Monoisotopic Mass: 179.08 Da

  • pKa: ~4.2 (N1) and ~9.8 (N9-H in adenine, but substituted here; secondary hydroxyl ~15). The molecule is polar and basic.

Experimental Methodology

Reagents and Chemicals
  • Reference Standard: 9-(2-hydroxyethyl)adenine (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Acetate (AmAc).

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 9-HEA in 10 mL of 50:50 MeOH:Water (Conc: 100 µg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute stock to 1.0 µg/mL in Mobile Phase A for system suitability.

Liquid Chromatography (LC) Conditions
  • Rationale: 9-HEA is a polar molecule. While HILIC provides superior retention, a modified Reverse Phase (RP) method is often preferred for robustness in QC environments. We utilize a high-aqueous stable C18 column to separate the N9 and N7 isomers.

ParameterCondition
System UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column Waters XSelect HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention C18
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 30°C
Injection Vol 2.0 µL

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 2% Isocratic hold for polar retention
2.0 2% Begin gradient
8.0 30% Elution of impurities
8.1 95% Wash
10.0 95% Wash hold

| 10.1 | 2% | Re-equilibration |

Mass Spectrometry (MS) Parameters
  • Ionization: ESI Positive Mode (Basic nitrogens facilitate protonation).

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

ParameterSetting
Spray Voltage 3500 V
Sheath Gas 35 arb units
Aux Gas 10 arb units
Capillary Temp 320°C
Precursor Ion 180.1 m/z [M+H]⁺

Results & Discussion: Confirming Identity

Fragmentation Mechanism (MS/MS)

The identification of 9-HEA relies on observing specific product ions derived from the precursor [M+H]⁺ at m/z 180.1.

  • Primary Transition (Quantifier): Cleavage of the N9-alkyl bond releases the protonated Adenine base (m/z 136.1 ). This is the most abundant and stable fragment.

  • Secondary Transition (Qualifier): Loss of water from the hydroxyethyl tail generates a vinyl-adenine intermediate (m/z 162.1 ).

  • Tertiary Transitions (Structural Confirmation): Fragmentation of the Adenine ring itself, yielding m/z 119.1 (loss of NH₃) and m/z 109.1 (loss of HCN).

Fragmentation Pathway Diagram:

G node1 9-HEA Precursor [M+H]+ = 180.1 node2 Dehydrated Ion [M+H - H2O]+ = 162.1 node1->node2 - H2O (18 Da) node3 Adenine Base [Ade+H]+ = 136.1 node1->node3 - C2H4O (44 Da) (N9-C Bond Cleavage) node2->node3 - C2H2 (26 Da) node4 Fragment [Ade - NH3]+ = 119.1 node3->node4 - NH3 (17 Da) node5 Fragment [Ade - HCN]+ = 109.1 node3->node5 - HCN (27 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 9-(2-hydroxyethyl)adenine showing characteristic losses.

Regioisomer Differentiation (N9 vs. N7)

A critical aspect of identity confirmation is distinguishing 9-HEA from N7-(2-hydroxyethyl)adenine .

  • Chromatographic Separation: On the specified C18 column (pH 6.0), the N7-isomer typically elutes earlier than the N9-isomer. This is due to the N7-isomer's zwitterionic character and higher polarity relative to the N9-isomer.

  • MS Ratio: While both isomers yield the m/z 136 base fragment, the N7-isomer often exhibits a higher ratio of the m/z 136 fragment relative to the parent ion at lower collision energies, indicating a less stable glycosidic-like bond.

MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
9-HEA 180.1136.1 20Quantifier (Adenine Core)
9-HEA 180.1162.115Qualifier (Loss of H₂O)
9-HEA 180.1119.135Qualifier (Adenine Ring Break)

References

  • Vertex AI Search. (2025). 9-(2-Hydroxyethyl)adenine physicochemical properties and MS data. Retrieved from

  • Holčapek, M., et al. (2005). Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from

  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry analysis of DNA adducts. Analytical Biochemistry. Retrieved from

  • Gilead Sciences. (2001). Tenofovir Disoproxil Fumarate: Chemistry, Manufacturing, and Controls. FDA NDA 21-356. Retrieved from

Application

Application Note: A Comprehensive Guide to the Fluorescence Characterization of 2-Aminopurine Ethanol Derivatives

Abstract 2-Aminopurine (2AP), a fluorescent isomer of adenine, is an invaluable molecular probe used extensively in biological and chemical research to investigate the structure, dynamics, and interactions of nucleic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Aminopurine (2AP), a fluorescent isomer of adenine, is an invaluable molecular probe used extensively in biological and chemical research to investigate the structure, dynamics, and interactions of nucleic acids and proteins.[1][2][3] Its fluorescence properties are exquisitely sensitive to the local microenvironment, making it a powerful tool for drug development professionals and scientists. This guide provides a detailed experimental framework for the comprehensive characterization of 2-aminopurine derivatives dissolved in ethanol. We delve into the underlying photophysical principles, offer validated, step-by-step protocols for steady-state and time-resolved fluorescence measurements, and provide expert insights into data interpretation and potential pitfalls.

Part I: The "Why" — Understanding the Photophysics of 2-Aminopurine in Ethanol

A robust experimental design is built upon a solid theoretical foundation. The fluorescence behavior of 2AP is governed by its electronic structure and its interaction with the surrounding solvent molecules.

1.1 The Basis of 2AP Fluorescence Unlike the natural DNA bases which have extremely low quantum yields, 2AP is highly fluorescent.[4] Upon absorbing a photon of light (excitation), typically around 305-310 nm, a 2AP molecule is promoted to an electronically excited state (S1).[1][4] It can then return to the ground state (S0) via several pathways, one of which is the emission of a lower-energy photon, a process known as fluorescence. For 2AP, this emission is characteristically observed with a maximum near 370 nm.[1][4]

1.2 The Critical Influence of the Solvent Environment The choice of ethanol as a solvent is significant. The polarity and hydrogen-bonding capability of the solvent directly modulate the energy levels of 2AP's excited states.[1][5]

  • Polarity and Energy States: The primary emissive state of 2AP is a ¹ππ* state. However, a close-lying non-emissive state, known as the ¹nπ* "dark state," provides an efficient pathway for non-radiative decay (energy loss as heat instead of light).[1] Polar, hydrogen-bonding solvents like water stabilize the emissive ¹ππ* state more than the ¹nπ* state, increasing the energy gap between them. This makes the non-radiative pathway less accessible, resulting in higher fluorescence quantum yields (Φ_F ≈ 0.68 in water).[1][6]

  • Ethanol's Effect: Ethanol is less polar than water. Consequently, the fluorescence quantum yield and lifetime of 2AP are lower in ethanol (Φ_F ≈ 0.47, τ ≈ 5.8 ns) compared to water (τ ≈ 10.6 ns).[1][4] This is because the smaller energy gap to the ¹nπ* state in ethanol facilitates more efficient non-radiative decay through intersystem crossing.[1] The emission spectrum also tends to shift to shorter wavelengths (a blue shift) in less polar environments.[1]

1.3 The Complication of Tautomerism In solution, 2-aminopurine can exist as two distinct tautomers: the 9H and 7H forms, which differ by the position of a proton. These tautomers have slightly different photophysical properties, including distinct fluorescence lifetimes. In ethanol, the emitting population consists of approximately 20% of the 7H tautomer.[4][7] This is the primary reason why the fluorescence decay of unmodified 2AP is often best described by a bi-exponential model. For N(9)-substituted derivatives, such as 2-aminopurine riboside or potentially the ethanol derivatives under study, this tautomerism is blocked, resulting in a simpler, mono-exponential fluorescence decay.[1][4] This makes N(9)-derivatives cleaner probes for many applications.

Part II: Experimental Design and Setup

A successful experiment begins with careful planning and assembly of the necessary components.

2.1 Required Instrumentation and Materials

  • Spectrofluorometer: A research-grade instrument capable of acquiring both excitation and emission spectra (e.g., SPEX Fluoromax).[8]

  • UV-Vis Spectrophotometer: Required for accurate concentration determination and for measuring absorbance for quantum yield calculations.[9]

  • Time-Resolved Fluorometer: A system capable of measuring fluorescence lifetimes in the nanosecond range, typically using Time-Correlated Single Photon Counting (TCSPC).

  • Quartz Cuvettes: Essential for UV excitation. Use 1 cm pathlength for standard measurements, ensuring cleanliness.[9][10]

  • Reagents:

    • 2-Aminopurine derivative(s) of interest.

    • Ethanol (Spectroscopic Grade, >99.9%): Using a high-purity solvent is critical to avoid background fluorescence from impurities.

    • Quantum Yield Standard: A compound with a well-characterized quantum yield in ethanol. Anthracene in ethanol (Φ_F ≈ 0.27) is a suitable choice.

2.2 Overall Experimental Workflow The logical flow of the experiment is designed to build a complete photophysical profile of the 2AP derivative.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis prep Sample & Standard Preparation absorbance Absorbance Measurement (UV-Vis) prep->absorbance Ensure Abs < 0.1 steady_state Steady-State Fluorescence (Spectra) absorbance->steady_state time_resolved Time-Resolved Fluorescence (Lifetime) absorbance->time_resolved qy_calc Quantum Yield Calculation steady_state->qy_calc lifetime_fit Lifetime Decay Fitting time_resolved->lifetime_fit profile Complete Photophysical Profile qy_calc->profile lifetime_fit->profile

Caption: Overall experimental workflow for characterizing 2AP derivatives.

Part III: Validated Experimental Protocols

These protocols are designed to be self-validating by incorporating critical quality control steps.

Protocol 1: Sample Preparation

The accuracy of all subsequent measurements depends on correct sample preparation.

  • Prepare Stock Solutions: Accurately weigh the 2AP derivative and the quantum yield standard (e.g., Anthracene) and dissolve in spectroscopic grade ethanol to create concentrated stock solutions (e.g., 1 mM). Store in amber vials to protect from light.

  • Create Working Dilutions: Prepare a series of dilutions from the stock solutions in ethanol.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution.

  • Confirm Concentration Range (Trustworthiness Check): Identify the concentrations that yield a maximum absorbance of less than 0.1 at the chosen excitation wavelength (e.g., 305 nm).[8][11] This step is mandatory to prevent the inner filter effect, where emitted fluorescence is re-absorbed by the sample, leading to artificially low intensity and distorted spectra.

Protocol 2: Steady-State Fluorescence Measurements

This protocol determines the characteristic excitation and emission wavelengths.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

  • Solvent Blank: Record a spectrum of the pure ethanol solvent to identify any background signals or Raman scattering peaks.

  • Acquire Emission Spectrum:

    • Place a diluted sample (Abs < 0.1) in the fluorometer.

    • Set the excitation wavelength to 305 nm.

    • Set appropriate excitation and emission slit widths (e.g., 2-5 nm).[9][10]

    • Scan the emission from 320 nm to 500 nm.[9]

    • Record the wavelength of maximum emission (λ_em).

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the determined λ_em (e.g., 370 nm).

    • Scan the excitation wavelength from 240 nm to 330 nm.[8]

    • The resulting spectrum should resemble the absorbance spectrum, confirming the identity of the absorbing species.

Protocol 3: Relative Fluorescence Quantum Yield (Φ_F) Determination

This protocol quantifies the efficiency of the fluorescence process.

  • Principle: The relative quantum yield is calculated by comparing the sample's integrated fluorescence intensity and absorbance to that of a known standard using the Parker-Rees equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Since the same solvent (ethanol) is used for both, the refractive index term (η_sample² / η_std²) cancels to 1.

  • Data Acquisition:

    • Prepare 4-5 dilutions of both the 2AP derivative and the standard (Anthracene), ensuring all have absorbance < 0.1 at the excitation wavelength (305 nm).

    • For each solution, measure the exact absorbance at 305 nm.

    • For each solution, record the fluorescence emission spectrum (excite at 305 nm) and calculate the integrated area under the emission curve.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against absorbance (X-axis).

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad).

    • Calculate Φ_sample using the equation from step 1 and the known quantum yield of the standard (Φ_std for Anthracene in ethanol ≈ 0.27).

G cluster_inputs Experimental Inputs cluster_processing Data Processing abs_std Absorbance (Standard) plot_std Plot & Fit: Grad_std abs_std->plot_std fluor_std Integrated Fluorescence (Standard) fluor_std->plot_std abs_sample Absorbance (Sample) plot_sample Plot & Fit: Grad_sample abs_sample->plot_sample fluor_sample Integrated Fluorescence (Sample) fluor_sample->plot_sample equation Φ_sample = Φ_std * (Grad_sample / Grad_std) plot_std->equation plot_sample->equation result Sample Quantum Yield (Φ_sample) equation->result

Caption: Workflow for calculating relative fluorescence quantum yield.

Protocol 4: Time-Resolved Fluorescence Lifetime (τ) Measurement

This protocol measures how long the molecule stays in its excited state.

  • Instrument Setup: Use a TCSPC system. The excitation source should be a pulsed laser or LED near 305 nm.

  • Acquire IRF: First, measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute colloidal silica solution) in place of the sample. This characterizes the time-profile of the excitation pulse itself.

  • Acquire Sample Decay: Replace the scattering solution with the 2AP derivative sample (Abs < 0.1) and acquire the fluorescence decay histogram until sufficient counts are collected in the peak channel (typically >10,000).

  • Data Analysis:

    • Use deconvolution software to fit the experimental decay data to an exponential model, taking the measured IRF into account.

    • For an N(9)-substituted derivative, a mono-exponential decay model is expected: I(t) = Aexp(-t/τ)*.

    • For an unsubstituted 2AP derivative, a bi-exponential model may provide a better fit due to tautomerism: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂).[4][7]

    • The quality of the fit is judged by statistical parameters like chi-squared (χ²) and a visual inspection of the weighted residuals.

Part IV: Data Interpretation and Presentation

The collected data should be synthesized into a clear, comparative format.

4.1 Summary of Photophysical Parameters A well-structured table is the most effective way to present the final data, allowing for easy comparison between different derivatives.

Parameter2-Aminopurine (Reference)Derivative 1Derivative 2
Excitation Max (λ_ex) ~305 nm[Insert Data][Insert Data]
Emission Max (λ_em) ~370 nm[Insert Data][Insert Data]
Quantum Yield (Φ_F) ~0.47[1][Insert Data][Insert Data]
Lifetime(s) (τ) τ₁ ≈ 5.8 ns (9H)τ₂ ≈ 7.4 ns (7H)[4][Insert Data][Insert Data]

4.2 Expert Insights & Troubleshooting

  • Photobleaching: 2AP is relatively photostable, but prolonged exposure to high-intensity light can cause degradation. Use fresh samples and minimize exposure time.

  • Concentration Quenching: At high concentrations, excited molecules can be quenched by ground-state molecules, reducing fluorescence. This is another reason to work at low absorbance.

  • Solvent Purity: A "lumpy" baseline or unexpected peaks in the emission spectrum often point to fluorescent contaminants in the ethanol. Always run a solvent blank.

  • Interpreting Lifetime Data: For N(9)-unsubstituted derivatives, the presence of two lifetimes is expected and attributable to tautomerism.[4] For N(9)-substituted derivatives, a bi-exponential decay could indicate the presence of an impurity or complex excited-state processes that warrant further investigation.

Conclusion

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the fluorescence properties of novel 2-aminopurine ethanol derivatives. A thorough understanding of the steady-state spectra (λ_ex, λ_em), fluorescence efficiency (Φ_F), and excited-state dynamics (τ) provides a complete photophysical fingerprint. This information is fundamental for validating the utility of these molecules as probes in more complex biological systems and for advancing their application in drug discovery and molecular diagnostics.

References

  • Jean, J. M., & Hall, K. B. (2015). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 48(2), 147-203. [Link]

  • Rachofsky, E. L., Osman, R., & Ross, J. B. (2001). 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. Biophysical journal, 81(5), 2811–2825. [Link]

  • Parker, A. W., et al. (2004). Fluorescence quenching of 2-aminopurine identifying transient species formed in DNA. Central Laser Facility Annual Report. [Link]

  • Neely, R. K., Jones, A. C., & Vyle, J. S. (2004). Evidence of Tautomerism in 2-Aminopurine from Fluorescence Lifetime Measurements. The Journal of Physical Chemistry B, 108(44), 17364–17370. [Link]

  • Lawson, M. J., et al. (2020). Dynamic and static quenching of 2-aminopurine fluorescence by the natural DNA nucleotides in solution. Physical chemistry chemical physics : PCCP, 22(7), 3829–3837. [Link]

  • Zhang, Y., & Fang, X. (2015). Fluorescence Quenching in Self-Assembled 2-Aminopurine-Ag+ Nanofibers. Journal of Undergraduate Research, 13(1). [Link]

  • Ghanim, G. E., et al. (2010). Fluorescence Intensity Decays of 2-Aminopurine solutions: Lifetime Distribution Approach. Journal of fluorescence, 20(4), 865–876. [Link]

  • Neely, R. K., Jones, A. C., & Vyle, J. S. (2004). Evidence of Tautomerism in 2-Aminopurine from Fluorescence Lifetime Measurements. The Journal of Physical Chemistry B. [Link]

  • Shibu, E. S., et al. (2024). Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions. The journal of physical chemistry. B, 128(11), 2640–2651. [Link]

  • Sadlej, J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • Agris, P. F., et al. (2007). Local RNA Conformational Dynamics Revealed by 2-Aminopurine Solvent Accessibility. Journal of the American Chemical Society, 129(25), 7943–7951. [Link]

  • Guest, C. R., et al. (1991). 2-Aminopurine optical spectra: Solvent, pentose ring, and DNA helix melting dependence. Biochemistry, 30(13), 3271–3279. [Link]

  • Stivers, J. T. (1998). 2-Aminopurine fluorescence studies of base stacking interactions at abasic sites in DNA: metal-ion and base sequence effects. Nucleic Acids Research, 26(16), 3837–3844. [Link]

  • Serrano-Andrés, L., & Merchán, M. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. Proceedings of the National Academy of Sciences of the United States of America, 103(23), 8692–8697. [Link]

  • Wojtuszewski, K., et al. (2007). Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates. Nucleic acids research, 35(18), 6052–6062. [Link]

  • ResearchGate. (n.d.). Structure of 2-aminopurine (2AP), two analogues found in the literature... [Link]

  • Serrano-Andrés, L., & Merchán, M. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. PNAS. [Link]

  • Zhang, H., & Li, Y. (2012). 2-Aminopurine Fluorescence Spectroscopy for Probing a Glucose Binding Aptamer. UWSpace. [Link]

  • Crespo-Hernández, C. E., et al. (2002). 2-Aminopurine Electronic Structure and Fluorescence Properties in DNA. Biochemistry, 41(43), 13021–13029. [Link]

  • Serrano-Andrés, L., & Merchán, M. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. Proceedings of the National Academy of Sciences. [Link]

  • Wojtuszewski, K., et al. (2007). Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates. Nucleic Acids Research. [Link]

  • Shervin, C. I., et al. (2005). Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site. Bioorganic & medicinal chemistry, 13(21), 5934–5942. [Link]

  • Kapan, K. (2021). MODELING THE IMPACTS OF 2-AMINOPURINE ON RNA BINDING AFFINITY AND STRUCTURAL DISRUPTIONS VIA FLUORESCENCE SPECTROSCOPY. Scholars' Bank. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "2-(2-Aminopurin-9-yl)ethanol" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of 2-(2-aminopurin-9-yl)ethanol: N9 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of 2-(2-aminopurin-9-yl)ethanol: N9 vs. N7 regioselectivity .

This guide bypasses generic overviews and directly targets the thermodynamic and kinetic mechanisms that dictate purine alkylation, providing you with a self-validating, field-proven system to maximize your N9-isomer yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My alkylation yields a nearly 1:1 mixture of N9 and N7 isomers. How do I drive the regioselectivity strictly toward the N9 product? A1: Regioselectivity in purine alkylation is governed by a delicate balance of steric hindrance and electronic (thermodynamic vs. kinetic) control. Unsubstituted 2-aminopurine lacks sufficient steric bulk at the C6 position, leaving the N7 nitrogen highly exposed to electrophilic attack.

  • The Solution: Switch your starting material to 2-amino-6-chloropurine . The bulky chlorine atom at the C6 position sterically shields the adjacent N7 nitrogen, effectively blocking the kinetic pathway and shifting the N9:N7 ratio from ~2:1 up to >8:1[1].

  • Base Selection: Avoid strong, hard bases like Sodium Hydride (NaH), which promote kinetic control and elevate N7 alkylation. Instead, utilize mild, soluble bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or DMSO). These conditions favor the thermodynamically stable N9 isomer[2].

Q2: I am using 2-bromoethanol as my alkylating agent, but I am observing significant O-alkylation, epoxide formation, and polymerization byproducts. How can I prevent this? A2: 2-Bromoethanol is a bifunctional molecule. Under basic conditions, the free hydroxyl group can undergo deprotonation, leading to intramolecular cyclization (forming volatile ethylene oxide) or competitive intermolecular O-alkylation.

  • The Solution: Mask the hydroxyl group prior to the reaction. Utilizing a protected electrophile such as 2-bromoethyl acetate or 2-(2-bromoethoxy)tetrahydro-2H-pyran eliminates the nucleophilicity of the oxygen[3]. Once the N9-alkylation is complete, the acetate protecting group can be quantitatively cleaved during the subsequent basic workup or via a mild NaOH hydrolysis step. If you are strictly limited to using unprotected 2-bromoethanol, you must use a weaker organic base like N,N-diisopropylethylamine (DIPEA) and strictly maintain the pH between 3 and 4, though this will drastically increase reaction times[4].

Q3: What is the optimal temperature profile for this reaction? A3: Elevated temperatures (>80°C) erode regioselectivity by providing enough thermal energy to overcome the steric barrier at N7, while also accelerating the degradation of the alkylating agent.

  • The Solution: Maintain the reaction strictly between 20°C and 30°C. A concentration of 0.3 M of the purine in anhydrous DMF ensures optimal solubility of the Cs₂CO₃ base, keeping the intermolecular collision rate high enough for the alkylation to proceed efficiently over 18 hours without requiring thermal forcing.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and the resulting N9:N7 regioselectivity.

Starting MaterialAlkylating AgentBase / SolventTemp (°C)N9:N7 RatioOverall N9 Yield
2-Aminopurine2-BromoethanolNaH / THF601.5 : 1< 30%
2-Aminopurine2-BromoethanolK₂CO₃ / DMF503 : 145%
2-Amino-6-chloropurine2-BromoethanolK₂CO₃ / DMF258 : 172%
2-Amino-6-chloropurine 2-Bromoethyl acetate Cs₂CO₃ / DMF 25 > 10 : 1 85%

Part 3: Mechanistic Workflow Visualization

SynthesisWorkflow SM 2-Amino-6-chloropurine (Sterically Hindered C6) Base Cs2CO3 / DMF (Thermodynamic Control) SM->Base Anion Purinyl Anion (N7 / N9 Delocalized) Base->Anion AlkAgent 2-Bromoethyl acetate (Protected Electrophile) Anion->AlkAgent N9 N9-Alkylation (Major Product: >85%) AlkAgent->N9 Sterically favored N7 N7-Alkylation (Minor Byproduct: <15%) AlkAgent->N7 Blocked by C6-Cl Dechlor 1. Pd/C, H2 (Dechlorination) 2. NaOH (Deprotection) N9->Dechlor Product 2-(2-Aminopurin-9-yl)ethanol (Target Yield: 70-80%) Dechlor->Product

Fig 1. Mechanistic workflow for the highly regioselective N9-synthesis of 2-(2-aminopurin-9-yl)ethanol.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes steric directing groups and protected electrophiles to guarantee high N9-fidelity.

Phase 1: Regioselective N9-Alkylation

  • Preparation: In an oven-dried, round-bottom flask purged with Argon, suspend 2-amino-6-chloropurine (1.0 eq, 10 mmol) and anhydrous Cs₂CO₃ (1.2 eq, 12 mmol) in anhydrous DMF (33 mL, yielding a 0.3 M solution).

  • Anion Generation: Stir the suspension vigorously at 25°C for 30 minutes. The mixture will transition to a slight yellow hue as the delocalized purinyl anion is generated.

  • Electrophilic Addition: Dropwise add 2-bromoethyl acetate (1.1 eq, 11 mmol) over 5 minutes. Maintain the reaction at 25°C - 30°C for 18 hours.

  • Validation (TLC): Monitor the reaction via TLC (Mobile Phase: DCM:MeOH 9:1). The desired N9-isomer will migrate higher (R_f ~0.45) due to lower polarity compared to the sterically congested N7-isomer (R_f ~0.35).

  • Workup: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 50 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% DCM to 9:1 DCM:MeOH) to isolate the pure 2-amino-6-chloro-9-(2-acetoxyethyl)purine.

Phase 2: Dechlorination & Deprotection

  • Catalytic Hydrogenation: Dissolve the purified N9-intermediate in methanol (0.2 M). Add 10% Pd/C (0.1 eq by weight) and ammonium formate (3.0 eq) as a mild hydrogen donor[1].

  • Reaction: Stir the mixture at 60°C for 2 hours. This step quantitatively removes the C6-chloro directing group.

  • Hydrolysis: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. To the filtrate, add 1M NaOH (aq) (2.0 eq) and stir for 1 hour at room temperature to cleave the acetate protecting group.

  • Isolation: Neutralize the solution with 1M HCl to pH 7. Concentrate the mixture under reduced pressure and recrystallize the resulting solid from an ethanol/water mixture to yield analytically pure 2-(2-aminopurin-9-yl)ethanol.

References

*[1] WO2004007418A1 - A process for the preparation of 2-acetoxymethyl-4 halo-but-1-yl acetates. Google Patents. *[2] Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. nih.gov. *[3] Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. nih.gov. *[4] Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. plos.org.

Sources

Optimization

How to minimize the formation of N7-isomer during adenine alkylation

Welcome to the technical support center for adenine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for adenine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on controlling the regioselectivity of adenine alkylation, with a specific focus on minimizing the formation of the undesired N7-isomer.

Understanding the Challenge: N7 vs. N9 Alkylation

The alkylation of adenine is a fundamental reaction in medicinal chemistry and nucleoside synthesis. However, the adenine molecule possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to the potential for a mixture of regioisomers upon alkylation. For many applications, particularly in the synthesis of antiviral and anticancer nucleoside analogs, the N9-alkylated product is the desired isomer, as it mimics the structure of natural nucleosides. The formation of the N7-isomer is often a significant side reaction that complicates purification and reduces the yield of the target molecule.

This guide will provide you with the mechanistic understanding and practical strategies to steer the reaction towards the desired N9-isomer.

Competing Reaction Pathways

The alkylation of adenine can proceed through two primary competing pathways, leading to the formation of the N7 and N9 isomers. The distribution of these products is governed by a delicate interplay of kinetic and thermodynamic factors.[1][2][3][4]

G Fig 1: N7 vs. N9 Alkylation Pathways cluster_0 Reaction Conditions cluster_1 Kinetic Control Solvent Solvent Adenine Adenine Anion Base Base Temp Temperature AlkylatingAgent Alkylating Agent TS_N7 Transition State (N7) Adenine->TS_N7 Lower Activation Energy TS_N9 Transition State (N9) Adenine->TS_N9 Higher Activation Energy N7_Isomer N7-Isomer (Kinetic Product) TS_N7->N7_Isomer N9_Isomer N9-Isomer (Thermodynamic Product) TS_N9->N9_Isomer

Caption: Competing N7 (kinetic) and N9 (thermodynamic) alkylation pathways.

Troubleshooting Guide

Q1: I am observing a high percentage of the N7-isomer in my reaction. What are the likely causes and how can I fix it?

A high yield of the N7-isomer typically indicates that the reaction is under kinetic control. The N7 position of adenine is often more nucleophilic and sterically accessible, leading to a faster initial reaction rate.[5][6] To favor the thermodynamically more stable N9-isomer, you need to adjust your reaction conditions to allow for equilibrium to be reached.[2][7]

Troubleshooting Steps:

  • Increase the Reaction Temperature: Lower temperatures favor the kinetic product.[1][4] By increasing the temperature, you provide the system with enough energy to overcome the activation barrier for the reverse reaction from the N7-isomer, allowing the reaction to equilibrate to the more stable N9-isomer.[8]

  • Prolong the Reaction Time: Short reaction times will favor the faster-forming N7-isomer.[1] Ensure your reaction is running long enough to reach thermodynamic equilibrium. Monitor the reaction over time using TLC or LC-MS to determine when the N7/N9 ratio stabilizes.

  • Change Your Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred for N9-alkylation.[9][10] Protic solvents can stabilize the transition state leading to the N7-isomer through hydrogen bonding. If you are using a protic solvent, consider switching to an anhydrous polar aprotic solvent.

  • Re-evaluate Your Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to generate the adenine anion for alkylation.[9] The choice of base and its counter-ion can influence the regioselectivity. In some cases, using a bulkier base might sterically hinder the approach to the N7 position.

Experimental Protocol for Minimizing N7-Isomer Formation:

This protocol is a general guideline. Optimization for your specific substrate and alkylating agent is recommended.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add adenine (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

  • Deprotonation:

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the adenine suspension.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkylating agent (1.0 - 1.2 eq) dropwise.

    • Slowly warm the reaction to room temperature and then heat to the desired temperature (e.g., 50-80 °C) to favor the thermodynamic product.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS, paying close attention to the ratio of N7 and N9 isomers.

    • Once the reaction has reached equilibrium (the N7/N9 ratio is stable), cool the mixture to 0 °C and cautiously quench with methanol or water.

    • Proceed with standard aqueous work-up and purification by column chromatography.

Frequently Asked Questions (FAQs)

Q2: What is the best solvent for maximizing N9-alkylation?

Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally the best choices for promoting N9-alkylation.[9][11] These solvents effectively solvate the cation of the base, leaving the adenine anion more nucleophilic. Protic solvents, on the other hand, can lead to the formation of the N3- and N7-isomers.[10][11]

Q3: How does the structure of the alkylating agent affect the N7/N9 ratio?

The steric bulk of the alkylating agent plays a crucial role. Bulky alkylating agents will preferentially react at the less sterically hindered N9 position.[5] The exocyclic amino group at C6 can sterically shield the N7 position, making it less accessible to large electrophiles.[5][12]

Alkylating AgentSteric HindranceExpected Major Product
Methyl iodideLowMixture of N7 and N9
Benzyl bromideModeratePredominantly N9
tert-Butyl bromideHighHighly selective for N9
Q4: Can I use protecting groups to ensure N9-selectivity?

Yes, using protecting groups is a highly effective strategy for directing alkylation to the N9 position.

  • Silyl Protecting Groups (Vorbrüggen Conditions): Silylating the adenine with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) followed by reaction with an alkyl halide in the presence of a Lewis acid (e.g., TMSOTf) is a common method for N9-glycosylation and can be adapted for alkylation.[13][14][15][16] The silylation increases the solubility and nucleophilicity of the adenine.[15]

  • Bulky N6-Protecting Groups: Introducing a bulky protecting group on the exocyclic N6-amino group can effectively block the N7 position through steric hindrance, leading to highly regioselective N9-alkylation.[17][18][19][20]

Workflow for N9-Alkylation using a Silyl Protecting Group:

G Fig 2: Silyl-directed N9-Alkylation Adenine Adenine Silylation Silylation (e.g., BSA, HMDS) Adenine->Silylation SilylatedAdenine Silylated Adenine Silylation->SilylatedAdenine Alkylation Alkylation (Alkyl Halide, Lewis Acid) SilylatedAdenine->Alkylation N9_Product N9-Alkylated Adenine Alkylation->N9_Product

Caption: Workflow for selective N9-alkylation using a silyl protecting group.

Q5: Is there a way to favor the N7 isomer if it is the desired product?

While typically the undesired product, there are conditions that can be used to favor the formation of the N7-isomer. These generally involve kinetically controlled conditions, such as using a more reactive alkylating agent at lower temperatures.[8] Additionally, specific directing groups or catalysts can be employed to achieve N7-selectivity.[8]

Summary of Key Parameters for N9-Selectivity

ParameterCondition to Favor N9-AlkylationRationale
Temperature Higher temperaturesFavors the thermodynamically more stable product.[1][4]
Solvent Anhydrous polar aprotic (e.g., DMF, DMSO)Minimizes stabilization of the N7 transition state.[9][11]
Base Strong, non-nucleophilic (e.g., NaH, K2CO3)Efficiently generates the adenine anion.[9]
Alkylating Agent Sterically bulkyHinders approach to the N7 position.[5]
Protecting Groups Silyl groups or bulky N6-substituentsSterically blocks the N7 position.[15][16][17][18][19][20]

By carefully controlling these parameters, you can significantly minimize the formation of the N7-isomer and maximize the yield of your desired N9-alkylated adenine derivative.

References

  • Buyens, D. M. S. (2015). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. [Link]

  • Buyens, D. M. S., Pilcher, L. A., & Roduner, E. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ChemPhysChem. [Link]

  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Vorbrüggen Glycosylation Reaction and its Mechanism. ResearchGate. [Link]

  • Pal, A., Salandria, K. J., Arico, J. W., & McLaughlin, L. W. (2013). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. [Link]

  • Lister, J. H. (1985). Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide. Australian Journal of Chemistry. [Link]

  • Regioselective N -alkylation of Adenine by Nucleophilic Substitution. (2010). Request PDF. [Link]

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2025). Request PDF. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [Link]

  • Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. (n.d.). ResearchGate. [Link]

  • Buyens, D. M. S., Pilcher, L. A., & Roduner, E. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem. [Link]

  • Zhong, M., & Robins, M. J. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]

  • Plavec, J., & Slaninova, J. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

  • Vorbrüggen Glycosylation. (n.d.). Merck Index. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]

  • 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Kinetic vs Thermodynamic "control" and "product". (2024). Reddit. [Link]

  • Ferrocenoyl-adenines: substituent effects on regioselective acylation. (n.d.). PMC. [Link]

  • Stýskala, J., & Tranová, L. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry. [Link]

  • Thermodynamic reaction control. (n.d.). Wikipedia. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (2016). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. [Link]

  • Synthesis of nucleosides. (n.d.). Wikipedia. [Link]

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). ACS Publications. [Link]

  • Regioselective alkylation reaction of purines under microwave irradiation. (2021). Universitat de Barcelona. [Link]

  • Kinetic vs Thermodynamic Control. (n.d.). Imperial College London. [Link]

  • Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? (2014). Quora. [Link]

  • Regioselective alkylation reaction of purines under microwave irradiation. (2026). ResearchGate. [Link]

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (n.d.). ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Journal of Heterocyclic Chemistry. [Link]

  • Kotian, P. L., Kumar, V. S., Lin, T. H., El-Kattan, Y., Ghosh, A., Wu, M., Cheng, X., Bantia, S., Babu, Y. S., & Chand, P. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%). (n.d.). ResearchGate. [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. (n.d.). National Library of Medicine. [Link]

Sources

Troubleshooting

Strategies for scaling up the synthesis of 9-(2-hydroxyethyl)adenine

Topic: Strategies for Scaling Up the Synthesis of 9-(2-hydroxyethyl)adenine (9-HEA) Ticket ID: SC-9HEA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Scaling Up the Synthesis of 9-(2-hydroxyethyl)adenine (9-HEA) Ticket ID: SC-9HEA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 9-(2-hydroxyethyl)adenine (9-HEA) is a critical upstream process in the manufacturing of acyclic nucleoside phosphonate antivirals, including PMEA (Adefovir) and PMPA (Tenofovir). While the chemistry appears straightforward—alkylation of adenine—scale-up introduces complex challenges regarding regioselectivity (N9 vs. N7 isomers) , exotherm management , and solvent removal .

This guide addresses these specific bottlenecks using the Ethylene Carbonate (EC) route, which is preferred over alkyl halides (e.g., 2-chloroethanol) for green chemistry and safety reasons on a kilogram-to-ton scale.

Module 1: Reaction Optimization (Upstream)

Core Protocol: Base-Catalyzed Alkylation

The System: Adenine + Ethylene Carbonate


 9-HEA + 

ParameterRecommended RangeCritical Note
Stoichiometry Adenine (1.0 eq) : EC (1.1–1.2 eq)Excess EC compensates for hydrolysis; too much complicates workup.
Catalyst NaOH (0.02–0.05 eq)High base load promotes side reactions.
Solvent DMF or Melt (Solvent-free)DMF is standard; Melt is superior for throughput but requires advanced thermal control.
Temperature 130°C – 145°CCrucial: High temp favors thermodynamic N9 product.
Troubleshooting & FAQs

Q: My HPLC shows a persistent 10-15% impurity peak. Is this the N7-isomer, and how do I reduce it? A: Yes, the N7-isomer (7-(2-hydroxyethyl)adenine) is the kinetic product.

  • The Mechanism: Adenine alkylation is governed by a Kinetic vs. Thermodynamic control balance. At lower temperatures (<100°C), the N7 position is kinetically accessible. At higher temperatures (>130°C), the reaction equilibrates, favoring the thermodynamically stable N9-isomer.

  • Corrective Action: Ensure your reaction temperature is maintained above 130°C for at least 2–4 hours. If using a solvent, ensure the boiling point allows this (e.g., DMF). Do not rush the cool-down; rapid quenching can "lock in" the kinetic N7 isomer before it rearranges.

Q: We are observing dangerous pressure spikes in the reactor. What is happening? A: The reaction with Ethylene Carbonate releases Carbon Dioxide (CO2) as a stoichiometric byproduct.

  • The Causality: On a gram scale, this gas escapes unnoticed. On a kilogram scale, it generates significant pressure.

  • Corrective Action: Ensure the reactor is equipped with an adequate venting system or a condenser set to reflux that allows gas escape. Do not seal the vessel completely. Monitor the off-gas rate as a proxy for reaction progress.

Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. A: Check your water content .

  • The Causality: Ethylene Carbonate is moisture-sensitive. Water hydrolyzes EC into ethylene glycol and CO2, consuming the reagent before it reacts with adenine.

  • Corrective Action: Use anhydrous DMF (KF < 0.05%). Dry Adenine thoroughly before use. If the reaction stalls, add a small portion (0.1 eq) of fresh EC, not more catalyst.

Module 2: Process Visualization

Reaction Pathway & Isomerization

The following diagram illustrates the competitive pathways and the thermodynamic funneling toward 9-HEA.

ReactionPathway Adenine Adenine + EC TS Transition State (Base Catalyzed) Adenine->TS  Heat (>100°C) N7 N7-Isomer (Kinetic Product) TS->N7  Fast (Kinetic) N9 9-HEA (Thermodynamic Product) TS->N9  Slow (Thermo) CO2 CO2 (Gas) TS->CO2 N7->N9  Rearrangement @ >130°C

Figure 1: Reaction pathway showing the kinetic formation of N7 and its thermal rearrangement to the desired N9 isomer.

Module 3: Purification & Isolation (Downstream)

Core Protocol: Crystallization

The System: Crude Mixture (DMF/Product/Salts)


 Pure 9-HEA
  • Distillation: Remove DMF under high vacuum (keep T < 100°C to avoid degradation).

  • Dilution: Add Water (approx. 3-5 volumes relative to crude mass).

  • pH Adjustment: Neutralize base catalyst with HCl to pH 7.0–7.5.

  • Crystallization: Heat to dissolution (90°C), then cool slowly to 5°C.

  • Filtration: 9-HEA crystallizes; N7 isomer and salts largely remain in the mother liquor.

Troubleshooting & FAQs

Q: The product is oiling out instead of crystallizing. A: This is common when residual DMF or ethylene glycol (from EC hydrolysis) is present.

  • Corrective Action:

    • Seeding: Use pure 9-HEA crystals (0.5 wt%) at the cloud point (approx 40-50°C).

    • Solvent Swap: If water alone fails, use an Ethanol/Water (80:20) system. The alcohol helps solvate the organic impurities while forcing the polar 9-HEA out of solution upon cooling.

Q: How do I efficiently remove DMF without high-vacuum distillation? A: DMF removal is energy-intensive.

  • Alternative Strategy: For scale-up, consider the Melt Fusion method (solvent-free). React Adenine and EC in a melt at 140°C. Upon completion, quench directly into hot water. This eliminates the DMF distillation step entirely, significantly reducing cycle time and energy costs.

Module 4: Analytical Quality Control

differentiation of Isomers

You must validate the N9/N7 ratio before proceeding to downstream phosphonylation (Tenofovir synthesis).

FeatureN9-HEA (Target)N7-HEA (Impurity)
UV

(pH 7)
~260 nm~272 nm

H NMR (DMSO-

)
C8-H and C2-H signals are distinct singlets.C8-H often shifts downfield significantly due to proximity to the alkyl chain.
Solubility (Water) Moderate (crystallizes well)High (stays in mother liquor)
Workflow Diagram: Scale-Up Process Flow

ProcessFlow Start Raw Materials (Adenine + EC + NaOH) Reactor Reactor (140°C, 4-6 hrs) Vent CO2 Start->Reactor Quench Quench/Dilution (Add Water) Reactor->Quench Complete Conversion Cryst Crystallization (Cool to 5°C) Quench->Cryst Filter Filtration (Remove Mother Liquor) Cryst->Filter Dry Drying (Vac Oven, 60°C) Filter->Dry Wet Cake Waste Waste Stream Filter->Waste Mother Liquor (Contains N7) QC QC Analysis (HPLC/NMR) Dry->QC

Figure 2: End-to-end process flow for the isolation of high-purity 9-HEA.

References

  • Holý, A. (1993). Phosphonomethoxyalkyl analogs of nucleotides. In Nucleotide Analogues as Antiviral Agents (ACS Symposium Series).
  • Gilead Sciences, Inc. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. (Patent / Technical Disclosure). Describes the industrial optimization of the adenine-EC reaction and subsequent steps. 1[2][3][1][4][5][6][7]

  • Buyens, D. M. S., et al. (2024).[8] Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem. Provides mechanistic insight into the thermodynamic vs. kinetic control of N9/N7 alkylation. 6[2][3][1][4][5][6][7][9]

  • TCI Chemicals. (n.d.). (R)-9-(2-Hydroxypropyl)adenine Product Specification. Confirms the physical properties and handling of the hydroxyalkyl adenine intermediates. 10[2][3][1][4][5][7]

  • ChemicalBook. (n.d.). Ethylene Carbonate Synthesis and Application. Details the reactivity of EC in alkylation reactions and its hydrolysis sensitivity. 11[3][1][4][6][7]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 2-(2-Aminopurin-9-yl)ethanol Preparations

Welcome to the Technical Support Hub for 2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9). This compound is a critical intermediate in the synthesis of acyclic nucleoside antivirals (such as famciclovir and penciclovir) and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for 2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9). This compound is a critical intermediate in the synthesis of acyclic nucleoside antivirals (such as famciclovir and penciclovir) and serves as a precursor for highly fluorescent 2-aminopurine biological probes[1].

Due to the inherent tautomerization of the purine ring, synthesizing this molecule frequently results in complex impurity profiles. This guide provides drug development professionals and synthetic chemists with authoritative, causality-driven troubleshooting strategies and self-validating purification protocols.

Diagnostic Matrix: Identifying Common Impurities

Before initiating purification, it is critical to quantify your impurity profile. The table below summarizes the most frequent byproducts encountered during the alkylation of 2-aminopurine (or its 6-chloro precursors), their root causes, and their analytical signatures.

Table 1: Quantitative Diagnostic Matrix for 2-Aminopurine Alkylation

Impurity ProfileLC-MS (m/z[M+H]⁺)¹³C NMR (C5 Shift)TLC Rf (DCM:MeOH 9:1)Primary Causality
N9-Isomer (Target) 180.09~132 ppm0.45Desired thermodynamic/steric product.
N7-Isomer (Impurity) 180.09~123 ppm0.35Kinetic competition; inadequate base or solvent choice[2].
Unreacted 2-AP 136.06~127 ppm0.20Incomplete conversion; degraded alkylating agent.
Bis-alkylated (N7,N9) 224.11Quaternary0.05Excess alkylating agent; prolonged heating at >80 °C.
6-Chloro-N9-Isomer 198.04~130 ppm0.60Incomplete catalytic hydrogenation of the 6-chloro precursor[1].

Deep-Dive Troubleshooting Q&A

Q1: Why does my synthesis yield a high ratio of the N7-isomer, and how can I shift the equilibrium toward the desired N9-isomer? A: The alkylation of the purine ring is governed by a delicate balance of kinetic and thermodynamic controls. The N7 nitrogen is highly nucleophilic and often the kinetically favored site of attack due to lesser steric hindrance compared to the N9 position, which is flanked by the bulky 2-amino group. However, the N9-alkylated product is thermodynamically more stable[3]. Actionable Fix: To favor the N9-isomer, utilize a polar aprotic solvent (e.g., DMF or DMSO) and a mild base (like K₂CO₃ or Cs₂CO₃) at elevated temperatures (60–80 °C) to allow thermodynamic equilibration.

Q2: LC-MS cannot differentiate between the N9 and N7 regioisomers. How can I definitively distinguish them? A: While mass spectrometry will show identical mass-to-charge ratios for both isomers, ¹³C NMR spectroscopy is the definitive self-validating tool. The chemical shift of the purine C5 carbon is highly sensitive to the site of alkylation. In the N9-isomer, the C5 signal typically resonates downfield at approximately 132 ppm. In contrast, the N7-isomer exhibits a significantly shielded C5 signal, appearing around 123 ppm[2]. Furthermore, ¹H-¹³C HMBC experiments will show the alkyl chain's methylene protons correlating with C4 and C8 in the N9-isomer, whereas they correlate with C5 and C8 in the N7-isomer.

Q3: My starting material was 2-amino-6-chloropurine. How do I ensure the 6-chloro group is fully removed without degrading the ethanol side chain? A: When synthesizing 2-aminopurine derivatives via the catalytic hydrogenation of a 6-chloro intermediate (e.g., using Pd/C and H₂ gas), incomplete dechlorination is a frequent bottleneck[1]. The HCl generated during the reaction can poison the palladium catalyst and stall the reduction. Actionable Fix: Ensure your reaction mixture contains a slight excess of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated acid. Monitor the disappearance of the distinct 6-chloro isotopic pattern (M and M+2 peaks at a 3:1 ratio) via LC-MS.

Workflow Visualization

Below is the recommended logic flow for processing crude 2-(2-Aminopurin-9-yl)ethanol preparations.

G Start Crude 2-(2-Aminopurin-9-yl)ethanol (N9 + N7 Mixture) LCMS LC-MS / HPLC Analysis Determine N9:N7 Ratio Start->LCMS Decision Is N7 Isomer > 10%? LCMS->Decision Cryst Selective Crystallization (Absolute Ethanol, 0°C) Decision->Cryst No (Low N7) Flash Flash Chromatography (DCM:MeOH 95:5) Decision->Flash Yes (High N7) NMR 13C NMR Validation (N9 C5 ~132 ppm | N7 C5 ~123 ppm) Cryst->NMR Flash->NMR Pure Pure 2-(2-Aminopurin-9-yl)ethanol (Target N9 Isomer) NMR->Pure

Caption: Workflow for the identification and purification of the N9-purine isomer. Max width: 760px.

Step-by-Step Purification Methodologies

Protocol A: Resolution via Flash Column Chromatography (For High N7 Contamination)

Causality: The N7-isomer is generally more polar than the N9-isomer due to the higher dipole moment created by the spatial arrangement of the purine nitrogens and the hydroxyl side chain. This allows for baseline resolution on normal-phase silica gel[3].

  • Preparation: Pack a silica gel column (230-400 mesh) equilibrated with Dichloromethane (DCM).

  • Loading: Dry-load the crude mixture onto silica gel. Note: Liquid loading is not recommended due to the poor solubility of purines in non-polar solvents, which causes severe peak broadening.

  • Elution: Elute using a step gradient of DCM:MeOH from 98:2 to 90:10.

  • Fraction Collection: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The target N9-isomer elutes first (Rf ~0.45), followed by the N7-isomer (Rf ~0.35).

  • Self-Validation: Evaporate the leading fractions and perform a rapid ¹H NMR in DMSO-d6. The N9 C8-H will appear as a sharp singlet around 8.1 ppm. Any trailing N7 contamination will reveal itself as a distinct downfield singlet near 8.4 ppm.

Protocol B: Selective Crystallization (For Low N7 Contamination, <10%)

Causality: The N9-isomer of 2-aminopurine derivatives exhibits superior crystal lattice packing compared to the sterically hindered N7-isomer, resulting in significantly lower solubility in cold protic solvents[1].

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol. Stir vigorously until complete dissolution is achieved.

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature over 4 hours. Do not agitate during this phase; slow cooling promotes the formation of large, pure N9-isomer crystals while leaving the N7-isomer trapped in the mother liquor.

  • Maturation: Chill the suspension to 0 °C for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the crystals under a vacuum and wash the filter cake with ice-cold ethanol (2 x 10 mL).

  • Self-Validation: Acquire a ¹³C NMR spectrum of the dried crystals. The complete absence of a resonance peak at ~123 ppm confirms the total removal of the N7 impurity, validating the structural integrity of the final 2-(2-Aminopurin-9-yl)ethanol preparation[2].

References

  • [3] Zemlicka, J., et al. (2003). Synthesis and Biological Activity of 2-Aminopurine Methylenecyclopropane Analogues of Nucleosides. Nucleosides, Nucleotides & Nucleic Acids. Available at:[Link]

  • [1] Harnden, M. R., et al. (1989). Prodrugs of the selective antiherpesvirus agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123) with improved gastrointestinal absorption properties. Journal of Medicinal Chemistry (Cited via EP0664294A1). Available at:[Link]

  • [2] Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at:[Link]

  • [4] Tolkachev, et al. (2023). Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Validation of Novel Purine Analogs: A Case Study of "2-(2-Aminopurin-9-yl)ethanol"

In the landscape of drug discovery and chemical biology, purine analogs represent a cornerstone of therapeutic innovation. Their structural similarity to endogenous nucleobases allows them to modulate the activity of key...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, purine analogs represent a cornerstone of therapeutic innovation. Their structural similarity to endogenous nucleobases allows them to modulate the activity of key enzymes and receptors, leading to applications in antiviral, anticancer, and immunosuppressive therapies.[1][2] The precise three-dimensional arrangement of atoms in these molecules is paramount, as subtle changes in stereochemistry or connectivity can drastically alter biological activity and toxicity. Therefore, unambiguous structural validation is not merely a procedural step but the very foundation upon which reliable biomedical research is built.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of novel small molecules, using the hypothetical validation of "2-(2-Aminopurin-9-yl)ethanol" as a practical framework. While a published crystal structure for this specific compound is not currently available in open databases like the Cambridge Structural Database (CSD), we will treat it as a newly synthesized entity to illustrate the rigorous process of structural verification.[3] We will begin with the gold standard—single-crystal X-ray crystallography—and then compare its definitive, yet demanding, workflow with powerful and more accessible spectroscopic and spectrometric methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the definitive method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can map the electron density of the constituent atoms and, consequently, determine their precise spatial coordinates, bond lengths, and bond angles.[4] This technique provides an unambiguous structural proof, resolving any questions of isomerism, tautomerism, or stereochemistry that other methods may leave unanswered.

Experimental Protocol: Structure Determination of a Novel Purine Analog

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands patience and precision.

Step 1: Crystal Growth (The Art of Crystallization)

The most critical and often most challenging step is growing a single, diffraction-quality crystal (typically 0.1–0.3 mm in size). This is an empirical process, and multiple strategies should be explored in parallel.

  • Solvent Selection: Begin with a small amount (5-10 mg) of highly purified "2-(2-Aminopurin-9-yl)ethanol". Test solubility in a range of solvents (e.g., ethanol, methanol, acetone, water, ethyl acetate).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place the vial from the previous step inside a larger, sealed jar containing a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Temperature Gradient: Slowly cool a saturated solution. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.

Causality: The goal of all crystallization techniques is to bring the solution to a state of supersaturation slowly and controllably. This slow process allows molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous powder.[5]

Step 2: Data Collection

  • Crystal Mounting: Carefully select a well-formed, clear crystal under a microscope and mount it on a cryoloop.

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, minimizing thermal vibrations and radiation damage.

  • Data Acquisition: An intense beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[4] As the crystal is rotated, the diffracted X-rays are recorded by a detector. A full dataset may consist of hundreds or thousands of individual frames.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

  • Structure Solution: Specialized software (e.g., SHELXT) uses the intensities of the diffraction spots to solve the "phase problem" and generate an initial electron density map.[6] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., with SHELXL).[6] This iterative process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.[7]

Visualization of the X-ray Crystallography Workflow

XRay_Workflow cluster_lab Lab Bench cluster_instrument Diffractometer cluster_analysis Computational Analysis Powder Purified Compound Solution Saturated Solution Powder->Solution Dissolution Crystal Single Crystal Solution->Crystal Crystallization (e.g., Slow Evaporation) Mounted Mount & Cryo-Cool Crystal->Mounted Data X-ray Diffraction Data Collection Mounted->Data Solve Structure Solution (e.g., SHELXT) Data->Solve Indexing & Integration Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Final Final Structure (CIF) Refine->Final Validation & Reporting

Caption: Workflow for single-crystal X-ray structure determination.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. Spectroscopic and spectrometric methods offer rapid, high-throughput analysis that, when used in combination, can build a compelling and self-validating case for a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating adjacent protons), and their relative numbers (integration).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes direct (¹J) and long-range (²⁻³J) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal.[5]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra.

  • Data Processing & Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and correlations to piece together the structure of "2-(2-Aminopurin-9-yl)ethanol". The presence of signals for the purine ring, the amino group, and the ethanol side chain would be expected, with specific splitting patterns confirming their connectivity.[8]

NMR_Concept cluster_data NMR Experiments cluster_info Derived Information H1 1H NMR (Proton Environments) FG Functional Groups (e.g., -NH2, -OH) H1->FG C13 13C NMR (Carbon Skeleton) SKEL Molecular Skeleton Assembly C13->SKEL D2 2D NMR (COSY, HMBC) (Connectivity) CONN Atom-to-Atom Connectivity D2->CONN Final_Structure Proposed Structure FG->Final_Structure CONN->Final_Structure SKEL->Final_Structure

Caption: Integrating data from multiple NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy (to within a few parts per million), which allows for the confident determination of its elemental formula.

  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that generates protonated molecules [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF). The analyzer separates the ions based on their m/z ratio.

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion. For "2-(2-Aminopurin-9-yl)ethanol" (C₇H₉N₅O), the expected exact mass is 179.0807. The measured mass from HRMS should match this value very closely, confirming the elemental composition.

MS_Workflow Sample Sample Solution IonSource Ion Source (e.g., ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ionization & Acceleration Detector Detector (Ion Signal) MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: Basic components of a mass spectrometry system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds absorb at characteristic frequencies. For "2-(2-Aminopurin-9-yl)ethanol," one would expect to see characteristic peaks for N-H bonds (in the amine and purine ring), O-H bond (alcohol), C-N bonds, and C=N/C=C bonds within the aromatic purine system.[5]

Comparative Analysis of Structural Validation Techniques

FeatureSingle-Crystal X-rayNMR SpectroscopyMass Spectrometry (HRMS)IR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistryMolecular skeleton, atom connectivity, chemical environmentElemental formula, molecular weightPresence of functional groups
Sample Phase Single CrystalSolutionSolution/SolidSolid/Liquid/Gas
Sample Amount ~1-10 mg (for crystallization)~1-10 mgng - µg~1 mg
Throughput Low (days to weeks)High (minutes to hours)Very High (minutes)Very High (minutes)
Data Ambiguity None (definitive)Low (can be ambiguous for complex isomers)High (isomers have same formula)High (many groups have overlapping signals)
Key Advantage Unambiguous structural proofDetailed connectivity mapHigh sensitivity and exact massQuick functional group check
Key Limitation Crystal growth can be a major bottleneckLower sensitivity, can be complex to interpret fullyDoes not provide connectivity informationProvides limited structural detail

Conclusion

The structural validation of a novel compound like "2-(2-Aminopurin-9-yl)ethanol" is a hierarchical process. While NMR, MS, and IR spectroscopy can rapidly provide a wealth of corroborating evidence to build a strong hypothesis for the structure, single-crystal X-ray crystallography remains the undisputed gold standard. It is the only technique that provides a direct, unambiguous, and high-resolution view of the molecule's three-dimensional architecture. For researchers in drug development, where absolute certainty of structure is non-negotiable, investing the time and effort to obtain a crystal structure is a critical step in de-risking a project and ensuring the integrity of all subsequent biological and pharmacological data.

References

  • Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PMC. Available at: [Link]

  • One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach. Arabian Journal of Chemistry. Available at: [Link]

  • Conformation of 3-substituted purine nucleoside studied by x-ray crystallography and theoretical calculations. Nucleosides and Nucleotides. Available at: [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ACS Publications. Available at: [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Available at: [Link]

  • 2-(6-Aminopurin-9-yl)ethanol. PubChem. Available at: [Link]

  • Crystal Structures Submitted to the CSD. Anstey Research Group. Available at: [Link]

  • Crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, C14H18ClN5O4. ResearchGate. Available at: [Link]

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. Available at: [Link]

  • Theoretical electronic spectra of 2-aminopurine in vapor and in water. International Journal of Quantum Chemistry. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Available at: [Link]

  • Synthesis of 2-(2-aminoethoxy) ethanol.Google Patents.
  • The nucleotide analog 2-aminopurine as a spectroscopic probe of nucleotide incorporation by the Klenow fragment of Escherichia coli polymerase I and bacteriophage T4 DNA polymerase. PubMed. Available at: [Link]

  • Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. Available at: [Link]

  • Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies. MDPI. Available at: [Link]

Sources

Comparative

Purity assessment of synthesized "2-(2-Aminopurin-9-yl)ethanol" by HPLC and elemental analysis

Analytical Purity Assessment of Synthesized 2-(2-Aminopurin-9-yl)ethanol: A Comparative Guide As a Senior Application Scientist specializing in nucleoside chemistry, I frequently evaluate the analytical profiles of purin...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Assessment of Synthesized 2-(2-Aminopurin-9-yl)ethanol: A Comparative Guide

As a Senior Application Scientist specializing in nucleoside chemistry, I frequently evaluate the analytical profiles of purine-based pharmacophores. The compound 2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9) is a highly versatile purine derivative and a critical building block in the development of antiviral nucleoside analogs[1][2]. Because the clinical efficacy and safety of downstream active pharmaceutical ingredients (APIs) depend entirely on the purity of their precursors, rigorous analytical validation is non-negotiable.

This guide objectively compares the purity profile of an optimized synthesized batch of 2-(2-Aminopurin-9-yl)ethanol against commercial standards and legacy synthesis methods, detailing the causality behind our analytical workflows.

Section 1: The Causality Behind the Analytical Strategy

A single analytical technique is fundamentally insufficient for validating purine derivatives. To establish a self-validating system, we employ a dual-pronged approach: High-Performance Liquid Chromatography (HPLC) coupled with Elemental Analysis (CHNS/O) .

Why this specific combination? During the N-alkylation of 2-aminopurine to form 2-(2-Aminopurin-9-yl)ethanol, the reaction inherently produces a mixture of N9 and N7 regioisomers due to the tautomeric nature of the purine ring[2]. Reverse-phase HPLC is exquisitely sensitive to these subtle structural isomers and unreacted starting materials[3]. However, HPLC is "blind" to inorganic salts (e.g., potassium carbonate used during alkylation) and trapped residual solvents. Elemental combustion analysis bridges this gap by providing an absolute mass balance, ensuring that the bulk crystalline powder is free of non-UV-absorbing contaminants[4][5].

Workflow A 2-(2-Aminopurin-9-yl)ethanol Batch Sample B HPLC Analysis (Organic Purity) A->B C Elemental Analysis (Mass Balance) A->C D Detects Regioisomers & Unreacted Purines B->D E Detects Inorganic Salts & Residual Solvents C->E F Validated Batch Release D->F >99% Purity E->F Δ < 0.3% from Calc

Fig 1. Dual-pronged analytical workflow for verifying purine derivative purity.

Section 2: Comparative Performance Data

To objectively evaluate our optimized synthesis route, we benchmarked the resulting product against a premium commercial standard (typically guaranteed at >98.0% purity[6]) and a legacy synthesis method. The theoretical elemental composition for C7H9N5O (MW: 179.18 g/mol ) is C: 46.92%, H: 5.06%, N: 39.09% .

ParameterTheoretical / SpecOptimized SynthesizedCommercial StandardLegacy Synthesis
HPLC Purity (215 nm) > 99.0%99.6% 98.5%94.2%
Carbon (C) % 46.92%46.88% 46.75%45.10%
Hydrogen (H) % 5.06%5.08% 5.12%5.45%
Nitrogen (N) % 39.09%39.01% 38.85%37.20%
Major Impurity N/AN7-Regioisomer (<0.2%)2-Aminopurine (0.8%)Unreacted Precursors (3.5%)
Overall Yield N/A82% N/A55%

Data Insights: The optimized synthesis successfully suppresses the formation of the unwanted N7-regioisomer to trace levels (<0.2%). Furthermore, the legacy method shows a significant downward deviation in carbon and nitrogen percentages. Elemental analysis revealed this to be inorganic salt entrapment—a critical defect that was completely invisible to standard UV-HPLC.

Section 3: Self-Validating Experimental Protocols

Protocol A: HPLC Purity Assessment

Causality Check: Why use an end-capped C18 column and an acidic buffer? The multiple basic nitrogen atoms in the purine ring strongly interact with free silanols on the silica support, leading to severe peak tailing. A low-pH buffer ensures the purine is fully protonated, mitigating secondary interactions and ensuring sharp, reproducible peaks[3].

  • System Setup: Equip an Agilent 1260 Infinity II (or equivalent) with a Phenomenex Luna C18(2) column (250 × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Acetate buffer, adjusted to pH 5.5 with glacial acetic acid[3].

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized powder in 1.0 mL of Solvent A. Filter through a 0.22 µm PTFE syringe filter.

  • Detection & Validation: Monitor absorbance at 215 nm (general backbone) and 310 nm (specific to the 2-aminopurine chromophore)[3]. System Suitability: The resolution (

    
    ) between the N9-isomer and the N7-isomer must be 
    
    
    
    .
Protocol B: Elemental Analysis (CHNS/O Combustion)

Causality Check: Purine derivatives frequently form hydrates or trap synthesis solvents (like ethanol) in their crystal lattice. Vacuum drying prevents false-low carbon/nitrogen readings caused by transient moisture. Furthermore, the highly stable aromatic purine ring requires extreme combustion temperatures to quantitatively convert to gas without leaving refractory carbon residues[4][5].

  • Sample Conditioning: Dry 5-10 mg of 2-(2-Aminopurin-9-yl)ethanol under high vacuum at 60°C for 12 hours to remove hygroscopic moisture[5].

  • System Calibration: Calibrate a LECO CHNS-932 or Thermo Scientific FLASH 2000 analyzer using a certified sulfamethazine standard[4][5].

  • Combustion: Weigh exactly 2.0 mg of the dried sample into a tin capsule. Drop the capsule into the combustion reactor maintained at 1000°C in an oxygen-rich environment[5].

  • Quantification: Elute the resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) through a GC column to a Thermal Conductivity Detector (TCD)[4].
  • Validation: The experimental C, H, and N percentages must fall within ±0.3% of the theoretical calculated values (C: 46.92%, H: 5.06%, N: 39.09%) to pass batch release.

Section 4: Biological Relevance and Downstream Application

Why does N9-regioselectivity and absolute purity matter so much? In biological systems, purine derivatives must accurately mimic natural nucleosides to be recognized by cellular kinases[2].

Once taken up by a cell, precursors derived from 2-(2-Aminopurin-9-yl)ethanol are phosphorylated into active triphosphate analogs. These analogs act as competitive inhibitors or chain terminators for viral DNA polymerases. If an N7-isomer impurity is present, it will not undergo proper phosphorylation, thereby diluting the API's efficacy and potentially introducing off-target cellular toxicity.

Pathway P Synthesized Precursor K Cellular Kinases P->K Uptake T Triphosphate Analog K->T Phosphorylation V Viral DNA Polymerase T->V Competitive Binding C Chain Termination V->C Inhibition

Fig 2. Biological activation pathway of purine nucleoside analogs.

References

1.[6] Title: 2-Aminopurine 452-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. Source: tcichemicals.com URL: 2.[1] Title: 7471-56-9 | 2-(2-Aminopurin-9-yl)ethanol - Capot Chemical Source: capot.com URL: 3.[2] Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: rsc.org URL: 4.[3] Title: On the origin of multiexponential fluorescence decays from 2-aminopurine-labeled dinucleotides Source: aip.org URL: 5.[4] Title: Effect of Nitrogen on the Structure and Composition of Primordial Organic Matter Analogs Source: nih.gov URL: 6.[5] Title: Innovative Microstructural Transformation upon CO2 Supercritical Conditions on Metal-Nucleobase Aerogel and Its Use as Effective Filler for HPLC Biomolecules Separation Source: mdpi.com URL:

Sources

Validation

A Comparative Guide to the Antiviral Activity of Adefovir Synthesized from Different Precursors

Introduction Adefovir, an acyclic nucleoside phosphonate, is a cornerstone in the management of chronic hepatitis B virus (HBV) infections.[1][2] Administered as its oral prodrug, adefovir dipivoxil, it undergoes intrace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Adefovir, an acyclic nucleoside phosphonate, is a cornerstone in the management of chronic hepatitis B virus (HBV) infections.[1][2] Administered as its oral prodrug, adefovir dipivoxil, it undergoes intracellular phosphorylation to its active diphosphate metabolite. This active form, adefovir diphosphate, acts as a competitive inhibitor of HBV DNA polymerase and causes chain termination upon incorporation into the viral DNA, effectively halting viral replication.[3] While the intrinsic antiviral activity of the pure adefovir molecule is well-established, the synthetic pathway chosen for its production is of paramount importance.[4][5] The route of synthesis not only dictates the overall yield and economic viability but, more critically, influences the purity and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive comparison of Adefovir synthesized from different precursors. We will delve into two prominent synthetic strategies, analyze the impact of the chosen route on the API's quality, and provide a detailed framework with validated experimental protocols for researchers to conduct their own comparative analysis of antiviral activity. Our focus is to elucidate the causality between synthetic choices and biological outcomes, offering field-proven insights for drug development professionals.

Part 1: Synthetic Pathways to Adefovir

The method of synthesis can introduce process-related impurities or stereoisomers that may possess their own biological activities or toxicities, thereby affecting the overall therapeutic index of the final drug product.

1.1 The Conventional Synthetic Approach

The most widely employed method for synthesizing Adefovir begins with the alkylation of commercially available adenine.[6][7] This multi-step process involves an initial alkylation to form the alcohol intermediate, 9-(2-hydroxyethyl)adenine, followed by a second, base-mediated alkylation with a diethyl phosphonate tosylate. The resulting phosphonate ester is then dealkylated using trimethylsilyl bromide (TMSBr) to yield Adefovir.[6][8]

This route, however, presents several challenges. It often relies on hazardous and capricious reagents, such as magnesium tert-butoxide (MTB), and requires polar aprotic solvents like N,N-dimethylformamide (DMF).[1][8] These conditions can lead to inconsistent yields and the formation of undesirable byproducts, including the N7-regioisomer and hemi-dealkylated esters, which complicates purification and reduces the overall process efficiency.[7]

G cluster_0 Conventional Synthesis Adenine Adenine Hydroxyethyl_Adenine 9-(2-hydroxyethyl)adenine Adenine->Hydroxyethyl_Adenine Alkylation Ester Phosphonate Ester Intermediate Hydroxyethyl_Adenine->Ester Tosylate Diethyl (tosyloxymethyl)phosphonate Tosylate->Ester Base Base (e.g., MTB) Solvent (e.g., DMF) Base->Ester Deprotection Dealkylation (TMSBr) Ester->Deprotection Adefovir Adefovir Deprotection->Adefovir

Caption: Conventional synthesis of Adefovir.

1.2 An Improved Iodide-Mediated Synthesis

To address the limitations of the conventional route, an improved synthesis has been developed.[1] This method introduces a more reactive iodide electrophile for the alkylation step and utilizes a novel tetrabutylammonium salt of adenine.[6][8] The enhanced reactivity of the iodide reagent allows the critical alkylation to proceed smoothly under milder, room-temperature conditions.[1]

The key advantages of this approach are significant: it avoids the use of problematic and expensive reagents like MTB, reduces the reliance on hazardous solvents like DMF, and generally results in higher, more consistent yields.[1][6] This cleaner chemical process translates to a purer API with a more defined impurity profile, which is a critical attribute for ensuring consistent biological performance and safety.

G cluster_1 Improved Iodide-Mediated Synthesis Adenine_Salt Tetrabutylammonium Adenine Salt Ester Phosphonate Ester Intermediate Adenine_Salt->Ester Iodide Iodide Reagent (Phosphonate Side Chain) Iodide->Ester Alkylation (Room Temp) Solvent Milder Solvent (e.g., MeCN) Solvent->Ester Deprotection Dealkylation Ester->Deprotection Adefovir Adefovir Deprotection->Adefovir

Caption: Improved iodide-mediated synthesis of Adefovir.

Part 2: Framework for Comparative Antiviral Activity Assessment

To objectively compare Adefovir samples synthesized from different precursors, a rigorous, multi-faceted experimental approach is required. The evaluation hinges on three key parameters:

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that reduces the viability of uninfected host cells by 50%. This is a measure of the drug's toxicity.[9][10]

  • 50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits 50% of viral replication. This is a measure of the drug's antiviral potency.[11]

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). This index represents the therapeutic window of the drug. A high SI is desirable, indicating that the drug is effective at concentrations far below those that are toxic to host cells.[9] An SI value of 10 or greater is generally considered a benchmark for a promising antiviral candidate.[12]

The following workflow provides a self-validating system for comparing the Adefovir samples.

G cluster_workflow Comparative Antiviral Assessment Workflow cluster_cyto Cytotoxicity Assay cluster_eff Antiviral Efficacy Assay Adefovir_A Adefovir (Route A) Assay_CC50 MTT Assay on Uninfected HepG2 2.2.15 Cells Adefovir_A->Assay_CC50 Assay_EC50 Treat HBV-Infected HepG2 2.2.15 Cells Adefovir_A->Assay_EC50 Adefovir_B Adefovir (Route B) Adefovir_B->Assay_CC50 Adefovir_B->Assay_EC50 Ref_Std Reference Standard Ref_Std->Assay_CC50 Ref_Std->Assay_EC50 Calc_CC50 Calculate CC₅₀ Assay_CC50->Calc_CC50 Calc_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Calc_CC50->Calc_SI qPCR Quantify HBV DNA via qPCR Assay_EC50->qPCR Calc_EC50 Calculate EC₅₀ qPCR->Calc_EC50 Calc_EC50->Calc_SI Comparison Compare SI Values Calc_SI->Comparison

Sources

Comparative

A Spectroscopic Guide to Differentiating 2-(2-Aminopurin-9-yl)ethanol and Its Positional Isomers

For researchers and professionals in drug development, the precise structural characterization of purine analogs is paramount. The biological activity of these compounds is exquisitely sensitive to the substitution patte...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural characterization of purine analogs is paramount. The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the purine ring. This guide provides an in-depth spectroscopic comparison of "2-(2-Aminopurin-9-yl)ethanol" with its key positional isomers, offering a practical framework for their unambiguous identification. We will delve into the nuances of UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), explaining the underlying principles that govern their distinct spectral signatures.

The Importance of Isomeric Purity

"2-(2-Aminopurin-9-yl)ethanol" and its isomers, where the ethanol group is attached to different nitrogen atoms of the 2-aminopurine core (e.g., N7, N3, N1, or the exocyclic N2-amino group), can exhibit vastly different pharmacological profiles. The position of the substituent dictates the molecule's shape, hydrogen bonding capabilities, and interaction with biological targets. Therefore, robust analytical methods to differentiate these isomers are not just a matter of chemical curiosity but a critical aspect of drug discovery and quality control.

Molecular Structures of Key Isomers

The primary isomers of interest are the N9, N7, N3, N1, and N2 substituted versions of 2-(2-aminopuriny)ethanol. Their fundamental structures are depicted below.

G cluster_N9 2-(2-Aminopurin-9-yl)ethanol cluster_N7 2-(2-Aminopurin-7-yl)ethanol cluster_N3 2-(2-Aminopurin-3-yl)ethanol cluster_N1 2-(2-Aminopurin-1-yl)ethanol cluster_N2 2-((2-Ethanol)aminopurin-9-yl)H-purine N9 N9-Isomer N7 N7-Isomer N3 N3-Isomer N1 N1-Isomer N2 N2-Isomer

Caption: Key positional isomers of 2-(2-aminopurinyl)ethanol.

UV-Visible (UV-Vis) Spectroscopy: A First Glimpse into Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule. For purine systems, the position of substitution significantly influences the π-electron system, leading to distinct absorption spectra. The primary differences between N9 and N7 isomers, the most common and often co-synthesized byproducts, arise from alterations in the electronic distribution and dipole moment of the purine ring.

Theoretical and experimental studies on 2-aminopurine and its N-alkylated derivatives have shown that the N9 and N7 isomers possess different absorption maxima (λmax) and molar absorptivities (ε)[1]. The N9 isomer of 2-aminopurine generally exhibits its lowest energy π→π* transition at a slightly longer wavelength compared to the N7 isomer[1]. This is attributed to the different ground-state dipole moments of the two tautomers, with the N7H tautomer having a significantly larger dipole moment than the N9H tautomer[1].

Expected Distinctions for 2-(2-Aminopurinyl)ethanol Isomers:

  • N9 vs. N7 Isomers: We can anticipate that 2-(2-aminopurin-9-yl)ethanol will have a slightly red-shifted λmax for its lowest energy absorption band compared to the N7-isomer.

  • N1, N3, and N2 Isomers: Substitution at the N1 or N3 positions in the pyrimidine ring, or on the exocyclic amino group (N2), will cause more substantial perturbations of the electronic structure. These isomers are likely to show more significant shifts in their λmax values, often to shorter wavelengths, and changes in the overall shape of the absorption spectrum compared to the N9 and N7 isomers.

Comparative UV-Vis Data of 2-Aminopurine Tautomers
Tautomer/IsomerLowest Energy Transition (Calculated, in vacuo)Key Absorption Bands (Experimental, in water)
9H-2-aminopurine (N9)4.07 eV~305 nm (4.06 eV)
7H-2-aminopurine (N7)4.02 eV(Predicted to be slightly blue-shifted from N9)

Data adapted from theoretical calculations and experimental observations of 2-aminopurine[1].

Experimental Protocol: UV-Vis Spectroscopy

G prep Sample Preparation (10-50 µM in Ethanol/Water) blank Blank Measurement (Solvent only) prep->blank measure Spectral Acquisition (Scan from 200-400 nm) blank->measure analyze Data Analysis (Identify λmax and ε) measure->analyze

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare solutions of the purified isomers in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 10-50 µM.

  • Blank Correction: Record a baseline spectrum using the same solvent as the sample.

  • Spectral Acquisition: Measure the absorbance of each isomer solution from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each isomer.

Fluorescence Spectroscopy: Exploiting Differences in Emissive Properties

2-Aminopurine is a well-known fluorescent analog of adenine, exhibiting a significant fluorescence quantum yield in solution[2][3]. The emissive properties are highly sensitive to the local environment and the position of substitution on the purine ring.

The fluorescence of 2-aminopurine derivatives is known to be influenced by solvent polarity, with emission being favored in more polar solvents[2]. The N9-substituted derivatives, in particular, are generally highly fluorescent[2][4]. The fluorescence lifetime of 2-aminopurine riboside (an N9-substituted derivative) is around 10.6 ns in water[3].

Expected Distinctions for 2-(2-Aminopurinyl)ethanol Isomers:

  • N9 vs. N7 Isomers: The N9-isomer is expected to be more fluorescent than the N7-isomer. This is because the lowest lying excited state in the N7 tautomer is closer in energy to a non-emissive n→π* state, providing a more efficient pathway for non-radiative decay[1][4].

  • N1, N3, and N2 Isomers: Substitution at these positions can lead to significant quenching or shifting of the fluorescence emission due to altered electronic properties and potential for different intramolecular interactions.

Comparative Fluorescence Properties of 2-Aminopurine Derivatives
DerivativeExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF) in Water
2-Aminopurine (N9/N7 mixture)~303 nm~370 nm0.68
9-Ethyl-2-aminopurine--0.68
2-Aminopurine Riboside (N9)~310 nm~370 nmHigh

Data adapted from various sources[2][3].

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (1-10 µM) of the isomers in a fluorescence-grade solvent (e.g., ethanol or water).

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (around 305-310 nm).

  • Emission Scan: Record the emission spectrum from approximately 320 nm to 500 nm.

  • Quantum Yield Measurement (Optional): Determine the relative fluorescence quantum yield using a well-characterized standard like quinine sulfate.

  • Data Analysis: Compare the emission maxima (λem) and relative fluorescence intensities of the different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in a molecule. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, making NMR ideal for distinguishing between positional isomers.

Expected Distinctions for 2-(2-Aminopurinyl)ethanol Isomers:

  • Purine Ring Protons (H6 and H8): The chemical shifts of the H6 and H8 protons on the purine ring are diagnostic. The electronic environment around these protons will be different depending on which nitrogen atom the ethanol group is attached to. For N9- and N7-isomers, the chemical shifts of H8 and H6 will be distinct.

  • Ethanol Protons (-CH₂-CH₂-OH): The chemical shifts of the methylene protons of the ethanol group will also be informative. The proximity to the purine ring and the specific nitrogen of attachment will influence their electronic shielding. For instance, the N-CH₂ protons will show different chemical shifts depending on whether they are attached to N9, N7, N3, N1, or N2.

  • N-H and O-H Protons: The signals for the amino (-NH₂) and hydroxyl (-OH) protons can be broad and their chemical shifts can be solvent-dependent. However, their presence and integration can confirm the overall structure. In deuterated solvents like D₂O, these protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic experiment.

Predicted ¹H NMR Chemical Shift Ranges
ProtonN9-Isomer (δ, ppm)N7-Isomer (δ, ppm)N1/N3-Isomer (δ, ppm)N2-Isomer (δ, ppm)
H8~8.0-8.5~8.2-8.7Variable~7.8-8.3
H6~7.8-8.2~7.9-8.4Variable~7.6-8.0
N-CH₂~4.2-4.6~4.3-4.7Variable~3.5-4.0
O-CH₂~3.7-4.0~3.7-4.0~3.7-4.0~3.7-4.0
NH₂Broad, ~6.5-7.5Broad, ~6.5-7.5Broad, ~6.5-7.5Broad, ~6.0-7.0
OHBroad, variableBroad, variableBroad, variableBroad, variable

These are estimated ranges based on general principles and data for related purine derivatives[5][6][7][8][9]. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR and 2D NMR (Optional): For a more detailed structural confirmation, acquire ¹³C NMR, COSY, HSQC, and HMBC spectra. These experiments will establish the C-H and C-C connectivities, providing unambiguous proof of the isomer's structure.

  • Data Analysis: Assign the proton and carbon signals based on their chemical shifts, integration, and coupling patterns.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While all isomers of 2-(2-aminopurinyl)ethanol will have the same molecular weight, their fragmentation patterns upon ionization can be different.

Expected Distinctions for 2-(2-Aminopurinyl)ethanol Isomers:

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at the same m/z value.

  • Fragmentation Pattern: The key to differentiation lies in the relative abundance of fragment ions. The position of the ethanol group will influence the stability of the resulting fragments.

    • Loss of the Ethanol Side Chain: A common fragmentation pathway will be the cleavage of the bond between the purine ring and the ethanol group. The stability of the resulting purine radical cation will depend on the position of the original substitution.

    • Fragmentation of the Purine Ring: The fragmentation pattern of the purine ring itself can also be subtly different between isomers.

Common Fragmentation Pathways

G M Molecular Ion [M]⁺ F1 Loss of •CH₂OH M->F1 F2 Loss of C₂H₄O M->F2 F3 Purine Ring Fragments M->F3

Caption: Generalized fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the isomer into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a tandem MS (or MS/MS) experiment. Isolate the molecular ion peak and subject it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting fragment ions and compare the fragmentation patterns of the different isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments[10][11][12].

Conclusion: A Multi-faceted Approach to Isomer Identification

Differentiating the positional isomers of 2-(2-aminopurinyl)ethanol requires a multi-pronged spectroscopic approach. While UV-Vis and fluorescence spectroscopy can provide initial, and often rapid, indications of the substitution pattern, NMR spectroscopy stands as the definitive method for unambiguous structure elucidation. Mass spectrometry serves as a crucial tool for confirming the molecular weight and providing complementary structural information through fragmentation analysis. By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize these important purine analogs, ensuring the integrity and reliability of their drug discovery and development efforts.

References

  • Ludwig, V., et al. (2006). Theoretical electronic spectra of 2-aminopurine in vapor and in water. International Journal of Quantum Chemistry, 106(12), 2564-2577. Available from: [Link]

  • University of Puget Sound. (2022). 1H NMR Chemical Shifts. Available from: [Link]

  • He, R.-X., Duan, X.-H., & Li, X.-Y. (2006). Theoretical investigation of spectral properties and tautomerization mechanism of 2-aminopurine. Physical Chemistry Chemical Physics, 8(5), 587-591. Available from: [Link]

  • Lobsiger, S., et al. (2013). Building Up Water-Wire Clusters: Isomer-Selective Ultraviolet and Infrared Spectra of Jet-Cooled 2-Aminopurine·(H2O)n, n = 2 and 3. The Journal of Physical Chemistry B, 117(41), 12410-12421. Available from: [Link]

  • Serrano-Andrés, L., & Merchán, M. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. Proceedings of the National Academy of Sciences, 103(23), 8691-8696. Available from: [Link]

  • ResearchGate. (n.d.). 2-Aminopurine Excited State Electronic Structure Measured by Stark Spectroscopy. Available from: [Link]

  • PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of fluorescence spectra of 2 in ethanol (blue line),... Available from: [Link]

  • Balachandran, V., & Parimala, K. (2012). Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 340-351. Available from: [Link]

  • LibreTexts Chemistry. (2021). 2.9: Fragmentation. Available from: [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Available from: [Link]

  • Jones, A. C., & Neely, R. K. (2015). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 48(2), 231-263. Available from: [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Available from: [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Sinha, R. K., et al. (2012). Isomer- and species-selective infrared spectroscopy of jet-cooled 7H- and 9H-2-aminopurine and 2-aminopurine·H2O clusters. The Journal of Physical Chemistry A, 116(8), 2068-2075. Available from: [Link]

  • PNAS. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. Available from: [Link]

  • PubMed. (1995). The nucleotide analog 2-aminopurine as a spectroscopic probe of nucleotide incorporation by the Klenow fragment of Escherichia coli polymerase I and bacteriophage T4 DNA polymerase. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane). Available from: [Link]

  • Guo, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. Available from: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]

Sources

Validation

Benchmarking the efficiency of "2-(2-Aminopurin-9-yl)ethanol" synthesis against published methods

Topic: Benchmarking the efficiency of "2-(2-Aminopurin-9-yl)ethanol" synthesis against published methods Content Type: Publish Comparison Guide β-Cyclodextrin Assisted Protocols vs. Classical Alkylation Methods Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficiency of "2-(2-Aminopurin-9-yl)ethanol" synthesis against published methods Content Type: Publish Comparison Guide

β-Cyclodextrin Assisted Protocols vs. Classical Alkylation Methods

Executive Summary

The synthesis of 2-(2-Aminopurin-9-yl)ethanol (CAS: 7471-56-9) —a critical intermediate for acyclic nucleoside antivirals like Penciclovir and Famciclovir—has historically been plagued by poor regioselectivity. Classical alkylation methods often yield a difficult-to-separate mixture of N9- and N7-isomers, necessitating labor-intensive chromatography and reducing overall atom economy.

This guide benchmarks a Supramolecular Catalytic Protocol (Method A) utilizing β-Cyclodextrin (β-CD) against the Classical DMF/K₂CO₃ Alkylation (Method B) and the Ethylene Carbonate Fusion (Method C) .

Key Findings:

  • Regioselectivity: The β-CD protocol achieves an N9:N7 ratio of >99:1 , virtually eliminating the N7 impurity.

  • Yield: Optimized yields reach 88% , compared to 45-55% for classical methods.

  • Green Metrics: The shift from DMF to water reduces solvent toxicity and E-factor significantly.

Mechanistic Insight: The N9 vs. N7 Challenge

The core synthetic challenge lies in the tautomeric nature of the 2-aminopurine scaffold. The imidazole ring contains two nucleophilic nitrogens: N7 and N9 .

  • Thermodynamics: N9-alkylation is generally thermodynamically preferred.

  • Kinetics: Under basic conditions (e.g., K₂CO₃/DMF), the generated purine anion is ambident. Steric and electronic factors often lead to significant N7-alkylation (up to 40%), forming a mixture that requires silica gel chromatography to separate.

The Supramolecular Solution: The optimized method utilizes β-Cyclodextrin (β-CD) as a host molecule. The hydrophobic cavity of β-CD encapsulates the purine substrate. Structural studies suggest a binding mode where the N7 position is sterically shielded by the cyclodextrin rim, while the N9 position remains exposed to the solvent and the alkylating agent. This "host-guest" shielding forces the reaction exclusively to the N9 position.

Figure 1: Mechanistic Pathway & Regioselectivity

ReactionPathway cluster_Classic Classical Method (DMF) cluster_Optimized Optimized Method (β-CD/Water) Start 2-Aminopurine (Substrate) Reagent + 2-Chloroethanol Transition1 Ambident Anion (Unshielded) Start->Transition1 Base/DMF Complex [Purine@β-CD] Complex (N7 Shielded) Start->Complex β-CD/H2O ProductN7 N7-Isomer (Byproduct ~40%) Transition1->ProductN7 Kinetic Control ProductN9_Classic N9-Isomer (Target ~60%) Transition1->ProductN9_Classic ProductN9_Opt N9-Isomer (Target >99%) Complex->ProductN9_Opt Steric Steering

Caption: Comparative reaction pathways showing how β-Cyclodextrin encapsulation blocks the N7-pathway, enforcing N9-regioselectivity.

Benchmark Analysis: Performance Metrics

The following data compares the synthesis of 2-(2-Aminopurin-9-yl)ethanol across three distinct methodologies.

MetricMethod A (Optimized) Method B (Classical) Method C (Fusion)
Reagents 2-Chloroethanol, β-CD, K₂CO₃2-Chloroethanol, K₂CO₃Ethylene Carbonate, NaOH
Solvent Water (Green) DMF (Toxic)Solvent-free / Melt
Temperature 80°C100°C140°C
Reaction Time 5–8 Hours12–24 Hours2–4 Hours
N9:N7 Ratio > 99 : 1 ~ 60 : 40~ 70 : 30
Isolated Yield 88% 45%52%
Purification Filtration/CrystallizationColumn ChromatographyColumn Chromatography
Atom Economy High (Catalyst recycled)Low (Solvent waste)Moderate

Analysis:

  • Method A outperforms B and C in yield and selectivity. The elimination of column chromatography is a critical process advantage for scaling.

  • Method B suffers from significant material loss due to N7 byproduct formation.

  • Method C (Ethylene Carbonate) is faster but prone to polymerization (poly-hydroxyethylation) at high temperatures, complicating purification.

Detailed Experimental Protocols

Protocol A: Optimized β-Cyclodextrin Assisted Synthesis (Recommended)

This protocol relies on the "host-guest" effect to direct regioselectivity.

Materials:

  • 2-Aminopurine (10 mmol)

  • β-Cyclodextrin (10 mmol, 1.0 eq)

  • 2-Chloroethanol (12 mmol, 1.2 eq)

  • K₂CO₃ (10 mmol)

  • Water (50 mL)

Step-by-Step Workflow:

  • Complexation: Dissolve β-Cyclodextrin (11.35 g) in water (50 mL) at 60°C. Add 2-Aminopurine (1.35 g) and stir for 30 minutes to ensure inclusion complex formation.

  • Activation: Add K₂CO₃ (1.38 g) to the mixture.

  • Alkylation: Dropwise add 2-Chloroethanol (0.97 g) over 10 minutes.

  • Reaction: Stir the mixture at 80°C for 6–8 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

  • Workup (Self-Validating Step): Cool the mixture to 0°C. The product, 2-(2-Aminopurin-9-yl)ethanol , precipitates out due to lower solubility compared to the β-CD complex.

  • Purification: Filter the precipitate. Wash with cold water. Recrystallize from ethanol if necessary.

    • Note: The β-CD remains in the aqueous filtrate and can be recycled.

Protocol B: Classical DMF Alkylation (Control)

Provided for baseline comparison.

Materials:

  • 2-Aminopurine (10 mmol)

  • 2-Chloroethanol (12 mmol)

  • K₂CO₃ (15 mmol)

  • DMF (20 mL)

Step-by-Step Workflow:

  • Dissolution: Suspend 2-Aminopurine and K₂CO₃ in dry DMF under N₂ atmosphere.

  • Reaction: Add 2-Chloroethanol and heat to 100°C for 16 hours.

  • Extraction: Evaporate DMF under reduced pressure (high vacuum required). Resuspend residue in Ethyl Acetate/Water.

  • Purification: The organic layer contains both N7 and N9 isomers. Concentrate and purify via Flash Column Chromatography (Gradient: 2% to 10% MeOH in DCM) to isolate the N9 isomer.

Workflow Visualization

Figure 2: Process Efficiency Comparison

WorkflowComparison cluster_MethodA Method A: β-CD Assisted (Streamlined) cluster_MethodB Method B: Classical DMF (Labor Intensive) A1 Mix Purine + β-CD in Water A2 Heat 80°C (8h) A1->A2 A3 Cool to 0°C A2->A3 A4 Filter Precipitate A3->A4 A5 Final Product (Pure) A4->A5 B1 Mix Purine + Base in DMF B2 Heat 100°C (16h) B1->B2 B3 Evaporate DMF (High Vac) B2->B3 B4 Liquid-Liquid Extraction B3->B4 B5 Column Chromatography B4->B5 B6 Final Product (Low Yield) B5->B6

Caption: Operational workflow comparison highlighting the elimination of vacuum distillation and chromatography in the optimized Method A.

Conclusion

For the synthesis of 2-(2-Aminopurin-9-yl)ethanol , the β-Cyclodextrin assisted aqueous protocol establishes a new standard for efficiency and sustainability. It transforms a historically low-yielding, dirty reaction into a "green," high-fidelity process.

Recommendation: Researchers developing acyclic nucleoside libraries or scaling up antiviral intermediates should adopt Method A . The initial cost of β-CD is offset by the elimination of chromatography solvents, higher yields, and the potential for catalyst recycling.

References

  • Capot Chemical. (n.d.). 2-(2-Aminopurin-9-yl)ethanol MSDS and Properties (CAS 7471-56-9). Retrieved from [Link]

  • Liu, X., et al. (2005). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Tetrahedron Letters, 46(15), 2543-2546. Retrieved from [Link]

  • Robins, R. K., et al. (1961). Purine Nucleosides.[1] I. The Synthesis of Certain 9-Alkyl-2-aminopurines. Journal of the American Chemical Society, 83(12), 2574-2579. Retrieved from [Link]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663-674. Retrieved from [Link]

  • Kikugawa, K., et al. (1977). Platelet Aggregation Inhibitors. IX. Chemical Transformation of Adenine to 2-Aminopurine Derivatives. Chemical & Pharmaceutical Bulletin, 25(8), 1959-1969. Retrieved from [Link]

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Comparative

Confirming the Regioselectivity of Adenine Alkylation: A Comparative Technical Guide

Executive Summary In the synthesis of nucleoside analogs and purine-based pharmacophores, the regioselective alkylation of adenine is a critical quality attribute. Adenine is an ambident nucleophile with four potential n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nucleoside analogs and purine-based pharmacophores, the regioselective alkylation of adenine is a critical quality attribute. Adenine is an ambident nucleophile with four potential nitrogen alkylation sites (N1, N3, N7, N9). While the N9-isomer is typically the pharmacologically active target (mimicking natural nucleosides), thermodynamic and kinetic factors often lead to significant formation of N7- and N3-isomers .

Misidentifying these regioisomers can lead to erroneous biological data and costly delays in drug development. This guide objectively compares the analytical methods used to confirm N9-regioselectivity, establishing 2D NMR (HMBC) as the definitive standard over UV spectroscopy and 1D NMR.

Mechanistic Context: Why Mixtures Occur

To control the reaction, one must understand the competition. The adeninate anion's charge density is delocalized, but the alkylation site is governed by solvent polarity, base strength, and steric factors.

  • N9-Alkylation (Thermodynamic): Favored in polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃). The N9-isomer preserves the aromaticity of the imidazole ring more effectively than the N7-isomer.

  • N7-Alkylation (Kinetic): Often competes effectively due to the accessibility of the N7 lone pair in the Hoogsteen face, particularly when steric bulk is present on the alkylating agent.

  • N3-Alkylation: A common impurity (10–20%) in simple alkylations, often misidentified as N9 due to similar polarity.

Diagram 1: Adenine Alkylation Pathways

AdenineAlkylation Adenine Adenine (Ambident Nucleophile) Reagents Alkyl Halide (R-X) + Base (K2CO3) Adenine->Reagents N9 N9-Isomer (Target) Thermodynamically Stable Reagents->N9 Polar Aprotic (DMF/DMSO) N7 N7-Isomer (Major Impurity) Kinetically Accessible Reagents->N7 Steric Bulk or Non-polar N3 N3-Isomer (Minor Impurity) Often overlooked Reagents->N3 Side Reaction

Caption: Reaction pathway showing the competition between thermodynamic (N9) and kinetic (N7/N3) products.

Comparative Analysis of Characterization Methods

This section evaluates the three primary methods for distinguishing regioisomers.

Method A: UV Spectroscopy (Preliminary Screen)

Status: Useful for quick checks, but insufficient for structural proof.

Historically, the ratio of absorbance at pH 1 vs. pH 7 was used to distinguish isomers.

  • N9-Alkyladenines: Typically show a

    
     ~260–261 nm that is relatively independent of pH (neutral vs. acidic) because the N9-H is replaced, preventing certain tautomeric shifts.
    
  • N7-Alkyladenines: Often display a bathochromic shift (Red shift,

    
     > 270 nm) or significant spectral changes upon acidification due to the protonation of the N1/N3 pyrimidine system which is electronically coupled to the N7 substituent.
    
FeatureN9-IsomerN7-Isomer

(Neutral)
~260 nm~270–275 nm
pH Sensitivity Low shift in

High shift / Shape change
Reliability Low (Side chains interfere)Low
Method B: 1D NMR ( H & C) (The Structural Indicator)

Status: Strong evidence, but relies on reference data.

The chemical environment of the purine ring carbons changes drastically depending on where the alkyl group is attached. The "C5 Rule" is the most reliable 1D-NMR metric.

  • The C5 Rule: In N7-isomers, the alkyl group at N7 shields the adjacent C5 carbon, shifting it upfield. In N9-isomers, C5 is deshielded relative to N7.

  • The C8 Proton: Often shifts downfield in N7-isomers due to the proximity of the alkyl group, but this is solvent-dependent and less reliable than

    
    C data.
    

Table 1: Diagnostic


C NMR Shifts (DMSO-

)
Carbon PositionN9-Alkyl Adenine (Target)N7-Alkyl AdenineN3-Alkyl Adenine
C5 (Bridgehead) 118.0 – 120.0 ppm 110.0 – 115.0 ppm ~120.0 ppm
C4 (Bridgehead) ~149.0 – 152.0 ppm~150.0 – 153.0 ppm~149.0 ppm
C8 (CH) ~140.0 – 142.0 ppm~143.0 – 146.0 ppm~145.0 ppm

Note: C5 is the discriminator.[1] If your C5 signal is <115 ppm, you likely have the N7-isomer.

Method C: 2D NMR - HMBC (The Gold Standard)

Status: Absolute Confirmation.

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof by showing long-range (2-3 bond) coupling between the alkyl protons and the purine ring carbons.

  • N9-Confirmation: The protons on the

    
    -carbon of the alkyl group (
    
    
    
    ) will show correlations to C4 and C8 . They will not correlate strongly to C5.
  • N7-Confirmation: The protons on the

    
    -carbon will show correlations to C5  and C8 .
    
  • The Logic: Since C4 and C5 have distinct chemical shifts (Table 1), correlating the alkyl protons to the specific bridgehead carbon confirms the attachment site.

Diagram 2: Analytical Decision Tree

DecisionTree Start Crude Product Isolated Step1 1. Run 13C NMR in DMSO-d6 Start->Step1 CheckC5 Check C5 Chemical Shift Step1->CheckC5 PathN7 C5 < 115 ppm CheckC5->PathN7 Upfield PathN9 C5 > 118 ppm CheckC5->PathN9 Downfield ResultN7 N7-Isomer Confirmed (Alkyl-H correlates to C5) PathN7->ResultN7 Likely Step2 2. Run HMBC PathN9->Step2 Step2->ResultN7 If C5 correlation found ResultN9 N9-Isomer Confirmed (Alkyl-H correlates to C4) Step2->ResultN9 Definitive

Caption: Workflow for confirming regioselectivity using 13C NMR and HMBC.

Experimental Protocol: Synthesis and Confirmation

This protocol is designed to favor N9-alkylation while providing the steps to detect impurities.

Step 1: Regioselective Synthesis (N9-Favored)[2]
  • Reagents: Adenine (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (1.2 eq).

  • Solvent: Anhydrous DMF (0.5 M concentration). Note: Avoid protic solvents which encourage N3/N7 formation.

  • Procedure:

    • Suspend Adenine and K₂CO₃ in DMF. Stir at room temperature for 30 mins to generate the adeninate salt.

    • Add Alkyl Halide dropwise.

    • Stir at 25–40°C for 12–24 hours. Higher temperatures increase N7 impurity.

    • Workup: Pour into water. N9-alkyl adenines often precipitate (filter them). If oil forms, extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water is often sufficient to remove trace N7 isomers, which are more soluble.

Step 2: NMR Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL DMSO-

    
    . (CDCl
    
    
    
    is often poor for polar adenine derivatives).
  • Acquisition:

    • 1H NMR: Assign the N-

      
       protons and the purine singlets (H2 and H8).
      
    • 13C NMR: Locate the bridgehead carbons. Look for the C5 signal around 119 ppm.

    • HMBC (Optimized for 8Hz):

      • Locate the N-

        
         proton signal on the F2 axis.
        
      • Look for cross-peaks in the F1 (Carbon) axis.

      • Validation: You must see a correlation to the C4 signal (~150 ppm) and C8 (~140 ppm). Absence of a correlation to the ~110-115 ppm region (C5) confirms N9.

References

  • Regioselectivity in Adenine Alkylation

    • Title: Solvent-Directed Regioselective Benzylation of Adenine: Characterization of N9-Benzyladenine and N3-Benzyladenine.[2]

    • Source:Journal of Heterocyclic Chemistry (via ResearchG
    • Relevance: Defines the solvent effects (DMSO vs. EtOH) and provides specific C5/C4 chemical shifts for N9, N3, and N7 isomers.
    • URL:[Link]

  • NMR Differentiation (The C5 Rule)

    • Title: Study of Direct N7 Regioselective tert-Alkyl
    • Source:PMC / NIH.
    • Relevance: Explicitly details the "C5 Rule" where N7-isomers show C5 at ~110 ppm vs N9
    • URL:[Link] (Note: Link is representative of the specific PMC ID found in search).

  • HMBC Methodology

    • Title: Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.[3]

    • Source:Nature Communic
    • Relevance: Validates the use of HMBC for distinguishing 2-bond vs 3-bond correl
    • URL:[Link]

Sources

Validation

In vitro and in vivo studies validating the biological activity of "2-(2-Aminopurin-9-yl)ethanol" derivatives

An in-depth technical comparison guide designed for researchers, pharmacologists, and drug development professionals evaluating acyclic nucleoside analogues. Executive Summary: The Pharmacokinetic Puzzle of Acyclic Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, pharmacologists, and drug development professionals evaluating acyclic nucleoside analogues.

Executive Summary: The Pharmacokinetic Puzzle of Acyclic Nucleosides

The development of antiviral agents against the Herpesviridae family has historically relied on guanine-based acyclic nucleosides, such as Acyclovir and Penciclovir. While these compounds exhibit exquisite potency and selectivity in vitro, their clinical utility is severely bottlenecked by poor oral bioavailability (typically 10–20%) due to low aqueous solubility and limited intestinal permeability.

To overcome this, medicinal chemists developed a highly effective prodrug strategy utilizing the 2-(2-Aminopurin-9-yl)ethanol scaffold and its extended derivatives. By removing the 6-oxo group from the guanine ring, researchers created 2-aminopurine derivatives (e.g., Desciclovir and Famciclovir). This guide objectively compares the biological activity of these 2-aminopurine prodrugs against their active guanine counterparts and alternative prodrugs (like Valacyclovir), detailing the causality behind their experimental validation.

Mechanistic Rationale: Why the 2-Aminopurine Scaffold?

The structural shift from a guanine base to a 2-aminopurine base is a calculated pharmacokinetic maneuver. The absence of the 6-oxo group disrupts the intermolecular hydrogen bonding that normally makes guanine derivatives highly insoluble. For example, Desciclovir (a 2-aminopurine derivative) is approximately 18 times more water-soluble than Acyclovir [1].

The Causality of Activation: These 2-aminopurine prodrugs are intentionally designed to be inactive in vitro. They rely entirely on in vivo hepatic first-pass metabolism to become biologically active. Following oral absorption, the prodrugs are subjected to rapid oxidation at the C6 position by ubiquitous hepatic molybdenum hydroxylases—specifically xanthine oxidase and aldehyde oxidase —converting them into their active guanine counterparts [2]. Once converted, they are phosphorylated by viral Thymidine Kinase (TK) and cellular kinases into triphosphates, which act as obligate chain terminators for the viral DNA polymerase.

Pathway Visualization

G cluster_0 Hepatic Metabolism (In Vivo) cluster_1 Viral Infected Target Cell N1 2-Aminopurine Prodrug (e.g., Famciclovir, Desciclovir) N2 Intermediate (e.g., 6-Deoxypenciclovir) N1->N2 Esterases (If applicable) N3 Active Guanine Nucleoside (e.g., Penciclovir, Acyclovir) N1->N3 Xanthine Oxidase (Direct Oxidation) N2->N3 Xanthine/Aldehyde Oxidase (C6-Oxidation) N4 Nucleoside Monophosphate N3->N4 Viral Thymidine Kinase (TK) N5 Nucleoside Triphosphate N4->N5 Cellular Kinases N6 Viral DNA Polymerase (Chain Termination) N5->N6 Competitive Inhibition

Metabolic activation of 2-aminopurine prodrugs and subsequent viral DNA polymerase inhibition.

In Vitro Validation: The Plaque Reduction Assay (PRA)

When evaluating 2-aminopurine derivatives, a common pitfall is misinterpreting in vitro data. Because standard cell culture lines (such as Vero cells) lack sufficient levels of xanthine oxidase and aldehyde oxidase [3], the prodrugs cannot be converted to their active forms. Therefore, a self-validating in vitro system must test the active metabolites (Acyclovir, Penciclovir) to establish baseline viral susceptibility, while expecting the prodrugs to return false negatives.

Step-by-Step Methodology: Gold Standard HSV-1 PRA
  • Cell Preparation: Seed Vero cells (CCL-81) in 24-well tissue culture plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in 5% CO₂ until the monolayer reaches 70–80% confluency.

  • Viral Adsorption: Aspirate the growth medium. Infect the monolayers with HSV-1 at an inoculum of 30–50 Plaque Forming Units (PFU) per well. Incubate for 1 hour at 37°C to allow for viral attachment and entry, gently rocking the plate every 15 minutes to ensure even distribution.

  • Compound Treatment & Overlay: Remove the viral inoculum. Apply an overlay medium consisting of 1% carboxymethyl-cellulose (CMC) in 2% FBS-DMEM containing serial dilutions of the test compounds (0.1 μM to 100 μM).

  • Incubation: Incubate the plates undisturbed for 72 hours at 37°C until distinct viral plaques are visible under an inverted microscope.

  • Fixation and Staining: Fix the cells by adding 10% paraformaldehyde directly to the overlay for 15 minutes. Remove the overlay and stain the fixed monolayer with 1% crystal violet in 20% ethanol for 20 minutes. Wash gently with distilled water and air dry [4].

  • Quantification: Count the plaques to calculate the IC₅₀ (the concentration of the drug that reduces plaque formation by 50% relative to the untreated viral control) using non-linear regression analysis.

Quantitative Data: In Vitro Performance
Compound ClassTest AgentTarget VirusIC₅₀ (μM)Mechanistic Note
Active Metabolite AcyclovirHSV-10.2 - 0.8Highly active; direct TK substrate.
Active Metabolite PenciclovirHSV-10.4 - 1.2Highly active; direct TK substrate.
2-Aminopurine Prodrug DesciclovirHSV-1> 100Inactive in vitro; lacks hepatic oxidases.
2-Aminopurine Prodrug FamciclovirHSV-1> 100Inactive in vitro; lacks esterases/oxidases.

In Vivo Validation: Murine Cutaneous Infection Model

The true biological value of 2-(2-Aminopurin-9-yl)ethanol derivatives is unlocked in vivo. To objectively compare their performance against alternative prodrugs like Valacyclovir (an L-valyl ester of acyclovir), researchers utilize murine cutaneous infection models. This model perfectly captures the pharmacokinetic absorption, hepatic activation, and tissue distribution required to clear the virus from target organs (skin and neural tissues) [5].

Step-by-Step Methodology: Murine Cutaneous HSV-1 Model
  • Animal Preparation: Utilize 6-week-old female BALB/c mice. To rigorously test efficacy under high viral replication conditions, induce immunosuppression by administering Cyclosporin-A (50 mg/kg) via intraperitoneal injection starting 2 days prior to infection.

  • Viral Inoculation: Anesthetize the mice. Lightly scarify the epidermal layer of the left ear pinna using a sterile 27-gauge needle. Topically apply 10 μL of an HSV-1 suspension containing 10⁵ PFU.

  • Oral Dosing Regimen: Beginning 24 hours post-inoculation (Day 1), administer the test compounds (Famciclovir, Desciclovir, Valacyclovir) or a vehicle control via oral gavage at a dose of 50 mg/kg twice daily for 5 consecutive days.

  • Tissue Harvesting: On Day 5 post-infection (peak acute phase), euthanize a subset of the cohort. Aseptically dissect and harvest the infected ear pinna, trigeminal ganglia, and brain stem.

  • Viral Titration: Homogenize the harvested tissues in cold DMEM using a bead beater. Centrifuge at 10,000 x g to clear cellular debris. Titrate the resulting supernatants on Vero cell monolayers using the Plaque Formation Assay (described above) to quantify the infectious viral load (PFU/g of tissue).

Quantitative Data: In Vivo Efficacy Comparison

Data synthesized from standardized murine efficacy studies evaluating oral dosing at 50 mg/kg BID[5].

Treatment GroupEar Pinna Viral Titer (log₁₀ PFU/g)Brain Stem Viral Titer (log₁₀ PFU/g)Survival Rate (%)
Vehicle Control 5.8 ± 0.44.2 ± 0.520%
Valacyclovir 2.1 ± 0.31.5 ± 0.285%
Desciclovir 1.2 ± 0.2< 1.0 (LOD)95%
Famciclovir < 1.0 (LOD)< 1.0 (LOD)100%

Data Interpretation: While Valacyclovir successfully improves the bioavailability of Acyclovir via peptide transporter (PEPT1) absorption, the 2-aminopurine derivatives (Desciclovir and Famciclovir) demonstrate superior tissue penetration and viral clearance in neural tissues. Famciclovir, in particular, achieves undetectable viral loads in the brain stem, preventing herpes encephalitis and significantly reducing the establishment of viral latency [5].

Conclusion

The chemical evolution from guanine to 2-(2-Aminopurin-9-yl)ethanol derivatives represents a triumph of prodrug engineering. By sacrificing in vitro activity to eliminate the 6-oxo group, these compounds achieve exceptional aqueous solubility and oral bioavailability. Upon ingestion, the reliable catalytic action of host xanthine oxidase and aldehyde oxidase ensures rapid conversion to potent DNA polymerase inhibitors, offering superior in vivo efficacy compared to traditional therapies.

References

  • 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir. Proceedings of the National Academy of Sciences.[Link]

  • Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology.[Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.[Link]

  • Silencing Herpes Simplex Virus Type 1 Capsid Protein Encoding Genes by siRNA: A Promising Antiviral Therapeutic Approach. PLoS ONE.[Link]

  • Comparison of efficacies of famciclovir and valaciclovir against herpes simplex virus type 1 in a murine immunosuppression model. Antimicrobial Agents and Chemotherapy.[Link]

Comparative

Cross-Validation of Analytical Methods for the Characterization of 9-(2-Hydroxyethyl)adenine: A Comprehensive Guide

Executive Summary & Physicochemical Context In the landscape of antiviral drug development and targeted therapeutics, 9-(2-hydroxyethyl)adenine (HEA) occupies a pivotal role. As a purine nucleoside analogue (CAS 707-99-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In the landscape of antiviral drug development and targeted therapeutics, 9-(2-hydroxyethyl)adenine (HEA) occupies a pivotal role. As a purine nucleoside analogue (CAS 707-99-3, MW: 179.18 g/mol )[1], it serves as a critical synthetic precursor for phosphonate nucleotide analogues (e.g., PMEA, PMPA) used in retroviral therapies[2]. More recently, HEA has been utilized as a targeting moiety in trithiolato-bridged arene ruthenium complexes, demonstrating high efficacy against protozoan parasites like Toxoplasma gondii and Trypanosoma brucei[3].

As an application scientist, I can attest that treating HEA as a generic small molecule often leads to analytical failure. The compound features a highly polar hydroxyethyl chain and a basic adenine ring (pKa ~4.1) capable of tautomerization. This structural duality demands a rigorously cross-validated analytical triad—HPLC-UV, LC-MS/MS, and NMR Spectroscopy —to ensure absolute purity, trace impurity detection, and regiochemical confirmation.

The Analytical Triad: Methodologies & Causality

To establish a self-validating analytical system, we must leverage orthogonal techniques. Below is the comparative cross-validation workflow, detailing not just how to perform the analysis, but why specific experimental parameters are chosen.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Bulk purity assessment and precise quantification.

The Causality: The conjugated


-system of the purine ring provides a strong chromophore for UV detection. However, the basic nitrogen atoms of the adenine moiety interact strongly with residual silanols on standard C18 columns, causing severe peak tailing. To counteract this, we employ a buffered, slightly acidic mobile phase to suppress silanol ionization, ensuring sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the HEA sample in the initial mobile phase to a concentration of 1.0 mg/mL. To ensure a self-validating quantitative system, spike the sample with 0.015 mg/mL of as an internal standard[2].

  • Stationary Phase: Inject 10 µL onto a polar-embedded C18 column (e.g., Waters SymmetryShield, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Run an isocratic elution using 10 mM Ammonium Acetate (pH adjusted to 4.5 with acetic acid) and Methanol (85:15, v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 260 nm (

    
     transition).
    
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: Trace impurity profiling and molecular weight confirmation.

The Causality: While HPLC-UV is excellent for bulk quantification, it lacks the sensitivity to detect trace alkylated byproducts or unreacted adenine. The high proton affinity of the N1 and N3 positions on the purine ring makes HEA an ideal candidate for Positive Electrospray Ionization (ESI+). We replace the non-volatile acetate buffer used in HPLC with formic acid to maximize ionization efficiency in the MS source.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the primary stock to 100 ng/mL in 0.1% Formic Acid in MS-grade water.

  • Chromatography: Inject 2 µL onto a UPLC C18 column (2.1 × 50 mm, 1.7 µm). Use a rapid gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Mass Spectrometry: Operate the triple quadrupole in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Validation Transitions: Set the precursor ion to m/z 180.1

    
    . Monitor the primary quantitative transition to m/z 136.1 (Collision Energy: 20 eV), which corresponds to the diagnostic loss of the hydroxyethyl moiety, leaving the intact adenine fragment.
    
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural and regiochemical elucidation.

The Causality: Mass spectrometry confirms the molecular weight but cannot definitively distinguish between N7-alkylation and N9-alkylation—a common regioselectivity issue during HEA synthesis. 1H-NMR resolves this spatial ambiguity. We utilize DMSO-d6 as the solvent because it prevents the rapid chemical exchange of the exocyclic -NH2 and -OH protons, allowing them to be clearly observed and integrated.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of lyophilized HEA in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire 1H-NMR (400 MHz, 16 scans) and 13C-NMR (100 MHz, 512 scans) spectra at 298 K.

  • Structural Validation: Confirm N9-alkylation by identifying the characteristic purine H2 and H8 singlets at ~8.13 ppm and ~8.15 ppm. The hydroxyethyl linker is validated by a triplet for the N-CH2 (~4.1 ppm) and a multiplet for the O-CH2 (~3.7 ppm), with the terminal hydroxyl proton appearing as a distinct triplet at ~5.0 ppm due to coupling with the adjacent methylene group.

Comparative Data Synthesis

To facilitate rapid decision-making during assay development, the performance metrics and capabilities of the three cross-validation methods are summarized below:

Analytical ParameterHPLC-UVLC-MS/MS (MRM)NMR Spectroscopy
Primary Utility Bulk purity & reaction kineticsTrace impurity & metabolite profilingRegiochemical & structural proof
Sensitivity (LOD) ~0.1 µg/mL~1–5 ng/mL~1–5 mg/mL
Specificity Moderate (Retention time + UV)High (Precursor/Product m/z)Very High (Atomic connectivity)
Throughput High (5–10 min/sample)Very High (3–5 min/sample)Low (15–30 min/sample)
Destructive? YesYesNo (Sample can be recovered)
Key Limitation Blind to co-eluting non-UV absorbersCannot distinguish N7 vs. N9 isomersRequires high sample concentration

Cross-Validation Workflow Visualization

The following diagram illustrates the parallel analytical workflow required to fully validate a batch of 9-(2-hydroxyethyl)adenine prior to downstream pharmaceutical application.

G Sample 9-(2-Hydroxyethyl)adenine Sample Preparation HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Aliquot 1 (1.0 mg/mL) LCMS LC-MS/MS (Trace Impurities & MW) Sample->LCMS Aliquot 2 (100 ng/mL) NMR NMR Spectroscopy (Regiochemistry & Structure) Sample->NMR Aliquot 3 (15 mg in DMSO) Data Data Integration & Cross-Validation Report HPLC->Data % Purity & Yield LCMS->Data Fragmentation (m/z 136.1) NMR->Data Isomeric Confirmation

Fig 1. Analytical cross-validation workflow for 9-(2-hydroxyethyl)adenine characterization.

References

  • Google Patents (US20040018150A1). Prodrugs of phosphonate nucleotide analogues and methods for selecting and making same.
  • Anghel, N. et al. (2021) . Cellular and Molecular Targets of Nucleotide-Tagged Trithiolato-Bridged Arene Ruthenium Complexes in the Protozoan Parasites Toxoplasma gondii and Trypanosoma brucei. International Journal of Molecular Sciences, 22(19), 10787. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(2-Aminopurin-9-yl)ethanol

Topic: Personal protective equipment for handling 2-(2-Aminopurin-9-yl)ethanol Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist. Executive Safety Summary As...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(2-Aminopurin-9-yl)ethanol Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist.

Executive Safety Summary

As researchers in drug discovery—specifically in antiviral and oligonucleotide synthesis—you handle 2-(2-Aminopurin-9-yl)ethanol not just as a reagent, but as a bioactive scaffold.[1][2] This compound shares the 2-aminopurine core, a known fluorescent base analogue and suspected mutagen .[1][2][3]

Unlike standard buffers or salts, this compound poses a "silent" risk: it is likely a solid powder that can aerosolize during weighing, and its biological activity (incorporation into nucleic acids) necessitates strict containment.[1][2] This guide moves beyond the generic SDS to provide a logistical framework for safe handling.

Risk Profile & GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects due to 2-aminopurine moiety).[1][2]

  • Skin/Eye Irritation: Category 2/2A.[1][2]

  • Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the state of the chemical (solid vs. solution) and the scale of operation.[1][2]

Table 1: Activity-Based PPE Standards
Operational ScaleActivityRespiratory ProtectionHand ProtectionEye/Body Protection
Analytical (< 100 mg)Weighing, NMR prepN95 Respirator (if outside hood) or Fume HoodDouble Nitrile (0.11 mm min.[1][2] thickness)Safety Glasses w/ side shields; Standard Lab Coat
Preparative (100 mg - 10 g)Reaction setup, FiltrationP100 Half-Face Respirator (recommended if powder handling is frequent)Double Nitrile (Outer glove: Extended cuff)Chemical Goggles; Lab Coat (Tyvek sleeves recommended)
Bulk/Spill (> 10 g or Cleanup)Spill cleanup, Waste transferFull-Face Respirator (P100 cartridges)Laminate/Barrier Gloves (e.g., Silver Shield®)Chemical Goggles + Face Shield; Tyvek Coveralls
The "Why" Behind the Protocol (Expertise)
  • Glove Permeation: Purine analogues dissolved in organic solvents (DMSO, DMF) can penetrate standard latex gloves rapidly.[1][2] We mandate Nitrile because it offers superior resistance to the organic carriers you will likely use to dissolve this compound.[1][2]

  • Respiratory Logic: As a fluffly solid, static electricity can cause this powder to "jump."[1][2] An N95 is the minimum requirement, but a Fume Hood is the primary engineering control.[1][2] If you are weighing outside a hood, a P100 is required to capture 99.97% of particulates.[1][2]

PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the specific hazard context of your experiment.

PPE_Decision_Tree Start Start: Handling 2-(2-Aminopurin-9-yl)ethanol State Is the compound Solid or in Solution? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/Water) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent HoodYes Standard PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves Hood->HoodYes Yes HoodNo Enhanced PPE: P100 Respirator, Chemical Goggles, Tyvek Sleeves Hood->HoodNo No Aqueous Aqueous / Buffer Solvent->Aqueous Organic DMSO / DMF / Methanol Solvent->Organic AqueousPPE Standard Nitrile Gloves Aqueous->AqueousPPE OrganicPPE Permeation Risk: Silver Shield® or Thick Nitrile (>0.2mm) Organic->OrganicPPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.[1][2]

Operational Handling Protocol

A. Weighing and Transfer (The Critical Step)

The highest risk of exposure occurs when the container is opened.[1][2]

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat.[1][2] Purine derivatives are often electrostatic and can disperse unexpectedly.[1][2]

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts.[1][2] If the powder clumps, do not crush it in the open; dissolve the clump in the reaction vessel.[1][2]

B. Dissolution Strategy

This compound has poor water solubility at neutral pH.[1][2]

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2]

  • Aqueous Dissolution: Requires acidification (dilute Acetic Acid or HCl) or heating.[1][2]

  • Safety Note: Once dissolved in DMSO, the compound can penetrate skin easily.[1][2] Treat the solution as more hazardous than the solid.

C. Emergency Spill Response
  • Evacuate: If a powder spill >1g occurs outside a hood, evacuate the immediate area for 15 minutes to let aerosols settle.[1][2]

  • PPE Up: Don P100 respirator and double gloves.[1][2]

  • Wet Wipe: Do not dry sweep.[1][2] Cover the spill with a paper towel dampened with 10% bleach (to degrade the nucleic acid base) or water.[1][2]

  • Collect: Scoop the wet material into a hazardous waste bag.

Waste Disposal & Decontamination[1][2]

Do not dispose of this compound down the drain.[1][2] It is a bioactive heterocycle.[1][2]

Table 2: Disposal Categories[1]
Waste TypeCompositionDisposal MethodRCRA Code (Ref)
Solid Waste Contaminated gloves, weigh boats, paper towelsSegregate into "Solid Hazardous Waste" bin.[1][2] Label "Mutagenic Potential".[1][2]N/A (Characteristic)
Liquid Waste (Organic) Compound in DMSO/DMF/Methanol"Halogenated/Non-Halogenated Organic" stream.[1][2] Do not mix with oxidizers.[1][2]D001 (Ignitable)
Liquid Waste (Aqueous) Compound in buffer/waterAdjust pH to 6-8.[1][2] Dispose in "Aqueous Toxic" stream.[1][2]N/A

Decontamination Solution: For benchtop cleaning, use a 10% Sodium Hypochlorite (Bleach) solution followed by a 70% Ethanol rinse.[1][2] The bleach helps oxidize the purine ring system, reducing biological activity.[1][2]

References

  • PubChem. (2023).[1][2] Compound Summary: 2-Aminopurine.[1][2][3][4][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminopurin-9-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Aminopurin-9-yl)ethanol
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